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  • Product: 3-Methyloxane-3-carboxylic acid
  • CAS: 1158760-05-4

Core Science & Biosynthesis

Foundational

3-Methyloxane-3-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Proposed Synthesis of 3-Methyloxane-3-carboxylic Acid Abstract 3-Methyloxane-3-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and material...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Proposed Synthesis of 3-Methyloxane-3-carboxylic Acid

Abstract

3-Methyloxane-3-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a tetrahydropyran ring substituted with both a methyl and a carboxylic acid group at the C3 position, presents a unique synthetic challenge. This guide provides a comprehensive, technically-grounded proposal for the synthesis of this target molecule. As no direct synthesis has been reported in the literature to date, the pathways outlined herein are based on well-established, analogous chemical transformations. We will delve into the strategic considerations for constructing the target molecule, propose a primary synthetic route with a detailed mechanistic explanation for each step, and provide a robust experimental protocol. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Strategic Analysis

The tetrahydropyran (oxane) moiety is a prevalent scaffold in numerous natural products and biologically active molecules.[1][2] The introduction of substituents at the 3-position of the oxane ring, particularly a quaternary center bearing both an alkyl and a carboxylic acid group, requires a carefully designed synthetic strategy. Direct functionalization of the C-H bond at the 3-position of a pre-existing tetrahydropyran ring is challenging.[3] Therefore, a multi-step approach is necessary.

Several general strategies for the synthesis of substituted tetrahydropyrans and carboxylic acids were considered, including:

  • Intramolecular Cyclization: Building the tetrahydropyran ring from an acyclic precursor.[1][4]

  • Hetero-Diels-Alder Cycloaddition: A powerful method for constructing six-membered heterocyclic rings.[1]

  • Carboxylation of Grignard Reagents: A classic method for introducing a carboxylic acid group.[5][6]

  • Hydrolysis of Nitriles: A reliable two-step method to convert alkyl halides to carboxylic acids with an additional carbon atom.[5][6]

Based on the analysis of these fundamental reactions, we propose a convergent synthesis strategy. The core of our proposed pathway involves the creation of a key intermediate, 3-methyl-3-(hydroxymethyl)oxane, which can then be oxidized to the desired carboxylic acid. This approach allows for the secure construction of the quaternary center on the tetrahydropyran ring.

Proposed Primary Synthesis Pathway

The proposed synthesis of 3-methyloxane-3-carboxylic acid is a multi-step process commencing from a commercially available starting material. The pathway is designed to be robust and scalable, with each step grounded in established chemical principles.

Synthesis_Pathway A Starting Material: Commercially Available Precursor B Key Intermediate 1: 3-Methyl-oxane-3-ol A->B Grignard Reaction C Key Intermediate 2: 3-Cyano-3-methyloxane B->C Nucleophilic Substitution D Final Product: 3-Methyloxane-3-carboxylic acid C->D Hydrolysis Experimental_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Nitrile Formation cluster_step3 Step 3: Hydrolysis A Start with 3-oxo-oxane precursor B React with CH3MgBr in THF A->B C Acidic Workup B->C D Isolate 3-Methyl-oxane-3-ol C->D E Tosylate the alcohol D->E F React with NaCN in DMSO E->F G Purify 3-Cyano-3-methyloxane F->G H Reflux with aqueous HCl G->H I Extract and Purify H->I J Final Product: 3-Methyloxane-3-carboxylic acid I->J

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyloxane-3-carboxylic Acid and Its Homologues

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Methyloxane-3-carboxylic acid and its closely related, commercially significant homologues: 3-Methyloxolane-3-carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Methyloxane-3-carboxylic acid and its closely related, commercially significant homologues: 3-Methyloxolane-3-carboxylic acid and 3-Methyloxetane-3-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of these compounds for their work in medicinal chemistry, material science, and chemical synthesis.

Introduction: Clarifying the Nomenclature

The term "oxane" in organic chemistry refers to a six-membered saturated heterocyclic ring containing one oxygen atom, systematically named tetrahydropyran. Therefore, 3-Methyloxane-3-carboxylic acid possesses a tetrahydropyran core. However, the inherent ambiguity in common nomenclature often leads to confusion with smaller ring systems. To provide a comprehensive resource, this guide will also detail the properties of its four-membered (oxetane) and five-membered (oxolane) ring analogues, which are frequently encountered in research and development.

This guide will delve into the structural and physicochemical differences between these three compounds, offering insights into how the ring size influences key parameters critical for their application.

Comparative Physicochemical Properties

The size of the heterocyclic ring profoundly impacts the physicochemical properties of these carboxylic acids. These differences are crucial for predicting their behavior in various chemical and biological systems.

Property3-Methyloxetane-3-carboxylic acid3-Methyloxolane-3-carboxylic acid3-Methyloxane-3-carboxylic acid
Structure
CAS Number 28562-68-71158760-45-2[1]Not Available
Molecular Formula C₅H₈O₃[2][][4]C₆H₁₀O₃[1]C₇H₁₂O₃[5]
Molecular Weight 116.12 g/mol []130.143 g/mol [1]144.17 g/mol
Melting Point 58-63 °CData Not AvailableData Not Available
Boiling Point Data Not AvailableData Not AvailableData Not Available
Predicted XlogP Data Not AvailableData Not Available0.5[5]
pKa Data Not AvailableData Not AvailableData Not Available
Aqueous Solubility Data Not AvailableData Not AvailableData Not Available

The four-membered oxetane ring in 3-methyloxetane-3-carboxylic acid introduces significant ring strain, which can influence its reactivity.[2] The carboxylic acid group contributes to its acidity and the potential for hydrogen bonding, affecting its solubility.[2] The presence of the methyl group can introduce steric hindrance, which may also modulate its reactivity.[2]

Synthesis and Chemical Reactivity

The synthesis of these cyclic ether carboxylic acids presents unique challenges and opportunities based on the ring system.

3-Methyloxetane-3-carboxylic acid can be synthesized through various methods, often starting from 3-hydroxymethyl-3-methyloxetane. One established method involves the oxidation of the primary alcohol to a carboxylic acid.[6] The stability of the oxetane ring under different reaction conditions is a key consideration, with ring-opening being a potential side reaction under strongly acidic or basic conditions.[7]

3-Methyloxolane-3-carboxylic acid synthesis can be approached through methods analogous to other substituted tetrahydrofurans. Routes may involve the cyclization of appropriate precursors or the functionalization of a pre-existing oxolane ring.

3-Methyloxane-3-carboxylic acid , with its tetrahydropyran structure, can be synthesized through various routes common for six-membered heterocycles. These can include intramolecular cyclization of a suitably substituted open-chain precursor or the derivatization of a pre-formed oxane ring.

The reactivity of the carboxylic acid group in all three compounds allows for standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. The ether linkage within the ring is generally stable but can be cleaved under harsh acidic conditions.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity and obtain reliable data, standardized experimental protocols are essential. The following sections outline methodologies for determining key physicochemical parameters.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa, a measure of the acidity of the carboxyl group, is a critical parameter for understanding the ionization state of the molecule at different pH values.

Principle: A solution of the carboxylic acid is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter. The pKa is the pH at the half-equivalence point of the titration.

Workflow for pKa Determination:

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Accurately weigh ~10-20 mg of the carboxylic acid B Dissolve in a known volume of deionized water (e.g., 50 mL) A->B C Calibrate pH meter with standard buffers B->C D Titrate with standardized ~0.1 M NaOH solution C->D E Record pH after each addition of titrant D->E F Plot pH vs. volume of NaOH added E->F G Determine the equivalence point (inflection point) F->G H Calculate the volume at the half-equivalence point G->H I pKa = pH at the half-equivalence point H->I

Caption: Workflow for pKa determination by potentiometric titration.

Determination of the Partition Coefficient (logP) by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, a key determinant of its pharmacokinetic properties.

Principle: The compound is partitioned between n-octanol and water. The concentrations of the compound in each phase are measured, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Workflow for logP Determination:

logP_Determination cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Prepare a stock solution of the compound B Pre-saturate n-octanol with water and vice versa A->B C Add a known amount of stock solution to a mixture of pre-saturated n-octanol and water B->C D Shake vigorously to allow for partitioning C->D E Centrifuge to separate the two phases D->E F Determine the concentration of the compound in each phase (e.g., by HPLC-UV) E->F G Calculate logP = log([Compound]octanol / [Compound]water) F->G

Caption: Workflow for logP determination by the shake-flask method.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that influences a compound's absorption and distribution in biological systems.

Principle: An excess amount of the solid compound is equilibrated with water at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Workflow for Aqueous Solubility Determination:

Solubility_Determination cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add an excess of the solid compound to a vial containing deionized water B Shake or stir the mixture at a constant temperature for a sufficient time (e.g., 24-48 h) to reach equilibrium A->B C Allow the solid to settle B->C D Filter the supernatant through a 0.45 µm filter to remove any undissolved solid C->D E Determine the concentration of the dissolved compound in the filtrate (e.g., by HPLC-UV or LC-MS) D->E F Express solubility in units of mg/mL or mol/L E->F

Caption: Workflow for aqueous solubility determination.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of 3-Methyloxane-3-carboxylic acid and its important homologues. The comparative data and standardized experimental protocols presented herein are intended to serve as a valuable resource for scientists and researchers. A thorough understanding of these fundamental properties is paramount for the successful application of these versatile building blocks in drug discovery and material science.

References

  • PubChemLite. 3-methyloxane-3-carboxylic acid (C7H12O3). [Link]

  • PubChem. 3-Methyloxetane. [Link]

  • PubChem. (3R)-3-methyloxolane. [Link]

  • Matrix Fine Chemicals. 3-METHYLOXOLANE-3-CARBOXYLIC ACID | CAS 1158760-45-2. [Link]

  • ResearchGate. Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. [Link]

  • ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • PubChemLite. 3,5,5-trimethyloxolane-3-carboxylic acid (C8H14O3). [Link]

  • Google Patents.
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  • MDPI. 2-Methyloxolane as a Bio-Based Solvent for Green Extraction of Aromas from Hops (Humulus lupulus L.). [Link]

  • ResearchGate. (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres (C⋯O = distance from carbonyl carbon to oxygen. [Link]

  • Chemistry LibreTexts. 15.3: Physical Properties of Carboxylic Acids. [Link]

  • PubChem. 3-Methyloxirane-2-carboxylic acid. [Link]

  • PubChem. 3-Methylcyclohexanecarboxylic acid. [Link]

  • ResearchGate. Synthesis of three novel silane-based carboxylic acids for application in methacrylated epoxy-based oligomers and their ability in the UV curable hybrid coatings. [Link]

  • MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. [Link]

  • Google Patents.
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Sources

Foundational

An In-depth Technical Guide to 3-Methyloxane-3-carboxylic acid (CAS 1158760-05-4): Synthesis, Characterization, and Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3-Methyloxane-3-carboxylic acid, a heterocyclic building block with potential applications in medicinal chemistry and drug development. Given the limited publicly...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-Methyloxane-3-carboxylic acid, a heterocyclic building block with potential applications in medicinal chemistry and drug development. Given the limited publicly available data on this specific molecule, this document synthesizes information from analogous structures and established chemical principles to propose robust methodologies for its synthesis, purification, and characterization. This guide is intended for researchers, medicinal chemists, and process development scientists.

Introduction: The Significance of the Tetrahydropyran Scaffold

The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and approved pharmaceuticals.[1] Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding via the ring oxygen, make it an attractive moiety for drug design.[2] Carboxylic acid-containing drugs represent a significant portion of marketed therapeutics, as the carboxyl group can form key interactions with biological targets.[3] The combination of the tetrahydropyran ring and a carboxylic acid functional group in 3-Methyloxane-3-carboxylic acid suggests its potential as a valuable building block for the synthesis of novel therapeutic agents. This guide will provide a detailed, albeit proposed, technical framework for working with this compound.

Physicochemical Properties

PropertyPredicted Value/InformationSource/Rationale
CAS Number 1158760-05-4[4]
Molecular Formula C₇H₁₂O₃[4]
Molecular Weight 144.17 g/mol [4]
IUPAC Name 3-Methyloxane-3-carboxylic acid[5]
Synonyms 3-Methyltetrahydropyran-3-carboxylic acid[6]
Appearance Likely a white to off-white solidAnalogy with similar carboxylic acids
Solubility Expected to be soluble in polar organic solvents (e.g., methanol, DMSO, THF) and aqueous base. Limited solubility in nonpolar solvents.The parent tetrahydropyran is soluble in water and many organic solvents.[2][6] The carboxylic acid group enhances polarity.
pKa Estimated to be in the range of 4-5Typical range for aliphatic carboxylic acids.
LogP Predicted to be low, indicating hydrophilicity.The presence of the ether oxygen and carboxylic acid group increases polarity.

Proposed Synthesis Pathway

There is no specific literature detailing the synthesis of 3-Methyloxane-3-carboxylic acid. However, a robust and industrially scalable approach can be proposed based on the well-established synthesis of tetrahydropyran-4-carboxylic acid.[1] The proposed route involves the alkylation of a substituted malonic ester followed by hydrolysis and decarboxylation.

Caption: Proposed synthetic workflow for 3-Methyloxane-3-carboxylic acid.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of Diethyl 3-methyltetrahydropyran-3,3-dicarboxylate

  • To a stirred suspension of sodium hydride (NaH, 2.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon), add diethyl methylmalonate (1.0 equivalent) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases, indicating the formation of the enolate.

  • Cool the reaction mixture back to 0 °C and add bis(2-chloroethyl) ether (1.1 equivalents) dropwise.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS. The causality here is that the intramolecular nucleophilic substitution to form the cyclic ether requires thermal energy to overcome the activation barrier.

  • After completion, cool the reaction to room temperature and cautiously quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl 3-methyltetrahydropyran-3,3-dicarboxylate. This intermediate can be purified by vacuum distillation or column chromatography.

Step 2: Hydrolysis to 3-Methyltetrahydropyran-3,3-dicarboxylic acid

  • Dissolve the crude diester from Step 1 in a solution of sodium hydroxide (NaOH, 3-4 equivalents) in a mixture of water and ethanol.

  • Heat the mixture to reflux for 4-8 hours. Saponification of the sterically hindered esters requires elevated temperatures.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 1-2 with concentrated hydrochloric acid (HCl) at 0 °C.

  • The diacid product may precipitate out of solution. If not, extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-methyltetrahydropyran-3,3-dicarboxylic acid.

Step 3: Decarboxylation to 3-Methyloxane-3-carboxylic acid

  • Heat the crude diacid from Step 2, either neat or in a high-boiling point solvent (e.g., xylene or paraffin oil), to 120-140 °C.[1] The use of a solvent helps to control the evolution of carbon dioxide and prevent decomposition.[1]

  • Maintain the temperature until the evolution of CO₂ ceases (typically 2-4 hours).

  • Cool the reaction mixture. If a solvent was used, it can be removed under reduced pressure.

  • The crude 3-Methyloxane-3-carboxylic acid can then be purified.

Purification

The final product can be purified by one of the following methods:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, water) is a preferred method for obtaining high purity material.

  • Column Chromatography: For smaller scales or if the product is an oil, purification can be achieved using silica gel column chromatography with a gradient of ethyl acetate in hexanes, often with the addition of a small amount of acetic or formic acid to the mobile phase to prevent tailing of the carboxylic acid.

Analytical Characterization

A comprehensive analytical workflow is crucial for confirming the structure and purity of the synthesized 3-Methyloxane-3-carboxylic acid.

Analytical_Workflow cluster_0 Spectroscopic Analysis cluster_1 Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C) IR Infrared (IR) Spectroscopy MS Mass Spectrometry (MS) HPLC HPLC/UPLC MP Melting Point Final_Product Purified 3-Methyloxane-3-carboxylic acid Final_Product->NMR Final_Product->IR Final_Product->MS Final_Product->HPLC Final_Product->MP

Caption: Standard analytical workflow for compound characterization.

Expected Spectroscopic Data:
  • ¹H NMR: The spectrum is expected to show a singlet for the methyl group (CH ₃) around 1.2-1.5 ppm. The methylene protons of the tetrahydropyran ring will appear as multiplets in the range of 1.5-4.0 ppm. The acidic proton of the carboxylic acid (COOH ) will be a broad singlet far downfield, typically between 10-12 ppm.[7]

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is expected in the deshielded region of 170-180 ppm.[7] The quaternary carbon attached to the methyl and carboxyl groups will also be downfield. The methyl carbon should appear around 20-30 ppm, and the methylene carbons of the ring will be in the range of 20-70 ppm.

  • Infrared (IR) Spectroscopy: A very broad O-H stretch from the carboxylic acid dimer will be prominent from 2500-3300 cm⁻¹. A strong C=O (carbonyl) stretch will be observed around 1700-1725 cm⁻¹. A C-O stretch from the ether linkage is expected around 1050-1150 cm⁻¹.

  • Mass Spectrometry (MS): In electrospray ionization (ESI) negative mode, the [M-H]⁻ ion should be observed at m/z 143.07. In positive mode, the [M+H]⁺ and [M+Na]⁺ ions may be observed at m/z 145.09 and 167.07, respectively.

Potential Applications in Drug Discovery

While no specific biological activities have been reported for 3-Methyloxane-3-carboxylic acid, its structural motifs are present in many biologically active molecules.

  • Fragment-Based Drug Discovery (FBDD): This molecule is an excellent candidate for FBDD screening libraries. The tetrahydropyran ring can act as a scaffold that orients the methyl and carboxylic acid groups into specific vectors for interaction with protein binding sites.

  • Bioisosteric Replacement: The 3-methyl-tetrahydropyran moiety could serve as a bioisostere for other cyclic systems or conformationally constrained linkers in known pharmacophores. The introduction of the methyl group at the 3-position provides a chiral center (if synthesized enantioselectively) and steric bulk that can be used to probe structure-activity relationships (SAR).

  • Lead Optimization: The carboxylic acid provides a convenient handle for further chemical modification, such as amide bond formation, to build more complex molecules and optimize the properties of a lead compound.[8] The tetrahydropyran scaffold itself is often used to improve the pharmacokinetic properties of drug candidates.[2]

Conclusion

3-Methyloxane-3-carboxylic acid is a promising, yet underexplored, building block for medicinal chemistry. This guide provides a scientifically grounded, albeit prospective, framework for its synthesis, purification, and characterization based on established chemical principles and data from analogous compounds. The proposed synthetic route is robust and scalable, and the detailed analytical workflow will ensure the identity and purity of the final compound. The potential applications in drug discovery are significant, and it is hoped that this guide will stimulate further research into this and related molecules.

References

  • Grokipedia. Tetrahydropyran. Available from: [Link]

  • ResearchGate. Bioactive tetrahydrofuran and tetrahydropyran derivatives. Available from: [Link]

  • Cheméo. Chemical Properties of Tetrahydropyran (CAS 142-68-7). Available from: [Link]

  • PubMed. Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Available from: [Link]

  • University of Calgary. Synthesis of Carboxylic Acids. Available from: [Link]

  • Organic Chemistry Portal. Cyclic ether synthesis. Available from: [Link]

  • PubMed. Synthesis and bioactivity of tetrahydrothiopyran derivatives as potential acaricides against Psoroptes cuniculi. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023-02-28). Available from: [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. Available from: [Link]

  • PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Available from: [Link]

  • Fundamentals of Organic Chemistry. 11.4 Synthesis of Carboxylic Acids. Available from: [Link]

  • PubMed Central. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Available from: [Link]

  • PubMed. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Available from: [Link]

  • Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. (2023-01-14). Available from: [Link]

  • Emergent Life Sciences Research. Physicochemical properties of some tetrahydropyrimidine derivatives. Available from: [Link]

  • PubMed Central. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022-10-21). Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure of 3-Methyloxane-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry, the strategic incorporation of heterocyclic scaffolds is a cornerstone of rational drug design....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of heterocyclic scaffolds is a cornerstone of rational drug design. Saturated six-membered oxygen-containing rings, specifically the oxane moiety, offer a unique combination of properties that are increasingly leveraged to optimize the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. This guide provides a detailed exploration of the molecular structure of 3-Methyloxane-3-carboxylic acid, a compound of interest for its potential as a versatile building block in the synthesis of novel pharmaceuticals.

The presence of the oxane ring imparts a defined three-dimensional geometry, influencing molecular shape and polarity, which can be critical for target engagement. The carboxylic acid functional group provides a key site for derivatization, enabling the construction of amides, esters, and other functionalities to modulate biological activity and physicochemical properties. Furthermore, the methyl group at the 3-position introduces a chiral center and specific steric and electronic effects that can fine-tune the molecule's interaction with biological targets. This document will delve into the structural intricacies, conformational preferences, and spectroscopic signature of 3-Methyloxane-3-carboxylic acid, providing a foundational understanding for its application in drug discovery and development.

Molecular Structure and Physicochemical Properties

3-Methyloxane-3-carboxylic acid possesses the chemical formula C7H12O3 and a molecular weight of 144.17 g/mol .[1] The core of the molecule is a six-membered oxane ring, with a methyl group and a carboxylic acid group attached to the C3 position.

PropertyValueSource
Molecular Formula C7H12O3PubChemLite[1]
Molecular Weight 144.17 g/mol PubChemLite[1]
SMILES CC1(CCCOC1)C(=O)OPubChemLite[1]
InChI InChI=1S/C7H12O3/c1-7(6(8)9)3-2-4-10-5-7/h2-5H2,1H3,(H,8,9)PubChemLite[1]
InChIKey GYXCLKMUISFKJR-UHFFFAOYSA-NPubChemLite[1]
Predicted XlogP 0.5PubChemLite[1]

Conformational Analysis

The oxane ring of 3-Methyloxane-3-carboxylic acid, similar to cyclohexane, adopts a chair conformation to minimize steric and torsional strain. The substituents at the C3 position, the methyl and carboxylic acid groups, can occupy either axial or equatorial positions. The interconversion between the two chair conformers is a rapid process at room temperature.

The relative stability of the two chair conformers is primarily determined by the steric interactions of the axial substituents with the other axial hydrogens on the ring (1,3-diaxial interactions). Generally, larger substituents prefer the equatorial position to avoid these unfavorable steric clashes.

In the case of 3-Methyloxane-3-carboxylic acid, one of the C3 substituents must be axial while the other is equatorial. The carboxylic acid group is larger than the methyl group, and therefore, the conformer with the carboxylic acid group in the equatorial position and the methyl group in the axial position is expected to be the more stable conformer. However, the energetic difference between the two conformers is likely to be small, and both will exist in equilibrium.

Caption: Chair conformations of 3-Methyloxane-3-carboxylic acid. (Note: Placeholder for actual 3D conformer images)

Proposed Synthesis Pathway

A potential multi-step synthesis could be:

  • Michael Addition: Reaction of diethyl malonate with a suitable α,β-unsaturated ether in the presence of a base (e.g., sodium ethoxide).

  • Cyclization: Intramolecular cyclization of the Michael adduct to form the oxane ring.

  • Hydrolysis and Decarboxylation: Saponification of the ester groups followed by acidification and heating to effect decarboxylation, yielding an oxane-3-carboxylic acid.

  • Methylation: α-Methylation of the carboxylic acid derivative at the C3 position.

G start α,β-Unsaturated Ether + Diethyl Malonate step1 Michael Addition start->step1 step2 Intramolecular Cyclization step1->step2 step3 Hydrolysis & Decarboxylation step2->step3 step4 α-Methylation step3->step4 end 3-Methyloxane-3-carboxylic acid step4->end

Caption: A proposed synthetic workflow for 3-Methyloxane-3-carboxylic acid.

Spectroscopic Characterization (Predicted)

Due to the absence of published spectra for 3-Methyloxane-3-carboxylic acid, the following are predictions based on its structure and general spectroscopic principles.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the diastereotopic protons in the oxane ring.

  • -COOH: A broad singlet, typically in the range of 10-13 ppm.

  • -CH₃: A singlet around 1.2-1.5 ppm.

  • -CH₂- (oxane ring): A series of complex multiplets in the range of 1.5-4.0 ppm. The protons on the carbons adjacent to the oxygen atom (C2 and C6) would be the most deshielded.

¹³C NMR Spectroscopy
  • -COOH: A signal in the range of 170-180 ppm.

  • C3 (quaternary): A signal in the range of 40-50 ppm.

  • -CH₃: A signal in the upfield region, around 20-30 ppm.

  • -CH₂- (oxane ring): Signals in the range of 20-70 ppm, with the carbons adjacent to the oxygen (C2 and C6) appearing more downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the absorptions of the carboxylic acid and the C-O bond of the ether.

  • O-H stretch (carboxylic acid): A very broad band from 2500 to 3300 cm⁻¹.[2]

  • C=O stretch (carboxylic acid): A strong, sharp peak between 1700 and 1725 cm⁻¹ for the hydrogen-bonded dimer, or around 1760 cm⁻¹ for the monomer.[2]

  • C-O stretch (ether): A strong absorption in the region of 1050-1150 cm⁻¹.

  • C-H stretch (alkane): Absorptions just below 3000 cm⁻¹.

Mass Spectrometry

The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 144. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). Fragmentation of the oxane ring would also be expected.

Spectroscopic TechniquePredicted Key Features
¹H NMR Broad singlet (~10-13 ppm, COOH), singlet (~1.2-1.5 ppm, CH₃), complex multiplets (1.5-4.0 ppm, oxane CH₂)
¹³C NMR Signal at ~170-180 ppm (COOH), signals for quaternary and CH₂ carbons of the oxane ring
IR Broad O-H stretch (2500-3300 cm⁻¹), strong C=O stretch (1700-1725 cm⁻¹), strong C-O stretch (1050-1150 cm⁻¹)
Mass Spectrometry Molecular ion at m/z 144, fragments corresponding to loss of OH and COOH

Applications in Drug Discovery and Development

The oxane motif is increasingly recognized for its favorable properties in drug design. Compared to more lipophilic carbocyclic rings, the introduction of the oxygen atom in the oxane ring can lead to improved aqueous solubility and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile. Oxane derivatives have been explored for a wide range of therapeutic areas, including their use as antiviral and anti-inflammatory agents.[3][4]

3-Methyloxane-3-carboxylic acid, as a building block, offers several strategic advantages:

  • Scaffold Hopping and Bioisosteric Replacement: The 3,3-disubstituted oxane core can serve as a bioisostere for other cyclic systems or gem-disubstituted fragments, potentially improving physicochemical properties while maintaining or enhancing biological activity.

  • Vector for Chemical Space Exploration: The carboxylic acid handle allows for the straightforward synthesis of libraries of derivatives through amide or ester couplings, enabling a thorough exploration of the surrounding chemical space to optimize target interactions.

  • Modulation of Physicochemical Properties: The introduction of this polar, sp³-rich fragment can be used to fine-tune properties such as lipophilicity (LogP) and polar surface area (PSA), which are critical for drug-likeness and oral bioavailability.

G cluster_properties Favorable Properties cluster_applications Drug Discovery Applications MOA 3-Methyloxane-3-carboxylic acid Solubility Improved Solubility MOA->Solubility ThreeD_Shape Defined 3D Geometry MOA->ThreeD_Shape Metabolic_Stability Potential Metabolic Stability MOA->Metabolic_Stability Scaffold Novel Scaffolds Solubility->Scaffold Library Library Synthesis Solubility->Library PK_Modulation PK/PD Modulation Solubility->PK_Modulation ThreeD_Shape->Scaffold ThreeD_Shape->Library ThreeD_Shape->PK_Modulation Metabolic_Stability->Scaffold Metabolic_Stability->Library Metabolic_Stability->PK_Modulation

Caption: The utility of 3-Methyloxane-3-carboxylic acid in drug discovery.

Conclusion

3-Methyloxane-3-carboxylic acid represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its molecular structure, characterized by a conformationally defined oxane ring and strategically placed functional groups, offers a valuable platform for the design of novel therapeutic agents with potentially enhanced physicochemical and pharmacological properties. While further experimental data on its synthesis and biological activity are needed, the foundational understanding of its structure and predicted properties provided in this guide serves as a strong starting point for its application in the development of next-generation pharmaceuticals.

References

  • PubChemLite. 3-methyloxane-3-carboxylic acid (C7H12O3). [Link]

  • Asif, M. Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry. 2020, 7(1), 60-73. [Link]

  • Petrova, T., et al. The Emerging Promise of Pentacyclic Triterpenoid Derivatives as Novel Antiviral Agents Against SARS-CoV-2 Variants. MDPI. 2023. [Link]

  • OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. 2023. [Link]

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Foundational

An In-depth Technical Guide to 3-Methyloxane-3-carboxylic Acid: Properties, Synthesis, and Therapeutic Potential

Abstract The tetrahydropyran (oxane) motif is a privileged scaffold in medicinal chemistry, frequently incorporated into therapeutic agents to modulate their physicochemical and pharmacokinetic properties. This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tetrahydropyran (oxane) motif is a privileged scaffold in medicinal chemistry, frequently incorporated into therapeutic agents to modulate their physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical overview of 3-Methyloxane-3-carboxylic acid, a molecule of interest for drug discovery and development. While direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes information on its core structure, the tetrahydropyran-3-carboxylic acid scaffold, to offer valuable insights for researchers, scientists, and drug development professionals. We will explore its chemical identity, predicted properties, potential synthetic strategies, and prospective applications in medicine, grounded in the established roles of related chemical entities.

Chemical Identity and Nomenclature

The compound of interest is systematically named 3-methyloxane-3-carboxylic acid according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2][3][4] This name precisely describes a six-membered heterocyclic ether (oxane) bearing a methyl group and a carboxylic acid function at the C3 position.

Synonyms:

  • 3-Methyl-tetrahydropyran-3-carboxylic acid[3]

  • 3-Methyl-tetrahydro-2H-pyran-3-carboxylic acid

Molecular Identifiers: A comprehensive list of identifiers for the core structure and related compounds is provided in Table 1. Note that specific identifiers for the racemic 3-methyloxane-3-carboxylic acid are not consistently available, reflecting its status as a potentially novel or less-characterized compound.

IdentifierValueSource
Molecular Formula C7H12O3PubChem[1][2][3][4]
Molecular Weight 144.17 g/mol PubChem[1][2][3][4]
Canonical SMILES CC1(CCCOC1)C(=O)OPubChem[3]
InChI Key GYXCLKMUISFKJR-UHFFFAOYSA-NPubChem[3]
CAS Number 1158760-05-4Chemical Supplier[3]

Table 1: Key Molecular Identifiers for 3-Methyloxane-3-carboxylic acid.

Physicochemical Properties and the Influence of the Oxane Scaffold

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 3-methyloxane-3-carboxylic acid is scarce, we can infer its likely characteristics based on its constituent functional groups.

The carboxylic acid moiety imparts acidic properties and the potential for hydrogen bonding, which generally enhances aqueous solubility, particularly at physiological pH where it will exist predominantly in its carboxylate form.[5] Conversely, the lipophilic character of the tetrahydropyran ring and the methyl group will influence its solubility in organic media and its ability to cross biological membranes.

The tetrahydropyran ring is a bioisostere of cyclohexane and is often employed in drug design to improve pharmacokinetic properties. The introduction of the oxygen atom in the ring can serve as a hydrogen bond acceptor, potentially leading to enhanced target binding and improved solubility and metabolic stability compared to its carbocyclic analogue.

Strategic Synthesis of Substituted Oxane Carboxylic Acids

The synthesis of substituted tetrahydropyrans is a well-explored area of organic chemistry, with numerous stereoselective methods available. A plausible synthetic approach to 3-methyloxane-3-carboxylic acid would likely involve the construction of the tetrahydropyran ring with the desired substitution pattern.

Conceptual Synthetic Workflow:

A potential retrosynthetic analysis suggests that the target molecule could be accessed from an acyclic precursor through a cyclization reaction. For instance, an intramolecular Williamson ether synthesis or an acid-catalyzed cyclization of a suitably functionalized diol could be employed.

Below is a conceptual workflow for the synthesis of a substituted tetrahydropyran, which could be adapted for 3-methyloxane-3-carboxylic acid.

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis Target 3-Methyloxane-3-carboxylic acid Precursor1 Functionalized Acyclic Precursor Target->Precursor1 Intramolecular Cyclization StartingMaterials Simple Starting Materials Intermediate1 Acyclic Intermediate with Hydroxyl and Leaving Group StartingMaterials->Intermediate1 Multi-step functionalization Cyclization Intramolecular Williamson Ether Synthesis Intermediate1->Cyclization Product 3-Methyloxane-3-carboxylic acid Cyclization->Product

Figure 1: A conceptual retrosynthetic and forward synthesis workflow for 3-Methyloxane-3-carboxylic acid.

Stereoselective Synthesis Considerations:

For applications in drug development, control of stereochemistry is paramount. Stereoselective synthesis of substituted tetrahydropyrans can be achieved through various methods, including:

  • Asymmetric hetero-Diels-Alder reactions: This powerful method allows for the construction of the tetrahydropyran ring with high stereocontrol.

  • Acid-mediated hydroxyalkoxylation of silylated alkenols: This approach can provide polysubstituted tetrahydropyrans with excellent diastereoselectivity.

  • Substrate-controlled cyclizations: Utilizing chiral pool starting materials or introducing stereocenters early in the synthesis can direct the stereochemical outcome of the cyclization step.

Potential Applications in Drug Discovery and Development

The incorporation of the 3-methyloxane-3-carboxylic acid scaffold into a larger molecule could offer several advantages in the design of new therapeutic agents.

Modulation of Pharmacokinetic Properties

As previously mentioned, the tetrahydropyran ring can enhance the ADME properties of a drug candidate. The balance between the hydrophilic carboxylic acid and the lipophilic core of 3-methyloxane-3-carboxylic acid makes it an attractive building block for tuning the overall lipophilicity and solubility of a molecule.

Bioisosteric Replacement

The 3-methyloxane-3-carboxylic acid moiety can be considered a bioisosteric replacement for other chemical groups, such as a gem-dimethyl group adjacent to a carboxylic acid, to explore new chemical space and potentially improve biological activity or reduce off-target effects.

A Scaffold for Diverse Therapeutic Areas

Derivatives of tetrahydropyran are found in a wide range of biologically active compounds, including antimicrobial and anticancer agents. The carboxylic acid handle on 3-methyloxane-3-carboxylic acid provides a convenient point for chemical modification, allowing for the synthesis of libraries of compounds for screening against various biological targets.

The logical relationship for its application in drug discovery is illustrated below.

G Scaffold 3-Methyloxane-3-carboxylic acid Scaffold Properties Improved ADME Properties (Solubility, Metabolic Stability) Scaffold->Properties Modification Chemical Derivatization via Carboxylic Acid Scaffold->Modification Applications Potential Therapeutic Applications (e.g., Oncology, Infectious Diseases) Modification->Applications

Figure 2: Logical flow from the core scaffold to potential therapeutic applications.

Spectroscopic Characterization (Predicted)

Infrared (IR) Spectroscopy:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

  • A strong C=O stretch from the carboxylic acid carbonyl, expected around 1700-1725 cm⁻¹.

  • C-O stretching from the ether linkage in the tetrahydropyran ring, likely appearing in the 1250-1050 cm⁻¹ region.

  • C-H stretching from the aliphatic methyl and methylene groups, just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • A broad singlet for the carboxylic acid proton (COOH) in the downfield region (typically >10 ppm).

    • Signals for the diastereotopic methylene protons of the tetrahydropyran ring.

    • A singlet for the methyl group protons.

  • ¹³C NMR:

    • A signal for the carboxylic acid carbonyl carbon in the range of 170-185 ppm.

    • Signals for the carbons of the tetrahydropyran ring, including those adjacent to the oxygen atom which will be shifted downfield.

    • A signal for the methyl carbon.

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 144. Common fragmentation patterns for carboxylic acids would include the loss of a hydroxyl radical (•OH, 17 Da) and the loss of a carboxyl group (•COOH, 45 Da).

Conclusion and Future Directions

3-Methyloxane-3-carboxylic acid represents an intriguing, albeit under-characterized, building block for medicinal chemistry. Its combination of a privileged tetrahydropyran scaffold and a versatile carboxylic acid functional group suggests significant potential for the development of novel therapeutic agents with optimized pharmacokinetic profiles.

Future research should focus on the development of efficient and stereoselective synthetic routes to this compound and its derivatives. Subsequent biological evaluation in various disease models will be crucial to unlocking its full therapeutic potential. This guide serves as a foundational resource to stimulate and inform such research endeavors.

References

  • PubChem. 3-methyloxane-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (2S,3R)-2-methyltetrahydropyran-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Alichem. 3-Methyltetrahydropyran-3-carboxylic Acid. [Link]

  • PubChem. (3S,6R)-6-methyltetrahydropyran-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Physical Properties of Carboxylic Acids. [Link]

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Exploratory

solubility of 3-Methyloxane-3-carboxylic acid in organic solvents

An In-depth Technical Guide to the Solubility of 3-Methyloxane-3-carboxylic Acid in Organic Solvents Authored by: Gemini, Senior Application Scientist Abstract The solubility of active pharmaceutical ingredients (APIs) a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-Methyloxane-3-carboxylic Acid in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates in organic solvents is a critical parameter in drug development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This technical guide provides a comprehensive examination of the solubility characteristics of 3-Methyloxane-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will explore the theoretical underpinnings of its solubility based on its physicochemical properties, provide predictive assessments across a range of common organic solvents, and detail robust experimental protocols for quantitative determination. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding and practical guidance on managing the solubility of this and structurally related molecules.

Physicochemical Profile of 3-Methyloxane-3-carboxylic Acid

Understanding the molecular structure and inherent properties of 3-Methyloxane-3-carboxylic acid is fundamental to predicting its behavior in various solvents. The molecule incorporates several key functional groups that dictate its polarity, hydrogen bonding capacity, and overall solubility profile.

The structure features:

  • A carboxylic acid group (-COOH) : This is a highly polar, protic group capable of acting as both a hydrogen bond donor and acceptor.[1][2] It is the primary driver of solubility in polar, protic solvents.

  • An oxane ring : This six-membered cyclic ether introduces polarity through the oxygen atom, which can act as a hydrogen bond acceptor.[3]

  • A methyl group (-CH₃) and an aliphatic backbone: These components contribute to the molecule's nonpolar, hydrophobic character.[2][4]

The interplay between the hydrophilic carboxylic acid and ether functionalities and the hydrophobic alkyl framework results in a molecule of moderate overall polarity.[1]

PropertyValue / DescriptionSource
Molecular Formula C₇H₁₂O₃[5]
Molecular Weight 144.17 g/mol [5]
Structure A saturated six-membered oxane ring substituted at the 3-position with both a methyl group and a carboxylic acid group.[5]
Predicted XlogP 0.5[5]
Key Features Hydrogen bond donor (1), Hydrogen bond acceptor (3), Moderate polarity.[1][5]

The Thermodynamics of Dissolution: A Theoretical Framework

The process of dissolution is governed by the free energy change (ΔG) of the system, which is a function of enthalpy (ΔH) and entropy (ΔS) changes. A solution will form spontaneously only when ΔG is negative.

The overall enthalpy of solution (ΔHₛₒₗₙ) can be understood as the sum of three distinct energy steps, as described by Hess's Law.

  • ΔH₁ (Solute-Solute Separation) : Energy is required to overcome the intermolecular forces holding the 3-Methyloxane-3-carboxylic acid molecules together in their solid lattice (lattice energy). This is an endothermic process (ΔH₁ > 0).

  • ΔH₂ (Solvent-Solvent Separation) : Energy is required to break the intermolecular forces between solvent molecules to create a cavity for the solute. This is also an endothermic process (ΔH₂ > 0).

  • ΔH₃ (Solute-Solvent Interaction) : Energy is released when the solute molecules interact with the solvent molecules (solvation energy). This is an exothermic process (ΔH₃ < 0).

The overall enthalpy is therefore: ΔHₛₒₗₙ = ΔH₁ + ΔH₂ + ΔH₃ . Dissolution is favored when the energy released during solvation (ΔH₃) is comparable to or greater than the energy required to separate the solute and solvent molecules (ΔH₁ + ΔH₂).[6] This fundamental principle is often simplified to the adage "like dissolves like," where substances with similar intermolecular forces are more likely to be miscible.[7]

G cluster_0 Initial State cluster_1 Separated Components Solute Solute (Solid) Sep_Solute Separated Solute Molecules Solute->Sep_Solute  ΔH₁ > 0 (Lattice Energy) Solvent Solvent (Liquid) Sep_Solvent Separated Solvent Molecules Solvent->Sep_Solvent  ΔH₂ > 0 (Cavity Formation) Solution Solution Sep_Solute->Solution  ΔH₃ < 0 (Solvation Energy) Sep_Solvent->Solution  ΔH₃ < 0 (Solvation Energy)

Thermodynamic cycle of the dissolution process.

Predicted Solubility Profile

Based on the structure of 3-Methyloxane-3-carboxylic acid and the principles of solute-solvent interactions, we can predict its qualitative solubility in various classes of organic solvents. The presence of a strong hydrogen-bonding group suggests that solvent proticity will be a key determinant.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, Acetic AcidHigh These solvents can act as both hydrogen bond donors and acceptors, leading to strong, favorable interactions with the carboxylic acid group.[2][4]
Polar Aprotic DMSO, DMF, Acetone, THFModerate to High These solvents can accept hydrogen bonds from the carboxylic acid's hydroxyl group and engage in dipole-dipole interactions.[3] THF, being a cyclic ether, is structurally similar to the oxane ring.
Nonpolar Aprotic Hexane, Toluene, Diethyl EtherLow to Moderate Diethyl ether may show some solubility due to its ability to accept a hydrogen bond. Toluene's aromatic ring can have weak interactions. Hexane is expected to be a very poor solvent as its interactions are limited to weak dispersion forces, which are insufficient to overcome the solute's lattice energy.[2][7]
Chlorinated Dichloromethane (DCM), ChloroformModerate These solvents have a moderate dipole moment and can solvate the molecule, but they cannot participate in hydrogen bonding, limiting the solubility compared to protic solvents.

Experimental Protocols for Solubility Determination

While predictions are valuable, quantitative data requires rigorous experimental determination. The two most common and reliable methods for determining the thermodynamic solubility of a compound like 3-Methyloxane-3-carboxylic acid are the Shake-Flask method and Potentiometric Titration.

The Shake-Flask Method (Equilibrium Solubility)

The Shake-Flask method is considered the gold standard for determining equilibrium solubility.[8] It involves generating a saturated solution by agitating an excess of the solid compound with the solvent for a prolonged period to ensure equilibrium is reached.

Protocol:

  • Preparation: Add an excess amount of solid 3-Methyloxane-3-carboxylic acid to a series of vials, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled agitator (e.g., an orbital shaker in an incubator). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure thermodynamic equilibrium is achieved.[8][9] The temperature should be precisely controlled (e.g., 25 °C or 37 °C).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant. It is critical not to disturb the solid phase. Filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE) is recommended to remove any fine particulates.

  • Quantification: Dilute the aliquot with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: Determine the concentration by comparing the analytical response to a standard calibration curve. The resulting concentration is the equilibrium solubility of the compound in that solvent at the specified temperature.

G A 1. Add Excess Solid to Solvent B 2. Agitate at Constant Temp (24-48h) A->B C 3. Centrifuge or Settle to Separate Phases B->C D 4. Filter Supernatant (e.g., 0.22 µm) C->D E 5. Quantify by HPLC or LC-MS D->E F Result: Equilibrium Solubility E->F

Workflow for the Shake-Flask solubility determination method.
Potentiometric Titration Method

For ionizable compounds like carboxylic acids, potentiometric titration offers an elegant and precise method to determine the intrinsic solubility (solubility of the neutral form) and the pKa.[10][11] The method relies on monitoring the pH of a solution as a titrant is added.

Protocol:

  • Instrument Setup: Calibrate a pH meter with standard buffers. Use an automated titrator for precise delivery of the titrant.

  • Sample Preparation: Create a suspension of 3-Methyloxane-3-carboxylic acid in a co-solvent system (e.g., water/methanol) where it is sparingly soluble.

  • Titration: Titrate the suspension with a standardized strong base (e.g., 0.1 M KOH). The titrator records the pH after each incremental addition of the titrant.

  • Data Analysis: As the base is added, the carboxylic acid dissolves to form its soluble salt. The point at which the solid phase completely disappears corresponds to the solubility limit under those pH conditions.

  • Intrinsic Solubility Calculation: Advanced data analysis, often using specialized software, can extrapolate the titration data to determine the pH at which the solution becomes saturated with the neutral species.[11] This allows for the calculation of the intrinsic solubility, which is independent of pH.

G cluster_0 Preparation cluster_1 Titration cluster_2 Analysis A Calibrate pH meter B Create suspension of acid in co-solvent A->B C Titrate with standardized base B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine pKa and Solubility from curve E->F G Result: Intrinsic Solubility (S₀) and pKa F->G

Workflow for solubility determination via potentiometric titration.

Factors Influencing Solubility

Several external factors can significantly alter the .

  • Temperature: For most solid solutes, solubility increases with temperature, as the dissolution process is often endothermic (ΔHₛₒₗₙ > 0).[6] However, this relationship must be determined empirically for each solute-solvent system. Controlling temperature during experiments is critical for reproducibility.[8]

  • pH and Ionization: As a carboxylic acid, the compound's solubility in protic or aqueous-organic mixtures will be highly dependent on pH. At pH values above its pKa, the acid will deprotonate to form the more soluble carboxylate salt.

  • Presence of Water: The solubility of carboxylic acids in certain organic solvents can be dramatically enhanced by the presence of small amounts of water.[12][13] Water molecules can bridge the solute and solvent, forming hydrogen-bonded networks that facilitate solvation. This phenomenon is particularly relevant for Lewis-base solvents and those with carbonyl groups.[12] Researchers should be mindful of using anhydrous solvents if they wish to determine solubility in a strictly non-aqueous environment.

Conclusion

The solubility of 3-Methyloxane-3-carboxylic acid is a complex function of its molecular structure and the properties of the chosen solvent. Its amphiphilic nature, combining a polar carboxylic acid and ether with a nonpolar hydrocarbon framework, results in a nuanced solubility profile. It is predicted to be highly soluble in polar protic solvents, moderately soluble in polar aprotic systems, and poorly soluble in nonpolar solvents. For definitive quantitative data, the Shake-Flask method is the recommended standard for determining equilibrium solubility. For a deeper understanding of its behavior in systems where pH is a factor, potentiometric titration provides invaluable data on both intrinsic solubility and pKa. Careful control of experimental variables, particularly temperature and water content, is paramount for obtaining accurate and reproducible results that can confidently guide process development and formulation efforts.

References

  • Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. (n.d.). Scite.ai. [Link]

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  • Carboxylic Acid Unknowns and Titration. (n.d.). University of Wisconsin-River Falls. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. [Link]

  • Solute-solvent interactions Definition. (n.d.). Fiveable. [Link]

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  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020). ACS Publications. [Link]

  • Solute-Solvent Interaction. (2021). Walsh Medical Media. [Link]

  • Solubility Expressions and Mechanisms of Solute Solvent Interactions. (n.d.). Pharmaguideline. [Link]

  • Solubility. (n.d.). SparkNotes. [Link]

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  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (2015). SciELO. [Link]

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  • Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. (2017). ResearchGate. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Unknown Source. [Link]

  • POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA. (2014). CDN. [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Unknown Source. [Link]

  • Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations. (2017). ERIC. [Link]

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Foundational

Foreword: Understanding the Stability of a Modern Medicinal Chemistry Building Block

An In-depth Technical Guide to the Thermal Stability of 3-Methyloxetane-3-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals The oxetane motif has become a cornerstone in modern drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermal Stability of 3-Methyloxetane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

The oxetane motif has become a cornerstone in modern drug discovery, prized for its ability to improve the physicochemical properties of lead compounds, such as aqueous solubility and metabolic stability. Among the diverse array of oxetane-containing building blocks, 3-Methyloxetane-3-carboxylic acid stands out as a valuable synthon. However, its unique structure, combining a strained four-membered ether ring with a reactive carboxylic acid, presents specific challenges regarding thermal stability. This guide provides a comprehensive analysis of the factors governing the thermal stability of 3-Methyloxetane-3-carboxylic acid, outlines robust experimental protocols for its assessment, and discusses the practical implications for its handling, storage, and application in drug development.

Physicochemical Characteristics

A foundational understanding of the molecule's basic properties is essential before delving into its thermal behavior.

PropertyValueSource
Molecular Formula C₅H₈O₃[1][2]
Molecular Weight 116.12 g/mol [2]
CAS Number 28562-68-7[2]
Appearance White to off-white solid[1]
Melting Point 58-63 °C
Boiling Point 223.5 °C (at 760 mmHg)[]
SMILES CC1(COC1)C(=O)O[1]

The Structural Basis of Thermal Stability and Instability

The thermal behavior of 3-Methyloxetane-3-carboxylic acid is a direct consequence of the interplay between its two key functional components: the oxetane ring and the carboxylic acid group.

The Oxetane Ring: A Story of Strain and Sterics

The four-membered oxetane ring is inherently strained, making it more reactive than its five-membered counterpart, tetrahydrofuran (THF), but generally more stable than the highly reactive three-membered epoxide ring.[4] The stability of this ring is highly dependent on its substitution pattern. For 3-Methyloxetane-3-carboxylic acid, the presence of two substituents at the C3 position (a 3,3-disubstituted pattern) significantly enhances the ring's stability.[4] This is due to steric hindrance, where the methyl and carboxyl groups physically shield the ring's C-O bonds from attack by external nucleophiles or reagents.[4]

The Carboxylic Acid: An Internal Reactive Partner

While the carboxylic acid group is a common and generally stable functional group, its proximity to the strained oxetane ring creates the potential for intramolecular reactions, particularly when thermal energy is introduced. Some oxetane-carboxylic acids have been observed to be unstable even at room temperature, undergoing isomerization.[5] This reactivity is a critical consideration for the thermal stability of the title compound.

Potential Thermal Degradation Pathways

Based on the known chemistry of oxetanes and carboxylic acids, several temperature-dependent degradation pathways can be anticipated for 3-Methyloxetane-3-carboxylic acid.

Pathway 1: Low-Energy Isomerization to a Lactone

One of the most significant and well-documented instabilities of some oxetane-carboxylic acids is their propensity to isomerize into γ-lactones upon heating or even during prolonged storage.[5] This reaction involves an intramolecular nucleophilic attack of the carboxylic acid's oxygen onto one of the oxetane's ring carbons, leading to ring-opening and the formation of a more stable five-membered lactone ring. This process can occur at relatively mild temperatures (e.g., 50-100 °C) and represents a critical, low-energy degradation pathway.[5]

Caption: Isomerization of 3-Methyloxetane-3-carboxylic acid to a γ-lactone.

Pathway 2: High-Energy Decarboxylation

At higher temperatures, a classical decomposition pathway for carboxylic acids is decarboxylation—the loss of carbon dioxide (CO₂).[6][7] This reaction involves the elimination of the carboxyl group to form CO₂ and a hydrocarbon. For 3-Methyloxetane-3-carboxylic acid, this would likely result in the formation of 3-methyloxetane. This process typically requires significant thermal energy.[7][8]

Pathway 3: Pyrolytic Ring Fragmentation

At even higher temperatures, the molecule will undergo more extensive degradation, including the fragmentation of the oxetane ring itself. Studies on the pyrolysis of the related compound 3-oxetanone show that decomposition begins around 600 °C, yielding smaller molecules such as formaldehyde, ketene, and ethylene oxide.[9] A similar fragmentation pattern can be expected for 3-Methyloxetane-3-carboxylic acid under pyrolytic conditions.

Caption: Potential high-temperature fragmentation pathways.

Experimental Assessment of Thermal Stability

A multi-technique approach is essential for a thorough characterization of thermal stability. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary tools for this purpose.[10][11]

workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_report Stability Profile prep Weigh 5-10 mg of 3-Methyloxetane-3-carboxylic acid into an appropriate crucible (Alumina for TGA, Aluminum for DSC) tga TGA Analysis (Ramp 10 °C/min to 600 °C under N₂ atmosphere) prep->tga dsc DSC Analysis (Ramp 10 °C/min from 25 °C to 300 °C under N₂ atmosphere) prep->dsc interpret_tga Analyze TGA Curve: - Onset of mass loss - % Mass loss at each step tga->interpret_tga interpret_dsc Analyze DSC Curve: - Melting point (endotherm) - Isomerization (exotherm) - Decomposition (exotherm/endotherm) dsc->interpret_dsc report Combine TGA and DSC data to establish a comprehensive thermal stability profile. interpret_tga->report interpret_dsc->report caption Experimental workflow for thermal stability assessment.

Caption: Experimental workflow for thermal stability assessment.

Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of when decomposition, evaporation, or other mass-loss events occur.[10][12]

Objective: To determine the onset temperature of decomposition and quantify mass loss during thermal degradation.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to manufacturer specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of 3-Methyloxetane-3-carboxylic acid into a ceramic or alumina TGA crucible.

  • Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 50-100 mL/min. Rationale: An inert atmosphere is crucial to prevent oxidative decomposition, ensuring that the observed mass loss is due to thermal degradation alone.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. Rationale: A 10 °C/min heating rate is a standard condition that provides good resolution of thermal events without being excessively time-consuming.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition is typically determined by the intersection of the baseline tangent with the tangent of the mass loss curve.

Expected Results (Hypothetical Data):

Temperature Range (°C)Mass Loss (%)Associated Event
30 - 150< 1%Loss of adsorbed moisture or solvent.
150 - 250~38.8%Initial decomposition, potentially decarboxylation (loss of CO₂).
> 250> 50%Further decomposition and fragmentation of the oxetane ring.
Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11][13] It is invaluable for identifying thermal events like melting, crystallization, and the exothermic or endothermic nature of decomposition.[11][14]

Objective: To identify the melting point, detect potential isomerization events, and characterize the thermodynamics of decomposition.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

  • Sample Preparation: Accurately weigh 2-5 mg of 3-Methyloxetane-3-carboxylic acid into a hermetically sealed aluminum DSC pan. Rationale: Hermetic sealing prevents mass loss due to evaporation before decomposition, ensuring accurate enthalpy measurements.

  • Atmosphere: Maintain an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at 10 °C/min.

  • Data Analysis: Plot heat flow (mW) versus temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., some decompositions, crystallization) will appear as upward peaks.

Expected Results (Hypothetical Data):

EventOnset Temp (°C)Peak Temp (°C)Enthalpy (ΔH)Interpretation
Endotherm ~58~61PositiveMelting of the solid compound.
Exotherm ~120~135NegativePotential low-temperature event, possibly the isomerization to a lactone.
Exo/Endotherm ~160~180Negative/PositiveOnset of major decomposition, corresponding to the mass loss seen in TGA.

Data Interpretation and Practical Implications

The combined data from TGA and DSC provides a comprehensive thermal stability profile.

  • Melting Point: The sharp endotherm around 58-63 °C in the DSC confirms the melting of the crystalline solid.

  • Pre-Decomposition Instability: A key finding may be a low-temperature exotherm in the DSC (e.g., ~120-140 °C) without a corresponding mass loss in the TGA. This is a strong indicator of an isomerization reaction, such as the conversion to a lactone.[5] This finding is critical, as it implies that the molecule's chemical identity can change upon heating, even well below its decomposition temperature.

  • Decomposition Onset: The TGA will clearly define the temperature at which significant mass loss begins (e.g., ~150-160 °C). This should correlate with a significant thermal event in the DSC.

Practical Recommendations for Drug Development Professionals:

  • Storage: Due to the potential for low-temperature isomerization, 3-Methyloxetane-3-carboxylic acid should be stored under refrigerated conditions (e.g., 2-8 °C) to minimize degradation over time.

  • Chemical Reactions: When using this compound as a reactant, reaction temperatures should be carefully controlled. Prolonged heating, even at temperatures below the decomposition onset, could lead to the formation of the lactone isomer, resulting in reduced yields and impurities.[5]

  • Formulation and Processing: For drug formulation activities such as milling, granulation, or hot-melt extrusion, the thermal data is paramount. The processing temperature must be kept well below the onset of both isomerization and decomposition to ensure the stability and integrity of the active pharmaceutical ingredient (API) or intermediate.

Conclusion

While the 3,3-disubstituted pattern of 3-Methyloxetane-3-carboxylic acid lends considerable stability to the oxetane ring, its overall thermal profile is complex. The primary thermal liability at lower temperatures is not fragmentation but rather an intramolecular isomerization to a more stable γ-lactone. At higher temperatures, the molecule undergoes classical decarboxylation and eventual ring fragmentation. A thorough characterization using both TGA and DSC is essential to understand these distinct degradation pathways. For scientists and researchers, this knowledge is critical for ensuring the compound's integrity during synthesis, purification, storage, and its ultimate application in the development of new therapeutics.

References

  • BenchChem. (n.d.). Preventing decomposition of oxetane ring during synthesis.
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Exploratory

A Technical Guide to the Spectroscopic Characterization of 3-Methyloxane-3-carboxylic acid

Introduction 3-Methyloxane-3-carboxylic acid is a substituted heterocyclic compound. As with any novel chemical entity in a research or drug development pipeline, unambiguous structural confirmation and purity assessment...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Methyloxane-3-carboxylic acid is a substituted heterocyclic compound. As with any novel chemical entity in a research or drug development pipeline, unambiguous structural confirmation and purity assessment are paramount. This is achieved through a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle. This guide provides a comprehensive overview of the predicted spectroscopic data for 3-Methyloxane-3-carboxylic acid and outlines the standard methodologies for data acquisition. The focus is on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), the three pillars of small molecule characterization.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can determine connectivity, stereochemistry, and the number of unique atoms.

Predicted ¹H NMR Spectrum

The structure of 3-Methyloxane-3-carboxylic acid suggests a distinct set of proton environments. The most deshielded proton is expected to be that of the carboxylic acid, appearing far downfield due to the electronegativity of the adjacent oxygen atoms and the effects of hydrogen bonding.[1][2] Protons on carbons adjacent to the ring's oxygen atom will also be deshielded.

Predicted Chemical Shifts and Multiplicities:

Labeled Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationJustification
H on -COOH10.0 - 12.0Broad Singlet1HHighly deshielded acidic proton, signal disappears upon D₂O exchange.[1][2]
H on C2, C63.5 - 4.0Multiplet4HProtons on carbons adjacent to the ring oxygen are deshielded.
H on C4, C51.5 - 2.2Multiplet4HAliphatic protons on the oxane ring.
H on -CH₃~1.3Singlet3HMethyl protons on a quaternary carbon.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments. The carbonyl carbon of the carboxylic acid is expected to be the most deshielded, appearing significantly downfield.[1][3]

Predicted Chemical Shifts:

Labeled CarbonPredicted Chemical Shift (δ, ppm)Justification
C in -COOH175 - 185Carbonyl carbon in a carboxylic acid.[1][4]
C2, C665 - 75Carbons adjacent to the ring oxygen.
C340 - 50Quaternary carbon, typically a weaker signal.
C4, C520 - 35Aliphatic carbons in the oxane ring.
-CH₃20 - 30Methyl carbon.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation : Dissolve 5-10 mg of 3-Methyloxane-3-carboxylic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup :

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition :

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: 32-64 scans, 1-2 second relaxation delay, 30-45° pulse angle.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals and analyze multiplicities.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, 2-5 second relaxation delay.

    • Process the data similarly to the ¹H spectrum.

    • Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample (5-10 mg in 0.7 mL solvent) Transfer Transfer to NMR Tube Dissolve->Transfer Lock Lock & Shim Transfer->Lock Tune Tune Probe Lock->Tune AcquireH1 Acquire ¹H Spectrum Tune->AcquireH1 AcquireC13 Acquire ¹³C Spectrum AcquireH1->AcquireC13 Process Fourier Transform Phase & Baseline Correction AcquireC13->Process Calibrate Calibrate Chemical Shifts Process->Calibrate Analyze Integrate & Analyze Calibrate->Analyze

Figure 1: Standard workflow for NMR data acquisition and processing.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds.

Predicted IR Absorption Bands

For 3-Methyloxane-3-carboxylic acid, the most prominent features will be from the carboxylic acid group. The O-H stretch will be a very broad band due to hydrogen bonding, often spanning a large region of the spectrum.[5][6][7] The C=O stretch will be a strong, sharp absorption.[5][6]

Predicted Absorptions:

Functional GroupBond VibrationPredicted Wavenumber (cm⁻¹)IntensityCharacteristics
Carboxylic AcidO-H stretch2500 - 3300StrongVery broad due to hydrogen bonding.[5][6][7][8]
Carboxylic AcidC=O stretch1700 - 1725StrongSharp and intense.[5][9][10]
AlkaneC-H stretch2850 - 3000Medium-StrongSharp peaks, may be superimposed on the broad O-H band.[6]
EtherC-O stretch1050 - 1150StrongCharacteristic for the oxane ring.
Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is the preferred method for routine analysis of solids and liquids due to its minimal sample preparation.[11][12][13]

  • Instrument Preparation : Ensure the ATR crystal (typically diamond) is clean.

  • Background Scan : Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application : Place a small amount of the solid 3-Methyloxane-3-carboxylic acid onto the ATR crystal.

  • Apply Pressure : Use the pressure arm to ensure firm contact between the sample and the crystal.

  • Sample Scan : Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The software automatically performs the background subtraction. Analyze the resulting spectrum for key absorption bands.

  • Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

IR_Workflow Start Start Clean Clean ATR Crystal Start->Clean Background Acquire Background Spectrum Clean->Background Sample Apply Sample to Crystal Background->Sample Scan Acquire Sample Spectrum Sample->Scan Process Process Data (Background Subtraction) Scan->Process Analyze Analyze Spectrum Process->Analyze End End Analyze->End

Figure 2: General procedure for ATR-FTIR data acquisition.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable information about its structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, often yielding a prominent ion corresponding to the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule.[14][15]

Predicted Mass and Fragmentation

The molecular formula for 3-Methyloxane-3-carboxylic acid is C₇H₁₂O₃.

  • Monoisotopic Mass : 144.0786 g/mol .[16]

In positive ion mode ESI-MS, the primary ion observed would be the protonated molecule at m/z 145.0859. In negative ion mode, the deprotonated molecule would be observed at m/z 143.0714.[16]

Common fragmentation pathways for carboxylic acids include the loss of water (H₂O, 18 Da) and the loss of the carboxyl group (COOH, 45 Da).[17][18]

Predicted Ions:

IonPredicted m/z (Positive Mode)Predicted m/z (Negative Mode)
[M]⁺/⁻144.0781144.0792
[M+H]⁺ / [M-H]⁻145.0859143.0714
[M+Na]⁺167.0679-
[M-H₂O+H]⁺127.0759-
[M-COOH]⁺99.0804-
Experimental Protocol: ESI-MS Data Acquisition
  • Sample Preparation : Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/acetonitrile mixture. A small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can be added to promote ionization.

  • Infusion : Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings :

    • Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to optimal values for the analyte.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 Da).

  • Data Acquisition : Acquire the mass spectrum. For fragmentation studies (MS/MS), select the precursor ion of interest (e.g., m/z 145.1) and apply collision energy to induce fragmentation, then scan for the product ions.

MS_Fragmentation Parent [M+H]⁺ m/z = 145.1 LossH2O [M-H₂O+H]⁺ m/z = 127.1 Parent->LossH2O - H₂O LossCOOH [M-COOH]⁺ m/z = 99.1 Parent->LossCOOH - COOH•

Figure 3: Predicted major fragmentation pathways in positive ion ESI-MS.

Summary of Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR Broad singlet at 10-12 ppm (-COOH); Multiplets at 3.5-4.0 ppm (-OCH₂-); Singlet at ~1.3 ppm (-CH₃).
¹³C NMR Signal at 175-185 ppm (C=O); Signals at 65-75 ppm (-OCH₂-).
IR Very broad band at 2500-3300 cm⁻¹ (O-H); Strong, sharp peak at 1700-1725 cm⁻¹ (C=O).
MS (ESI) [M+H]⁺ at m/z ≈ 145.1; [M-H]⁻ at m/z ≈ 143.1.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary approach to the structural elucidation of 3-Methyloxane-3-carboxylic acid. The predicted data presented in this guide, based on fundamental principles and data from analogous structures, serves as a robust template for researchers to confirm the identity and purity of this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reliable data essential for any scientific endeavor.

References

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Foundational

Unlocking the Therapeutic Potential of 3-Methyloxane-3-carboxylic acid: A Technical Guide to Investigating Biological Activity

Abstract Small molecules containing oxane and carboxylic acid functionalities are prevalent in numerous biologically active compounds, suggesting a rich, yet often untapped, potential for novel therapeutic agents. 3-Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Small molecules containing oxane and carboxylic acid functionalities are prevalent in numerous biologically active compounds, suggesting a rich, yet often untapped, potential for novel therapeutic agents. 3-Methyloxane-3-carboxylic acid, a structurally intriguing molecule, stands at the intersection of these two key chemical features. This technical guide provides a comprehensive, hypothesis-driven framework for the systematic investigation of its potential biological activities. We delve into the structural rationale for exploring its efficacy as an anti-inflammatory, anticancer, metabolic-modulating, and antimicrobial agent. Detailed, field-proven protocols for in silico and in vitro validation are presented, designed to empower researchers in drug discovery and development to rigorously assess the therapeutic promise of this and similar chemical entities. This document serves not as a mere compilation of methods, but as a strategic blueprint for unlocking the latent biological potential of novel small molecules.

Introduction: The Scientific Premise for Investigating 3-Methyloxane-3-carboxylic acid

The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules, due to their potential for oral bioavailability and ability to traverse cellular membranes, remain a primary focus of drug discovery efforts. 3-Methyloxane-3-carboxylic acid presents a compelling case for investigation based on the well-established biological significance of its constituent chemical moieties: the oxane (tetrahydropyran) ring, the carboxylic acid group, and the methyl group.

  • The Oxane (Tetrahydropyran) Scaffold: The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, found in a variety of natural products and synthetic drugs.[1][2] Its conformational rigidity and the presence of an oxygen atom, which can act as a hydrogen bond acceptor, contribute to its ability to interact with biological targets with high affinity and specificity.[1] Derivatives of tetrahydropyran have been explored for a range of pharmacological activities, including anti-inflammatory and anticancer properties.[3][4][5]

  • The Carboxylic Acid Functional Group: The carboxylic acid moiety is a critical pharmacophore in a vast number of approved drugs.[6] Its ability to engage in hydrogen bonding and electrostatic interactions makes it a key player in drug-receptor binding.[5][6] Furthermore, carboxylic acids are known to interact with the zinc ions present in the active sites of metalloenzymes, a feature exploited in the design of various enzyme inhibitors.[7][8][9][10]

  • The Methyl Group: The seemingly simple methyl group can profoundly influence a molecule's biological activity, an effect often referred to as the "magic methyl" phenomenon.[10] It can enhance binding affinity by occupying hydrophobic pockets in a target protein, modulate metabolic stability by blocking sites of oxidation, and influence the molecule's overall conformation.[8][10]

The convergence of these three structural features in 3-Methyloxane-3-carboxylic acid forms the basis of our hypothesis that this molecule possesses significant, yet uncharacterized, biological activity. This guide will outline a systematic approach to exploring its potential in several key therapeutic areas.

Hypothesized Biological Activities and Investigational Roadmaps

Based on the structural characteristics of 3-Methyloxane-3-carboxylic acid and the known activities of related compounds, we propose the following avenues of investigation:

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Scientific Rationale: The tetrahydropyran scaffold has been identified in molecules designed as inhibitors of cyclooxygenase (COX) enzymes, key mediators of inflammation.[11][12] The carboxylic acid group is also a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX, where it interacts with key residues in the enzyme's active site. We hypothesize that 3-Methyloxane-3-carboxylic acid may act as a COX inhibitor.

Experimental Workflow:

G cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation in_silico_docking Molecular Docking with COX-1 and COX-2 cox_inhibition_assay COX-1/COX-2 Inhibition Assay in_silico_docking->cox_inhibition_assay Guide compound synthesis & prioritization admet_prediction ADMET Prediction admet_prediction->cox_inhibition_assay cell_based_pg_assay Cell-based Prostaglandin E2 (PGE2) Assay cox_inhibition_assay->cell_based_pg_assay Confirm cellular efficacy

Caption: Workflow for investigating anti-inflammatory activity.

Experimental Protocols:

  • Protocol 2.1.1: In Silico Molecular Docking with COX-1 and COX-2

    • Objective: To predict the binding affinity and mode of interaction of 3-Methyloxane-3-carboxylic acid with the active sites of COX-1 and COX-2.

    • Methodology:

      • Obtain the crystal structures of human COX-1 and COX-2 from the Protein Data Bank (PDB).

      • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

      • Generate a 3D conformer of 3-Methyloxane-3-carboxylic acid and perform energy minimization.

      • Perform molecular docking using software such as AutoDock Vina or Glide.

      • Analyze the docking poses and scoring functions to predict binding affinity and identify key interactions.

  • Protocol 2.1.2: In Vitro COX-1/COX-2 Inhibition Assay

    • Objective: To quantitatively determine the inhibitory activity of 3-Methyloxane-3-carboxylic acid against purified COX-1 and COX-2 enzymes.

    • Methodology:

      • Utilize a commercially available colorimetric or fluorometric COX inhibitor screening assay kit.

      • Prepare a series of dilutions of 3-Methyloxane-3-carboxylic acid.

      • In a 96-well plate, add the appropriate buffer, heme, purified COX-1 or COX-2 enzyme, and the test compound.

      • Initiate the reaction by adding arachidonic acid.

      • Incubate at 37°C for a specified time.

      • Measure the absorbance or fluorescence according to the kit instructions.

      • Calculate the IC50 value for each enzyme.

Anticancer Activity: Targeting Histone Deacetylases (HDACs) and Fatty Acid Synthase (FAS)

Scientific Rationale: Carboxylic acid-containing molecules are a well-established class of histone deacetylase (HDAC) inhibitors.[3][7][8][9][10] HDACs are promising targets for cancer therapy as their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, fatty acid synthase (FAS), an enzyme often overexpressed in cancer cells, can be inhibited by small molecules, some of which contain carboxylic acid moieties.[1][4][6][13][14] The tetrahydropyran scaffold is also present in some anticancer agents.[3] We hypothesize that 3-Methyloxane-3-carboxylic acid may exhibit anticancer activity through the inhibition of HDACs or FAS.

Experimental Workflow:

G cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation in_silico_hdac Molecular Docking with HDAC Isoforms hdac_inhibition HDAC Inhibition Assay in_silico_hdac->hdac_inhibition in_silico_fas Molecular Docking with FAS fas_inhibition FAS Inhibition Assay in_silico_fas->fas_inhibition cell_viability Cancer Cell Line Viability Assay (MTT/XTT) hdac_inhibition->cell_viability fas_inhibition->cell_viability apoptosis_assay Apoptosis Assay (Annexin V/PI) cell_viability->apoptosis_assay Investigate mechanism of cell death

Caption: Workflow for investigating anticancer activity.

Experimental Protocols:

  • Protocol 2.2.1: In Vitro HDAC Inhibition Assay

    • Objective: To determine the inhibitory effect of 3-Methyloxane-3-carboxylic acid on total HDAC activity.

    • Methodology:

      • Use a commercially available fluorometric HDAC inhibitor screening kit.

      • Prepare serial dilutions of the test compound.

      • In a 96-well plate, add HeLa nuclear extract (as a source of HDACs), the test compound, and the fluorogenic HDAC substrate.

      • Incubate at 37°C for a specified time.

      • Add the developer solution to stop the reaction and generate the fluorescent signal.

      • Measure fluorescence and calculate the IC50 value.

  • Protocol 2.2.2: In Vitro Fatty Acid Synthase (FAS) Inhibition Assay

    • Objective: To measure the inhibition of FAS activity by 3-Methyloxane-3-carboxylic acid.

    • Methodology:

      • Utilize a spectrophotometric assay that measures the oxidation of NADPH.

      • Prepare a reaction mixture containing purified FAS enzyme, acetyl-CoA, malonyl-CoA, and NADPH in a suitable buffer.

      • Add serial dilutions of the test compound.

      • Monitor the decrease in absorbance at 340 nm over time.

      • Calculate the rate of NADPH oxidation and determine the IC50 value.

  • Protocol 2.2.3: Cancer Cell Line Viability Assay (MTT Assay)

    • Objective: To assess the cytotoxic effect of 3-Methyloxane-3-carboxylic acid on various cancer cell lines.

    • Methodology:

      • Plate cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate and allow them to adhere overnight.

      • Treat the cells with increasing concentrations of the test compound for 48-72 hours.

      • Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

      • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

      • Measure the absorbance at 570 nm.

      • Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).

Metabolic Modulation: Targeting Peroxisome Proliferator-Activated Receptors (PPARs)

Scientific Rationale: Many ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism, contain a carboxylic acid group.[15][16][17][18][19] Agonists of PPARs are used in the treatment of dyslipidemia and type 2 diabetes.[16][19] Given the presence of the carboxylic acid, we hypothesize that 3-Methyloxane-3-carboxylic acid could act as a PPAR agonist.

Experimental Workflow:

G cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation in_silico_ppar Molecular Docking with PPARα, PPARγ, and PPARδ ppar_transactivation PPAR Reporter Gene Assay in_silico_ppar->ppar_transactivation Predict isoform selectivity adipocyte_diff Adipocyte Differentiation Assay ppar_transactivation->adipocyte_diff Confirm physiological effect

Caption: Workflow for investigating metabolic modulation.

Experimental Protocols:

  • Protocol 2.3.1: In Vitro PPAR Reporter Gene Assay

    • Objective: To determine if 3-Methyloxane-3-carboxylic acid can activate PPARα, PPARγ, and/or PPARδ.

    • Methodology:

      • Transfect a suitable cell line (e.g., HEK293T) with expression vectors for the desired PPAR isoform and a reporter plasmid containing a PPAR response element upstream of a luciferase gene.

      • Treat the transfected cells with various concentrations of the test compound.

      • After 24-48 hours, lyse the cells and measure luciferase activity using a luminometer.

      • Calculate the fold activation relative to a vehicle control and determine the EC50 value.

Antimicrobial and Antifungal Activity

Scientific Rationale: Both cyclic ethers and carboxylic acids have been reported to possess antimicrobial and antifungal properties.[20][21][22][23][24][25][26][27][28][29] The oxane ring and the acidic proton of the carboxylic acid could potentially disrupt microbial cell membranes or interfere with essential metabolic pathways. We hypothesize that 3-Methyloxane-3-carboxylic acid may exhibit antimicrobial and/or antifungal activity.

Experimental Workflow:

G mic_determination Minimum Inhibitory Concentration (MIC) Determination mbc_mfc_determination Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination mic_determination->mbc_mfc_determination Determine cidality time_kill_assay Time-Kill Kinetic Assay mbc_mfc_determination->time_kill_assay Characterize kinetics

Caption: Workflow for investigating antimicrobial/antifungal activity.

Experimental Protocols:

  • Protocol 2.4.1: Minimum Inhibitory Concentration (MIC) Determination

    • Objective: To determine the lowest concentration of 3-Methyloxane-3-carboxylic acid that inhibits the visible growth of a microorganism.

    • Methodology:

      • Use the broth microdilution method according to CLSI guidelines.

      • In a 96-well plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium.

      • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

      • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

      • Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

Data Presentation and Interpretation

All quantitative data from the proposed assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Activity Profile of 3-Methyloxane-3-carboxylic acid

AssayTargetIC50 / EC50 / MIC (µM)
COX-1 InhibitionCOX-1> 100
COX-2 InhibitionCOX-215.2
HDAC InhibitionTotal HDACs8.7
FAS InhibitionFAS22.5
PPARα ActivationPPARα> 100
PPARγ ActivationPPARγ5.4
PPARδ ActivationPPARδ> 100
AntibacterialS. aureus32
AntibacterialE. coli> 128
AntifungalC. albicans64

Conclusion and Future Directions

This technical guide provides a robust and scientifically grounded framework for the initial exploration of the biological activities of 3-Methyloxane-3-carboxylic acid. The proposed workflows, from in silico modeling to in vitro validation, are designed to systematically evaluate its potential as an anti-inflammatory, anticancer, metabolic-modulating, or antimicrobial agent. Positive results in any of these areas would warrant further investigation, including lead optimization to improve potency and selectivity, in vivo efficacy studies in relevant animal models, and detailed mechanistic studies to elucidate the precise mode of action. The principles and methodologies outlined herein are broadly applicable to the early-stage investigation of other novel small molecules, providing a valuable resource for the drug discovery and development community.

References

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Exploratory

An In-Depth Technical Guide to 3-Methyloxetane-3-carboxylic acid: Discovery and Historical Synthesis

Abstract This technical guide provides a comprehensive overview of 3-Methyloxetane-3-carboxylic acid, a heterocyclic compound of growing importance in medicinal chemistry and drug development. The guide details the compo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-Methyloxetane-3-carboxylic acid, a heterocyclic compound of growing importance in medicinal chemistry and drug development. The guide details the compound's chemical properties and delves into the historical evolution of its synthesis. We will explore the initial multi-step dehydrogenation processes and the subsequent development of more direct oxidation methods. Detailed, step-by-step protocols for key synthetic routes are provided, offering researchers and drug development professionals a practical understanding of its preparation.

Introduction: The Rise of the Oxetane Moiety in Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern medicinal chemistry. Its unique combination of properties, including increased polarity, metabolic stability, and a three-dimensional structure, makes it an attractive isostere for gem-dimethyl and carbonyl groups. The incorporation of oxetanes can significantly improve the physicochemical and pharmacokinetic profiles of drug candidates. 3-Methyloxetane-3-carboxylic acid, with its carboxylic acid functionality, serves as a key building block for introducing this valuable scaffold into more complex molecules.

Physicochemical Properties of 3-Methyloxetane-3-carboxylic acid

A clear understanding of the physical and chemical characteristics of 3-Methyloxetane-3-carboxylic acid is essential for its effective application in research and development.

PropertyValueSource(s)
Molecular Formula C₅H₈O₃[1]
Molecular Weight 116.12 g/mol [1]
CAS Number 28562-68-7[1]
Appearance White to light orange to yellow powder or crystalline solid
Melting Point 58-63 °C[2]
Boiling Point 223.5 °C at 760 mmHg
Density 1.252 g/cm³
Solubility Miscible in water.

Historical Synthesis of 3-Methyloxetane-3-carboxylic acid: An Evolutionary Perspective

The synthesis of 3-Methyloxetane-3-carboxylic acid has evolved from multi-step, relatively low-yield processes to more efficient and direct methods. This progression reflects the increasing demand for this building block in various fields of chemical research.

Early Multi-Step Synthesis: Dehydrogenation and Saponification (Circa 1969)

One of the earliest documented methods for the preparation of 3-alkyloxetane-3-carboxylic acids is detailed in German Patent DE-PS 1 907 117, filed in 1969. This process, while foundational, involves a two-stage approach.[3]

Workflow for Early Multi-Step Synthesis

A 3-Methyl-3-hydroxymethyloxetane B Dehydrogenation (Copper/Chromium/Barium Catalyst, 190-270°C) A->B Step 1 C 3-Methyloxetane-3-carboxylic acid ester B->C D Saponification C->D Step 2 E 3-Methyloxetane-3-carboxylic acid D->E A 3-Methyl-3-hydroxymethyloxetane B Catalytic Oxidation (Pd and/or Pt catalyst, O₂, aqueous alkaline medium) A->B Single Step C 3-Methyloxetane-3-carboxylic acid B->C

Caption: Direct one-step synthesis via catalytic oxidation.

This improved process utilizes a palladium and/or platinum catalyst to oxidize 3-methyl-3-hydroxymethyloxetane with oxygen in an aqueous alkaline medium. The reaction proceeds at temperatures between 0 °C and the boiling point of the reaction mixture. This method offers a more streamlined and higher-yielding route to 3-Methyloxetane-3-carboxylic acid compared to the earlier dehydrogenation process. [3]

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of the precursor, 3-methyl-3-hydroxymethyloxetane, and its subsequent conversion to 3-Methyloxetane-3-carboxylic acid via the catalytic oxidation method.

Synthesis of the Precursor: 3-Methyl-3-hydroxymethyloxetane

The starting material for the synthesis of 3-Methyloxetane-3-carboxylic acid is 3-methyl-3-hydroxymethyloxetane. A common method for its preparation involves the cyclization of 1,1,1-tri(hydroxylmethyl)ethane with diethyl carbonate. [3] Experimental Protocol: Synthesis of 3-Methyl-3-hydroxymethyloxetane

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and distillation column, combine 1,1,1-tri(hydroxylmethyl)ethane and diethyl carbonate.

  • Catalyst Addition: Introduce a catalytic amount of a suitable base (e.g., sodium methoxide).

  • Reaction Conditions: Heat the mixture to initiate the cyclization reaction. Ethanol will be formed as a byproduct and should be continuously removed by distillation to drive the reaction to completion.

  • Work-up and Purification: After the reaction is complete (monitored by the cessation of ethanol distillation), cool the reaction mixture. The crude product can be purified by fractional distillation under reduced pressure to yield pure 3-methyl-3-hydroxymethyloxetane.

Synthesis of 3-Methyloxetane-3-carboxylic acid via Catalytic Oxidation

This protocol is based on the direct oxidation method described in patent literature. [3] Experimental Protocol: Catalytic Oxidation to 3-Methyloxetane-3-carboxylic acid

  • Reaction Setup: In a suitable reactor, prepare an aqueous alkaline solution (e.g., using sodium hydroxide or potassium hydroxide).

  • Catalyst and Substrate Addition: Suspend a palladium and/or platinum catalyst (e.g., platinum on carbon) in the alkaline solution. Add 3-methyl-3-hydroxymethyloxetane to the mixture.

  • Oxidation: While vigorously stirring, introduce a stream of oxygen or air into the reaction mixture. Maintain the temperature between 0 °C and the boiling point of the mixture. The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Catalyst Removal: Upon completion of the reaction, filter the mixture to remove the catalyst.

  • Isolation of the Product: Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to precipitate the 3-Methyloxetane-3-carboxylic acid. The solid product can then be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Conclusion and Future Outlook

The journey of synthesizing 3-Methyloxetane-3-carboxylic acid from complex, multi-step procedures to more elegant and efficient direct oxidation methods highlights the advancements in synthetic organic chemistry. This evolution has been driven by the increasing recognition of the oxetane scaffold's potential in drug discovery. As research in this area continues, we can anticipate the development of even more sophisticated and sustainable synthetic routes, further enabling the exploration of 3-Methyloxetane-3-carboxylic acid and its derivatives in the creation of novel therapeutics.

References

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  • Synthesis of 3-azidomethyl-3-methyloxetane - ResearchGate. ([Link])

  • Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates - PMC. ([Link])

  • Process for the production of 3-alkyl-3-hydroxymethyloxetanes - European Patent Office. ([Link])

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Protocols & Analytical Methods

Method

Synthesis of 3-Methyloxane-3-carboxylic Acid Derivatives: An Application and Protocol Guide

Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 3-methyloxane-3-carboxylic acid and its derivatives. These saturated heterocyclic scaffolds are of increasing in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 3-methyloxane-3-carboxylic acid and its derivatives. These saturated heterocyclic scaffolds are of increasing interest in medicinal chemistry, serving as valuable bioisosteres for commonly used motifs like gem-dimethyl or carbonyl groups. The incorporation of the oxane ring can enhance physicochemical properties such as solubility and metabolic stability while increasing the fraction of sp³ carbons (Fsp³) in drug candidates.[1] This document outlines a robust, multi-step synthetic pathway, offering in-depth explanations of experimental choices, potential challenges, and characterization techniques intended for researchers in organic synthesis and drug development.

Introduction: The Value of the Oxane Scaffold in Medicinal Chemistry

The strategic replacement of functional groups with bioisosteres—substituents that retain similar biological activity while modifying physicochemical properties—is a cornerstone of modern drug design.[2] The 3-methyloxane-3-carboxylic acid moiety represents a non-classical bioisostere that can replace a gem-dimethyl group adjacent to a carboxylic acid or act as a polar, rigid scaffold. The tetrahydropyran (oxane) ring introduces polarity through its ether linkage without adding a hydrogen bond donor, and its defined conformational preference can be advantageous for optimizing ligand-receptor interactions.[1][3] This guide details a reliable synthetic route to access this valuable building block, starting from readily available commercial materials.

Retrosynthetic Analysis and Overall Strategy

The synthesis of 3-methyloxane-3-carboxylic acid can be approached via the construction of a suitable acyclic precursor, followed by a cyclization to form the tetrahydropyran ring. Our chosen strategy hinges on the synthesis of a key intermediate, 3-(hydroxymethyl)-3-methylpentane-1,5-diol (4) . This triol possesses the complete carbon skeleton of the target molecule. The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow cluster_0 Acyclic Precursor Synthesis cluster_1 Cyclization and Final Modification Start Diethyl Malonate Step1 Michael Addition & Alkylation Start->Step1 Intermediate1 Diethyl 2-(2-cyanoethyl) -2-methylmalonate (2) Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 3-(Hydroxymethyl)-3-methyl pentane-1,5-diol (4) Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Intermediate3 (3-Methyloxan-3-yl)methanol (5) Step3->Intermediate3 Step4 Oxidation Intermediate3->Step4 Final 3-Methyloxane-3- carboxylic Acid (6) Step4->Final

Caption: Overall workflow for the synthesis of 3-methyloxane-3-carboxylic acid.

Detailed Protocols and Experimental Insights

This section provides step-by-step protocols for each stage of the synthesis. The causality behind key experimental choices is explained to ensure both reproducibility and a deeper understanding of the process.

Part 1: Synthesis of Diethyl 2-(2-cyanoethyl)-2-methylmalonate (2)

This initial step involves a tandem Michael addition and alkylation sequence starting from diethyl malonate.

Protocol 1: Synthesis of Diethyl 2-(2-cyanoethyl)malonate (1)

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve diethyl malonate (80.1 g, 0.5 mol) in 1,4-dioxane (150 mL). Add a catalytic amount of a strong base, such as Triton B (40% in methanol, 5 mL).

  • Michael Addition: Cool the flask in a water bath to maintain an internal temperature between 25-35°C. Add acrylonitrile (26.5 g, 0.5 mol) dropwise via the dropping funnel over 45 minutes. The reaction is exothermic and careful temperature control is crucial to prevent polymerization of acrylonitrile.

  • Reaction Monitoring: Stir the mixture at room temperature for 12 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) using a 3:1 hexane:ethyl acetate eluent system.

  • Work-up: Pour the reaction mixture into a beaker containing ice-water (500 mL) and concentrated HCl (5 mL). Stir until the intermediate oil solidifies.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold water. The product, diethyl 2-(2-cyanoethyl)malonate (1) , can be used in the next step without further purification.

Protocol 2: Synthesis of Diethyl 2-(2-cyanoethyl)-2-methylmalonate (2)

  • Reaction Setup: To a solution of sodium ethoxide, prepared by carefully dissolving sodium (11.5 g, 0.5 mol) in absolute ethanol (200 mL), add the crude diethyl 2-(2-cyanoethyl)malonate (1) (106.6 g, 0.5 mol) portion-wise at room temperature.

  • Alkylation: Stir the resulting solution for 30 minutes. Add methyl iodide (71.0 g, 0.5 mol) dropwise, maintaining the temperature below 40°C. After the addition is complete, heat the mixture to reflux for 4 hours.

  • Work-up: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Add water (200 mL) to the residue and extract with diethyl ether (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude oil, diethyl 2-(2-cyanoethyl)-2-methylmalonate (2) , is purified by vacuum distillation.

ParameterValueRationale
Starting Material Diethyl malonateA readily available and inexpensive C3 building block with an acidic α-hydrogen.
Reagents Acrylonitrile, Methyl IodideStandard electrophiles for Michael addition and SN2 alkylation, respectively.
Base Triton B (cat.), Sodium EthoxideTriton B is an effective catalyst for the initial Michael addition. Stoichiometric NaOEt is required for complete deprotonation before methylation.
Solvent 1,4-Dioxane, EthanolDioxane is a suitable polar aprotic solvent for the Michael addition. Ethanol is the solvent of choice for reactions involving sodium ethoxide.
Temperature 25-35°C (Michael), Reflux (Alkylation)Controlled temperature for the exothermic Michael addition prevents side reactions. Reflux ensures the alkylation reaction goes to completion.
Part 2: Synthesis of 3-(Hydroxymethyl)-3-methylpentane-1,5-diol (4)

This step involves the complete reduction of both the ester and nitrile functionalities of intermediate (2) .

Protocol 3: Reduction to Triol (4)

  • Reaction Setup: In a 2 L three-necked flask fitted with a mechanical stirrer, a condenser, and a dropping funnel, prepare a suspension of lithium aluminum hydride (LAH) (38.0 g, 1.0 mol) in anhydrous tetrahydrofuran (THF) (800 mL) under an inert atmosphere (nitrogen or argon).

  • Addition of Ester: Cool the LAH suspension to 0°C in an ice-water bath. Add a solution of diethyl 2-(2-cyanoethyl)-2-methylmalonate (2) (56.8 g, 0.25 mol) in anhydrous THF (200 mL) dropwise at a rate that maintains the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 8 hours.

  • Quenching: Cool the reaction mixture back to 0°C. Cautiously quench the excess LAH by the sequential dropwise addition of water (38 mL), 15% aqueous NaOH (38 mL), and finally water (114 mL). This "Fieser workup" is critical for producing a granular precipitate of aluminum salts that is easily filtered.

  • Isolation: Stir the resulting suspension for 1 hour, then filter through a pad of Celite®. Wash the filter cake thoroughly with hot THF.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude triol (4) as a viscous oil. The product is often of sufficient purity for the next step, but can be purified by vacuum distillation if necessary.

Part 3: Formation of the Oxane Ring and Final Oxidation

The final steps involve the formation of the tetrahydropyran ring via an acid-catalyzed intramolecular etherification, followed by oxidation to the target carboxylic acid.

Cyclization_Oxidation Triol 3-(Hydroxymethyl)-3-methyl pentane-1,5-diol (4) Cyclization Acid-Catalyzed Dehydration (e.g., p-TsOH, heat) Triol->Cyclization Intramolecular SN2 or E1-type mechanism Cyclic_Alcohol (3-Methyloxan-3-yl)methanol (5) Cyclization->Cyclic_Alcohol Oxidation Oxidation (e.g., Jones Reagent, TEMPO/Bleach) Cyclic_Alcohol->Oxidation Oxidation of Primary Alcohol Carboxylic_Acid 3-Methyloxane-3- carboxylic Acid (6) Oxidation->Carboxylic_Acid

Caption: Key transformations in the final stage of the synthesis.

Protocol 4: Intramolecular Cyclization to (3-Methyloxan-3-yl)methanol (5)

  • Reaction Setup: Dissolve the crude triol (4) (37.1 g, 0.25 mol) in toluene (500 mL) in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (2.4 g, 0.0125 mol).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the cyclized product. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude alcohol (5) is purified by vacuum distillation.

Protocol 5: Oxidation to 3-Methyloxane-3-carboxylic Acid (6)

A common and effective method for this transformation is Jones oxidation.

  • Reaction Setup: Dissolve the (3-methyloxan-3-yl)methanol (5) (13.0 g, 0.1 mol) in acetone (250 mL) in a flask equipped with a mechanical stirrer and a dropping funnel, cooled in an ice-water bath.

  • Oxidation: Slowly add Jones reagent (prepared by dissolving 26.7 g of CrO₃ in 23 mL of concentrated H₂SO₄ and diluting with water to 100 mL) dropwise to the stirred solution. Maintain the temperature between 0-10°C during the addition. The color will change from orange to green.

  • Reaction Monitoring: After the addition is complete, stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the excess oxidant by the careful addition of isopropanol until the orange color disappears completely.

  • Extraction: Remove the acetone under reduced pressure. Add water (200 mL) to the residue and extract the product with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic extracts and wash with brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the final product, 3-methyloxane-3-carboxylic acid (6) , as a solid. The product can be further purified by recrystallization (e.g., from hexanes/ethyl acetate).

Characterization

The identity and purity of the final compound and key intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Key signals for the final product would include the absence of the hydroxymethyl protons and the presence of a carboxylic acid proton signal, along with characteristic shifts for the oxane ring protons and the methyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H and C=O stretches of the carboxylic acid in the final product.

Conclusion

This guide presents a detailed and reliable synthetic route for the preparation of 3-methyloxane-3-carboxylic acid, a valuable building block for medicinal chemistry. By providing step-by-step protocols and explaining the rationale behind the chosen conditions, this document serves as a practical resource for researchers aiming to incorporate this and related oxane derivatives into their drug discovery programs. The described multi-step synthesis, involving Michael addition, alkylation, reduction, cyclization, and oxidation, utilizes standard and well-understood organic transformations, making it accessible for proficient synthetic chemists.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]

  • Mullard, A. (2021). The oxetane ring in drug discovery. Nature Reviews Drug Discovery, 20, 85-88. [Link]

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new building block. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations (2nd ed.). Wiley-VCH. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Longley, R. I., Jr., & Emerson, W. S. (1951). 3-Methyl-1,5-pentanediol. Organic Syntheses, 31, 81. [Link]

  • Brändström, A. (1977). Principles of phase-transfer catalysis by quaternary ammonium salts. Advances in Physical Organic Chemistry, 15, 267-330. [Link]

Sources

Application

Synthesis of 3-Methyloxane-3-carboxylic Acid: An Experimental Protocol

Authored by: [Your Name/Department], [Your Institution] Abstract: This application note provides a detailed experimental protocol for the synthesis of 3-Methyloxane-3-carboxylic acid, a valuable building block in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Department], [Your Institution]

Abstract: This application note provides a detailed experimental protocol for the synthesis of 3-Methyloxane-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The described method is based on the catalytic oxidation of 3-methyl-3-hydroxymethyl-oxetane. This document offers a comprehensive guide for researchers, scientists, and drug development professionals, detailing the reaction mechanism, experimental setup, step-by-step procedure, safety precautions, and characterization of the final product.

Introduction

Oxetanes are four-membered cyclic ethers that have garnered significant interest in medicinal chemistry due to their unique physicochemical properties.[1][2] The strained oxetane ring can act as a bioisostere for gem-dimethyl or carbonyl groups, often leading to improved metabolic stability, aqueous solubility, and lipophilicity of drug candidates. 3-Methyloxane-3-carboxylic acid, in particular, serves as a key intermediate for the synthesis of more complex molecules in the development of novel therapeutics and agrochemicals.[1]

This protocol details a robust and scalable method for the preparation of 3-Methyloxane-3-carboxylic acid via the selective oxidation of 3-methyl-3-hydroxymethyl-oxetane. The causality behind the choice of reagents and reaction conditions is explained to ensure reproducibility and a thorough understanding of the synthetic process.

Reaction Scheme and Mechanism

The synthesis proceeds via the catalytic oxidation of the primary alcohol functionality of 3-methyl-3-hydroxymethyl-oxetane to a carboxylic acid. This transformation is achieved using oxygen as the oxidant in an aqueous alkaline medium, with a palladium-based catalyst.

Reaction:

The mechanism involves the adsorption of the alcohol onto the palladium catalyst surface, followed by oxidative addition and subsequent elimination steps to form the corresponding carboxylic acid. The alkaline medium is crucial for the deprotonation of the alcohol and the final carboxylic acid, facilitating the reaction and preventing side reactions.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
3-Methyl-3-hydroxymethyl-oxetane≥98%Commercially Available
Sodium Hydroxide (NaOH)Reagent GradeCommercially Available
Palladium on Activated Charcoal (5% Pd)Commercially Available
Bismuth(III) Nitrate PentahydrateReagent GradeCommercially Available
Sulfuric Acid (H₂SO₄), 50% aq.Reagent GradeCommercially Available
Methyl Isobutyl Ketone (MIBK)HPLC GradeCommercially Available
Deionized WaterIn-house
Oxygen (O₂)High PurityCommercially Available

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet, and internal thermometer.

  • Heating mantle with temperature controller.

  • Gas flow meter.

  • Büchner funnel and vacuum flask for filtration.

  • Separatory funnel.

  • Rotary evaporator.

  • Standard laboratory glassware.

Step-by-Step Procedure

A detailed workflow for the synthesis is outlined below:

dot

SynthesisWorkflow A 1. Reaction Setup B 2. Catalyst Addition A->B Add Pd/C & Bi(NO₃)₃·5H₂O C 3. Reaction Initiation B->C Heat to 80°C D 4. Oxygen Introduction C->D Introduce O₂ at atmospheric pressure E 5. Reaction Monitoring D->E Monitor O₂ uptake F 6. Catalyst Filtration E->F Filter off catalyst G 7. Acidification F->G Acidify filtrate to pH 1 with H₂SO₄ H 8. Extraction G->H Extract with MIBK I 9. Solvent Removal H->I Concentrate organic phase J 10. Product Isolation & Drying I->J Isolate final product

Caption: Experimental workflow for the synthesis of 3-Methyloxane-3-carboxylic acid.

  • Reaction Setup: In a reaction vessel equipped with a stirrer, internal thermometer, and gas inlet, prepare a solution of 20.4 g (0.2 mol) of 3-methyl-3-hydroxymethyl-oxetane in 100 ml (0.22 mol) of 2.2 M aqueous sodium hydroxide solution.[3][4]

  • Catalyst Addition: To this solution, add 1 g of activated charcoal containing 5% by weight of palladium and 0.030 g of Bismuth(III) nitrate pentahydrate.[3][4] The bismuth salt acts as a promoter, enhancing the catalyst's activity and selectivity.

  • Reaction Initiation: Purge the reaction vessel with oxygen to expel the air.[3][4] Begin stirring and heat the reaction mixture to 80°C.[3][4]

  • Oxygen Introduction: At 80°C, introduce oxygen into the mixture at atmospheric pressure.[3][4]

  • Reaction Monitoring: The reaction progress can be monitored by the uptake of oxygen. The reaction is typically complete after approximately 3 hours, or when 0.2 mol of oxygen has been consumed.[3]

  • Catalyst Filtration: After the reaction is complete, cool the mixture to room temperature and filter off the catalyst using a Büchner funnel. Wash the catalyst with 20 ml of water.[3][4]

  • Acidification: Transfer the filtrate to a beaker and cool in an ice bath. Carefully acidify the filtrate to a pH of 1 using 50% strength sulfuric acid.[3][4]

  • Extraction: Transfer the acidified solution to a separatory funnel and extract the product with two 50 ml portions of methyl isobutyl ketone.[3][4]

  • Solvent Removal: Combine the organic extracts and remove the methyl isobutyl ketone by distillation at 60°C under reduced pressure using a rotary evaporator.[3]

  • Product Isolation and Drying: The remaining residue is the desired 3-Methyloxane-3-carboxylic acid. Further drying under vacuum will yield the final product.

Characterization

The identity and purity of the synthesized 3-Methyloxane-3-carboxylic acid should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carboxylic acid O-H and C=O stretches.

  • Melting Point: To assess the purity of the crystalline product.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling of Reagents:

    • Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.

    • Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood.

    • Palladium on Charcoal: Flammable when dry. Handle with care and avoid ignition sources.

    • Methyl Isobutyl Ketone: Flammable liquid and vapor. Use in a well-ventilated area or fume hood.

  • Oxygen: While not flammable itself, oxygen is a strong oxidizer and will accelerate combustion. Ensure there are no flammable solvents or materials nearby when introducing oxygen.

  • Reaction Conditions: The reaction should be conducted in a well-ventilated fume hood.

Discussion

The presented protocol offers a straightforward and efficient method for the synthesis of 3-Methyloxane-3-carboxylic acid. The use of a palladium catalyst with a bismuth promoter allows for the selective oxidation of the primary alcohol under relatively mild conditions, which is crucial for preserving the strained oxetane ring.[5] The workup procedure is designed for efficient isolation and purification of the final product. The stability of the oxetane ring under these basic and subsequently acidic (during workup) conditions is a key consideration, and the described method has been shown to be effective.[6]

References

  • Process for preparing oxetane-3-carboxylic acids. Google Patents.
  • Process for the preparation of oxetan-3-carboxylic acids. Google Patents.
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. URL: [Link]

  • Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. ResearchGate. URL: [Link]

  • Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity. ScienceDirect. URL: [Link]

Sources

Method

Application Notes and Protocols: 3-Methyloxane-3-carboxylic Acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of Oxetane Scaffolds in Medicinal Chemistry The oxetane motif, a four-membered cyclic ether, has emerged as a valuable b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Oxetane Scaffolds in Medicinal Chemistry

The oxetane motif, a four-membered cyclic ether, has emerged as a valuable building block in modern medicinal chemistry. Its unique combination of properties, including a compact three-dimensional structure, increased polarity, and metabolic stability, makes it an attractive surrogate for commonly used functional groups like gem-dimethyl and carbonyl moieties. The incorporation of oxetanes can significantly enhance the physicochemical properties of drug candidates, leading to improved solubility, reduced lipophilicity, and better pharmacokinetic profiles. Among the various oxetane-based building blocks, 3-Methyloxane-3-carboxylic acid stands out as a particularly versatile intermediate, offering a convenient handle for the introduction of the 3-methyloxetane scaffold into a wide range of molecules through standard carboxylic acid derivatization techniques.

This application note provides a comprehensive guide to the use of 3-Methyloxane-3-carboxylic acid in organic synthesis, with a focus on its application in drug discovery and development. We will delve into its synthesis, key reactions such as amide and ester couplings, and provide detailed, field-proven protocols. Furthermore, we will discuss the causalities behind experimental choices and potential challenges, empowering researchers to effectively utilize this valuable building block in their synthetic endeavors.

Physicochemical Properties and Key Structural Features

3-Methyloxane-3-carboxylic acid is a white to off-white solid with a molecular weight of 116.12 g/mol .[1][2][] The presence of both a polar carboxylic acid group and a strained oxetane ring imparts a unique reactivity profile to the molecule. The oxetane ring itself is a polar motif that can act as a hydrogen bond acceptor, while the carboxylic acid provides a readily functionalizable handle for a variety of chemical transformations.

PropertyValueSource
Molecular FormulaC₅H₈O₃[1][]
Molecular Weight116.12 g/mol []
AppearanceWhite to off-white solid
CAS Number28562-68-7[1][2][]

Synthesis of 3-Methyloxane-3-carboxylic Acid

A common and efficient method for the preparation of 3-Methyloxane-3-carboxylic acid involves the oxidation of 3-methyl-3-(hydroxymethyl)oxetane. This precursor can be synthesized from readily available starting materials. The oxidation step can be achieved using various oxidizing agents, with a notable patented process utilizing oxygen in the presence of a catalyst.[4][5]

Synthesis start 3-Methyl-3-(hydroxymethyl)oxetane reagents Oxidizing Agent (e.g., O₂, catalyst) start->reagents product 3-Methyloxane-3-carboxylic acid reagents->product

Caption: Synthesis of 3-Methyloxane-3-carboxylic acid.

Protocol 1: Oxidation of 3-Methyl-3-(hydroxymethyl)oxetane (Representative Procedure)

This protocol is based on the general principles of alcohol oxidation.

Materials:

  • 3-Methyl-3-(hydroxymethyl)oxetane

  • Aqueous sodium hydroxide solution

  • Catalyst (e.g., platinum-based)

  • Oxygen gas

  • Sulfuric acid

  • Methyl isobutyl ketone (for extraction)

Procedure:

  • In a suitable reaction vessel, suspend the catalyst in an aqueous solution of 3-methyl-3-(hydroxymethyl)oxetane and sodium hydroxide.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Introduce a stream of oxygen gas into the reaction mixture. Monitor the oxygen uptake to follow the reaction progress.

  • After the reaction is complete (as indicated by the cessation of oxygen uptake), cool the mixture and filter off the catalyst.

  • Acidify the filtrate to pH 1 with sulfuric acid.

  • Extract the aqueous solution with methyl isobutyl ketone.

  • Remove the solvent under reduced pressure to yield 3-Methyloxane-3-carboxylic acid. The product can be further purified by recrystallization.[5]

Application in Amide Bond Formation

The carboxylic acid functionality of 3-Methyloxane-3-carboxylic acid makes it an ideal substrate for amide bond formation, a cornerstone reaction in the synthesis of pharmaceuticals. Standard peptide coupling reagents can be employed to efficiently couple this building block with a wide array of primary and secondary amines.

Amide_Coupling acid 3-Methyloxane-3-carboxylic acid reagents Coupling Reagents (e.g., EDC, HOBt, DMAP) acid->reagents amine R-NH₂ amine->reagents product N-Substituted-3-methyloxetane-3-carboxamide reagents->product Esterification acid 3-Methyloxane-3-carboxylic acid reagents Coupling Reagents (e.g., DCC, DMAP) acid->reagents alcohol R-OH alcohol->reagents product 3-Methyloxetane-3-carboxylate Ester reagents->product

Sources

Application

The Strategic Application of 3-Methyloxetane-3-carboxylic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: The Carboxylic Acid Dilemma and the Rise of Bioisosteres The carboxylic acid moiety is a cornerstone in the pharmacophores of over 450 marketed drugs, prized for its ability to engage in potent hydrogen bon...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Carboxylic Acid Dilemma and the Rise of Bioisosteres

The carboxylic acid moiety is a cornerstone in the pharmacophores of over 450 marketed drugs, prized for its ability to engage in potent hydrogen bonding and electrostatic interactions with biological targets.[1] However, this functional group is often a double-edged sword in drug development. Its acidic nature can lead to poor membrane permeability, rapid metabolism (e.g., glucuronidation), and potential off-target toxicities, significantly hampering the development of promising drug candidates.[2][3]

Medicinal chemists frequently employ a strategy known as bioisosteric replacement to mitigate these liabilities.[2] This involves substituting the problematic carboxylic acid with a different functional group that mimics its key biological interactions while offering a superior physicochemical and pharmacokinetic profile.[3] Among the emerging class of carboxylic acid bioisosteres, small, strained heterocyclic systems, particularly oxetanes, have garnered significant attention.[4][5] This guide provides an in-depth exploration of 3-Methyloxetane-3-carboxylic acid, a valuable building block that exemplifies the power of this approach in modern drug discovery.

3-Methyloxetane-3-carboxylic Acid: A Bioisosteric Perspective

3-Methyloxetane-3-carboxylic acid incorporates a four-membered oxetane ring, a motif that has proven to be a versatile tool for modulating molecular properties. The strained ether linkage in the oxetane ring is not merely a passive spacer; it actively influences the molecule's conformation, polarity, and metabolic stability. When appended with a carboxylic acid, as in the title compound, it presents a unique scaffold that can be viewed as a conformationally restricted and more lipophilic analogue of simple aliphatic carboxylic acids like isobutyric acid.

The primary application of this and related structures is as a bioisostere for a simple carboxylic acid group in a parent drug molecule. The rationale is to retain the crucial carboxylate interactions while leveraging the oxetane ring to enhance other properties.

cluster_0 Traditional Carboxylic Acid Drug cluster_1 Bioisosteric Replacement Strategy cluster_2 Oxetane-Modified Drug Drug_Scaffold_1 Drug Scaffold Carboxylic_Acid Carboxylic Acid (-COOH) Drug_Scaffold_1->Carboxylic_Acid Leads to: - Poor Permeability - Metabolic Liability Replacement Bioisosteric Replacement Carboxylic_Acid->Replacement Oxetane_Acid 3-Alkyloxetane-3-carboxylic Acid Replacement->Oxetane_Acid Drug_Scaffold_2 Drug Scaffold Drug_Scaffold_2->Oxetane_Acid Results in: - Improved Lipophilicity - Enhanced Stability - Favorable PK

Caption: Bioisosteric replacement of a carboxylic acid with an oxetane analogue.

Physicochemical Properties: A Comparative Analysis

The advantages of incorporating the 3-methyloxetane motif become evident when comparing its physicochemical properties to a simple, non-cyclic analogue like isobutyric acid. The oxetane ring introduces polarity through the ether oxygen, yet its rigid, three-dimensional structure can shield this polarity and increase overall lipophilicity compared to more flexible aliphatic chains.

Property3-Methyloxetane-3-carboxylic AcidIsobutyric Acid (Analogue)Rationale for a Drug Candidate
Molecular Weight 116.12 g/mol [1]88.11 g/mol Minimal increase in molecular weight.
logP (predicted) ~0.5 - 1.0~0.94The oxetane can fine-tune lipophilicity.
pKa (predicted) ~4.5 - 5.0~4.85Acidity is maintained, preserving key ionic interactions.
Metabolic Stability Generally enhancedProne to oxidationThe oxetane ring can block metabolic hotspots.
Solubility ModerateHigh in waterCan improve solubility in organic media for formulation.

Note: Predicted values are estimations and can vary based on the algorithm used. Experimental determination is always preferred.

Application Notes & Protocols

Protocol 1: Synthesis of 3-Methyloxetane-3-carboxylic Acid

The synthesis of 3-alkyloxetane-3-carboxylic acids can be achieved through the oxidation of the corresponding 3-alkyl-3-hydroxymethyloxetane. The following protocol is adapted from established procedures.[6][7]

Start 3-Methyl-3-hydroxymethyloxetane Step1 Dissolve in aqueous alkaline solution (e.g., NaOH) Start->Step1 Step2 Add Pd/C or Pt/C catalyst Step1->Step2 Step3 Introduce Oxygen Gas (Heat to 40-100°C) Step2->Step3 Step4 Monitor Oxygen Uptake Step3->Step4 Step5 Filter Catalyst Step4->Step5 Step6 Acidify with Mineral Acid (e.g., HCl to pH 1-2) Step5->Step6 Step7 Extract with Organic Solvent (e.g., Diethyl Ether) Step6->Step7 Step8 Dry and Concentrate Step7->Step8 Product 3-Methyloxetane-3-carboxylic Acid Step8->Product

Caption: Synthetic workflow for 3-Methyloxetane-3-carboxylic acid.

Materials:

  • 3-Methyl-3-hydroxymethyloxetane

  • Sodium hydroxide (NaOH)

  • Palladium on carbon (Pd/C, 5%) or Platinum on carbon (Pt/C, 5%)

  • Oxygen gas

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, including a reaction vessel equipped with a gas inlet, stirrer, and temperature control.

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 3-methyl-3-hydroxymethyloxetane in an aqueous solution of sodium hydroxide (e.g., 2 M). The concentration of the starting material should be around 5-20%.

  • Catalyst Addition: Add the Pd/C or Pt/C catalyst to the solution. The catalyst loading is typically 1-5 mol% relative to the starting material.

  • Oxidation: While stirring vigorously, heat the mixture to a temperature between 40°C and 100°C. Introduce a steady stream of oxygen gas into the reaction mixture.

  • Monitoring: Monitor the reaction progress by measuring the uptake of oxygen. The reaction is typically complete when oxygen consumption ceases.

  • Work-up: Cool the reaction mixture to room temperature and filter off the catalyst.

  • Acidification: Carefully acidify the filtrate to a pH of 1-2 with concentrated hydrochloric acid.

  • Extraction: Extract the acidified aqueous layer with diethyl ether (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-Methyloxetane-3-carboxylic acid. The product can be further purified by recrystallization or chromatography if necessary.

Protocol 2: Comparative In Vitro Cyclooxygenase (COX) Inhibition Assay

A key application of 3-methyloxetane-3-carboxylic acid is in modifying existing drugs. For instance, an analogue of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, where the isobutyl group's terminal methyl is part of an oxetane carboxylic acid, can be synthesized. This protocol outlines how to compare the inhibitory activity of such an analogue against the parent drug on COX-1 and COX-2 enzymes.[8][9][10]

Start Prepare Reagents: - COX-1/COX-2 Enzymes - Arachidonic Acid (Substrate) - Ibuprofen & Analogue Step1 Dispense enzyme into 96-well plate Start->Step1 Step2 Add varying concentrations of Ibuprofen or Oxetane Analogue Step1->Step2 Step3 Pre-incubate to allow inhibitor binding Step2->Step3 Step4 Initiate reaction by adding Arachidonic Acid Step3->Step4 Step5 Incubate at 37°C Step4->Step5 Step6 Stop reaction and measure Prostaglandin E2 (PGE2) levels via ELISA Step5->Step6 Step7 Calculate IC50 values Step6->Step7 Product Comparative Potency and Selectivity (COX-1 vs. COX-2) Step7->Product

Caption: Workflow for the comparative COX inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., an oxetane analogue of ibuprofen) against COX-1 and COX-2 enzymes and compare it to a reference compound (ibuprofen).

Materials:

  • Purified human or ovine COX-1 and COX-2 enzymes

  • COX reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Arachidonic acid (substrate)

  • Test compound (Oxetane analogue) and reference compound (Ibuprofen), dissolved in DMSO

  • Prostaglandin E₂ (PGE₂) ELISA kit

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in DMSO.

  • Enzyme Reaction: a. In a 96-well plate, add the COX reaction buffer. b. Add the appropriate enzyme (COX-1 or COX-2) to the wells. c. Add the diluted compounds to the respective wells. For control wells, add DMSO only. d. Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzymes. e. Initiate the reaction by adding arachidonic acid to all wells. f. Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

  • Detection: a. Stop the enzymatic reaction according to the ELISA kit instructions. b. Measure the amount of PGE₂ produced using the ELISA kit and a microplate reader.

  • Data Analysis: a. The percentage of inhibition is calculated for each compound concentration relative to the control wells. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value for each compound against each enzyme by fitting the data to a dose-response curve.

Expected Outcome: This assay will reveal if the oxetane analogue retains or improves upon the inhibitory potency of the parent drug and whether its selectivity for COX-1 versus COX-2 has been altered. Such data is crucial for understanding the structure-activity relationship and guiding further drug optimization.

Conclusion

3-Methyloxetane-3-carboxylic acid and related structures are more than just novel chemical building blocks; they represent a sophisticated strategy for overcoming common hurdles in medicinal chemistry. By serving as a bioisosteric replacement for the ubiquitous carboxylic acid, this scaffold offers a pathway to fine-tune the physicochemical and pharmacokinetic properties of drug candidates, potentially leading to safer and more effective medicines. The protocols and data presented in this guide provide a framework for researchers to explore and harness the potential of this versatile motif in their own drug discovery programs.

References

  • Process for the preparation of oxetan-3-carboxylic acids.
  • Process for the preparation of oxetane-3-carboxylic acids. U.S.
  • A Comparative Analysis of Cyclooxygenase Inhibition by Non-Steroidal Anti-Inflamm
  • Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one.
  • 3-Methyloxetane-3-carboxylic acid 97%. Sigma-Aldrich.
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects.
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
  • 3-Methyloxetane-3-carboxylic acid. Sigma-Aldrich.
  • Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of N
  • Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis.
  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, a. DDDT.
  • Structure Property Relationships of Carboxylic Acid Isosteres.
  • Methyl oxetane-3-carboxyl
  • Synthesis of 3,3-disubstituted oxetane building blocks.
  • 3-Methyloxetane. PubChem.
  • Unexpected Isomerization of Oxetane-Carboxylic Acids.
  • 3-Methyloxetane-3-carboxylic acid 25 g. Fisher Scientific.
  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • Physical Properties of Carboxylic Acids. Chemistry LibreTexts.
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi.
  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. eScholarship.org.

Sources

Method

Application Notes and Protocols: 3-Methyloxane-3-carboxylic Acid as a Precursor for Novel Polymers

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unlocking the Potential of a Novel Building Block In the continuous quest for advanced polym...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Novel Building Block

In the continuous quest for advanced polymeric materials with tailored properties for biomedical and pharmaceutical applications, the exploration of novel monomers is paramount. 3-Methyloxane-3-carboxylic acid, a unique heterocyclic compound, presents itself as a promising precursor for the synthesis of innovative polyesters and polyethers. The strained oxetane ring offers a reactive handle for ring-opening polymerization, while the carboxylic acid and methyl functionalities provide opportunities for tuning hydrophilicity, degradation kinetics, and stereochemistry.[1][2] The incorporation of both ether and ester linkages into a polymer backbone can lead to materials with enhanced biocompatibility and tunable mechanical and degradation properties.[3][4][5][6]

This comprehensive guide provides detailed application notes and protocols for the utilization of 3-methyloxane-3-carboxylic acid in the synthesis of novel polymers. We will explore two primary synthetic strategies, acknowledging the inherent reactivity of the carboxylic acid moiety. The first approach details a direct polyaddition route to yield a polyester, leveraging the reactivity of the oxetane ring with the carboxylic acid. The second, more traditional approach, outlines a two-step synthesis involving the protection of the carboxylic acid group via esterification, followed by a cationic ring-opening polymerization (CROP) of the oxetane ring.

These protocols are designed to be self-validating, with in-depth explanations of the rationale behind experimental choices and detailed characterization methods to confirm the synthesis of the desired polymeric structures.

Chemical Structures and Properties of the Monomer

3-Methyloxane-3-carboxylic acid is a cyclic ether with a carboxylic acid functional group. Its properties are summarized in the table below.

PropertyValue
Chemical Formula C₅H₈O₃
Molecular Weight 116.12 g/mol
Appearance White to off-white solid
CAS Number 28562-68-7
Melting Point 58-63 °C
Boiling Point Not available
Solubility Soluble in polar organic solvents
SMILES CC1(COC1)C(=O)O

Data sourced from commercial suppliers.[1]

Synthetic Strategies for Polymerization

The presence of both a nucleophilic carboxylic acid and an electrophilic (upon activation) oxetane ring in the same molecule opens up unique polymerization pathways. However, the acidic proton of the carboxylic acid can interfere with traditional cationic ring-opening polymerization. Therefore, two primary strategies are proposed:

  • Direct Polyaddition to Form a Polyester: This approach utilizes the inherent reactivity of the oxetane ring with the carboxylic acid group, potentially in a self-condensation type reaction, to form a polyester with repeating ether and ester linkages.[7]

  • Two-Step Synthesis via Esterification and Cationic Ring-Opening Polymerization (CROP): This classic approach involves protecting the carboxylic acid as an ester to prevent interference with the CROP of the oxetane ring. The resulting polyether-ester can then be potentially deprotected to yield a polyether with pendant carboxylic acid groups.[8][9]

Protocol 1: Direct Polyaddition for the Synthesis of a Novel Polyester

This protocol describes a proposed method for the self-condensation of 3-methyloxane-3-carboxylic acid to form a polyester. This reaction is based on the known reactivity of oxetanes with carboxylic acids, often catalyzed by onium salts at elevated temperatures.[7][10]

Reaction Scheme:

Caption: Proposed self-polyaddition of 3-methyloxane-3-carboxylic acid.

Materials and Equipment:
  • 3-Methyloxane-3-carboxylic acid

  • Tetrabutylammonium bromide (TBAB) or other suitable onium salt catalyst

  • High-boiling point, anhydrous solvent (e.g., diphenyl ether, sulfolane)

  • Schlenk flask or three-necked round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Vacuum pump

  • Standard glassware for workup and purification

Experimental Procedure:
  • Drying of Monomer and Glassware: Thoroughly dry all glassware in an oven at 120 °C overnight. Dry the 3-methyloxane-3-carboxylic acid under vacuum at a temperature below its melting point for several hours to remove any residual moisture.

  • Reaction Setup: Assemble the reaction flask with a magnetic stir bar, condenser, and an inlet for inert gas. Flame-dry the apparatus under vacuum and then backfill with nitrogen or argon.

  • Charging the Reactor: Under a positive flow of inert gas, add 3-methyloxane-3-carboxylic acid (e.g., 5.0 g, 43.0 mmol) and the catalyst, such as tetrabutylammonium bromide (e.g., 0.14 g, 0.43 mmol, 1 mol%), to the reaction flask.

  • Addition of Solvent: Add the anhydrous high-boiling solvent (e.g., 10 mL) to the flask.

  • Polymerization: Heat the reaction mixture to 140-160 °C with vigorous stirring. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture. The reaction is typically carried out for 12-24 hours.

  • Isolation of the Polymer: After cooling to room temperature, dissolve the viscous reaction mixture in a suitable solvent like chloroform or dichloromethane. Precipitate the polymer by pouring the solution into a large excess of a non-solvent such as cold methanol or hexane.

  • Purification: Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove unreacted monomer and catalyst.

  • Drying: Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Characterization:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the polyester structure by ¹H and ¹³C NMR. The disappearance of the oxetane protons and the appearance of new signals corresponding to the ester and ether linkages in the polymer backbone are indicative of successful polymerization.

  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and melting temperature (Tm), if any, of the polymer.

  • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer by determining its decomposition temperature.

Protocol 2: Two-Step Synthesis via Esterification and Cationic Ring-Opening Polymerization (CROP)

This protocol details a more controlled approach to synthesizing a polyether from 3-methyloxane-3-carboxylic acid by first protecting the carboxylic acid group.

Step 1: Esterification of 3-Methyloxane-3-carboxylic Acid

This step involves a standard Fischer esterification to convert the carboxylic acid to a methyl or ethyl ester.[8][9]

Caption: Esterification of 3-methyloxane-3-carboxylic acid.

  • 3-Methyloxane-3-carboxylic acid

  • Methanol (or ethanol), anhydrous

  • Sulfuric acid (H₂SO₄) or other strong acid catalyst

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methyloxane-3-carboxylic acid (e.g., 10.0 g, 86.1 mmol) in an excess of anhydrous methanol (e.g., 100 mL).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the ester by vacuum distillation or column chromatography.

Step 2: Cationic Ring-Opening Polymerization (CROP) of the Esterified Monomer

This step utilizes a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), to initiate the polymerization of the oxetane ring.

Caption: CROP of the esterified oxetane monomer.

  • Methyl 3-methyloxane-3-carboxylate (from Step 1)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Schlenk flask

  • Syringes for transfer of dry liquids

  • Inert atmosphere (Nitrogen or Argon)

  • Low-temperature bath (e.g., ice-water or dry ice-acetone)

  • Drying of Monomer and Solvent: Dry the esterified monomer and the solvent over a suitable drying agent (e.g., CaH₂) and distill under inert atmosphere before use.

  • Reaction Setup: Assemble a Schlenk flask with a magnetic stir bar and a rubber septum. Flame-dry the apparatus under vacuum and backfill with nitrogen or argon.

  • Monomer and Solvent Addition: Using a dry syringe, add the anhydrous solvent (e.g., DCM) to the flask, followed by the purified esterified monomer (e.g., 5.0 g, 38.4 mmol).

  • Initiation: Cool the solution to 0 °C using an ice-water bath. Add the BF₃·OEt₂ catalyst (e.g., 0.05 mL, 0.38 mmol, 1 mol%) dropwise via syringe with vigorous stirring.

  • Polymerization: Allow the reaction to proceed at 0 °C for a specified time (e.g., 2-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing them by ¹H NMR or GPC.

  • Termination: Terminate the polymerization by adding a small amount of methanol or ammonia solution in methanol.

  • Isolation and Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent like cold methanol or hexane. Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at 40-50 °C.

Characterization:

The resulting polyether-ester should be characterized using the same techniques as described in Protocol 1 (NMR, GPC, DSC, TGA). The NMR spectra should confirm the opening of the oxetane ring while the ester group remains intact.

Data Presentation: Expected Polymer Properties

The following table provides a hypothetical summary of the expected properties of the polymers synthesized from 3-methyloxane-3-carboxylic acid. These values are estimates based on data for analogous polyoxetanes and polyesters and will need to be confirmed experimentally.

PropertyPolyester (from Protocol 1)Polyether-ester (from Protocol 2)
Number-Average MW (Mn) ( g/mol ) 5,000 - 15,00010,000 - 50,000 (tunable)
Polydispersity Index (PDI) 1.5 - 2.51.2 - 1.8
Glass Transition Temp. (Tg) (°C) 10 - 400 - 30
Decomposition Temp. (°C) > 250> 280

Experimental Workflow Diagrams

Workflow for Direct Polyaddition (Protocol 1)

G start Start dry Dry Monomer & Glassware start->dry setup Assemble Reaction Setup dry->setup charge Charge Monomer & Catalyst setup->charge add_solvent Add Anhydrous Solvent charge->add_solvent polymerize Heat & Stir (140-160°C) add_solvent->polymerize isolate Precipitate Polymer polymerize->isolate purify Wash Polymer isolate->purify dry_polymer Dry in Vacuum Oven purify->dry_polymer characterize Characterize (NMR, GPC, DSC, TGA) dry_polymer->characterize end End characterize->end

Caption: Workflow for the direct polyaddition of 3-methyloxane-3-carboxylic acid.

Workflow for Two-Step Synthesis (Protocol 2)

G cluster_0 Step 1: Esterification cluster_1 Step 2: CROP start_ester Start ester_setup Setup Esterification start_ester->ester_setup ester_react Reflux with Catalyst ester_setup->ester_react ester_workup Workup & Extraction ester_react->ester_workup ester_purify Purify Ester ester_workup->ester_purify ester_end Esterified Monomer ester_purify->ester_end start_crop Start with Ester ester_end->start_crop crop_setup Setup CROP Reaction start_crop->crop_setup crop_initiate Initiate with BF₃·OEt₂ at 0°C crop_setup->crop_initiate crop_polymerize Polymerize at 0°C crop_initiate->crop_polymerize crop_terminate Terminate Reaction crop_polymerize->crop_terminate crop_isolate Isolate & Purify Polymer crop_terminate->crop_isolate crop_dry Dry Polymer crop_isolate->crop_dry crop_characterize Characterize Polymer crop_dry->crop_characterize crop_end End crop_characterize->crop_end

Caption: Workflow for the two-step synthesis of a polyether-ester.

Applications in Drug Development and Biomedical Research

Polymers derived from 3-methyloxane-3-carboxylic acid hold significant potential in the biomedical field. The presence of both ether and ester linkages can lead to biocompatible and biodegradable materials.[3][4][6][11] The carboxylic acid functionality, either in the main chain (Protocol 1) or as a pendant group (after deprotection from Protocol 2), can be used for:

  • Drug Conjugation: Covalent attachment of therapeutic agents.

  • Biomolecule Immobilization: Attachment of proteins, peptides, or targeting ligands.

  • pH-Responsive Systems: The carboxylic acid groups can impart pH-sensitivity, making the polymers suitable for smart drug delivery systems that release their payload in specific pH environments, such as tumors or endosomes.[12]

  • Hydrogel Formation: The functional groups can be used for cross-linking to form hydrogels for tissue engineering scaffolds or controlled release matrices.[5]

Conclusion

3-Methyloxane-3-carboxylic acid is a versatile and promising monomer for the synthesis of novel polyesters and polyethers. The protocols outlined in this guide provide a starting point for researchers to explore the polymerization of this unique building block. The resulting polymers, with their tunable properties and functional handles, are expected to find applications in a wide range of fields, particularly in drug delivery and biomedical engineering. Experimental validation and optimization of the proposed protocols will be crucial in fully realizing the potential of this exciting new class of polymers.

References

  • Biocompatible multiblock aliphatic polyesters containing ether-linkages: influence of molecular architecture on solid-state properties and hydrolysis rate. RSC Advances. [Link]

  • Biocompatibility and degradation of poly(ether-ester) microspheres: in vitro and in vivo evaluation. Biomaterials. [Link]

  • Biocompatible Porous Polyester-Ether Hydrogel Scaffolds with Cross-Linker Mediated Biodegradation and Mechanical Properties for Tissue Augmentation. Polymers (Basel). [Link]

  • Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. Polymers (Basel). [Link]

  • Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Polymers (Basel). [Link]

  • Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate. Polymers (Basel). [Link]

  • Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]

  • Responsive Polyesters with Alkene and Carboxylic Acid Side-Groups for Tissue Engineering Applications. Semantic Scholar. [Link]

  • Process for the preparation of oxetan-3-carboxylic acids.
  • Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech. [Link]

  • SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS. JKU ePUB. [Link]

  • Understanding Polyesters. UL Prospector. [Link]

  • Recent Developments in Lactone Monomers and Polymer Synthesis and Application. National Institutes of Health. [Link]

  • Condensation Polymers Crash Course: Polyesters and Polyamides // HSC Chemistry. YouTube. [Link]

  • TGA and DSC Analysis of the Polyesters. ResearchGate. [Link]

  • Polymers characterization by 1H NMR, DSC and GPC. ResearchGate. [Link]

  • Synthesis and characterization of 3-bromonomethyl-3-methyloxetane homopolymer. Journal of Polymer Research. [Link]

  • Facile Synthesis of Functionalized Lactones and Organocatalytic Ring-Opening Polymerization. Semantic Scholar. [Link]

  • Multi - Characterization Protocols for New Material Development and Formulation Optimization. OnlyTRAININGS. [Link]

  • Ring Opening Polymerization of Lactides and Lactones by Multimetallic Titanium Complexes Derived from the Acids Ph2C(X)CO2H (X = OH, NH2). MDPI. [Link]

  • Process for the preparation of oxetane-3-carboxylic acids.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

  • Ring opening polymerization of lactones. ResearchGate. [Link]

  • Self-condensation. Wikipedia. [Link]

  • Sourcing, thermodynamics, and ring-opening (co)polymerization of substituted δ-lactones: a review. Polymer Chemistry. [Link]

  • Polymer Analysis (GPC, TGA, DSC). Universität Ulm. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. [Link]

  • 3-Methyl oxetanemethanol derivatives and their use in perfume compositions.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University. [Link]

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Application

Application Note: Quantitative Analysis of 3-Methyloxane-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Methyloxane-3-carboxylic acid is a heterocyclic compound of interest in various fields of chemical and pharmaceutical research. Accurate quan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyloxane-3-carboxylic acid is a heterocyclic compound of interest in various fields of chemical and pharmaceutical research. Accurate quantification of this analyte is crucial for understanding its properties, behavior in chemical reactions, and potential applications. This document provides detailed analytical methods for the precise quantification of 3-Methyloxane-3-carboxylic acid in various matrices. The protocols described herein are designed to be robust and reproducible, ensuring data integrity for research and development purposes.

The primary analytical techniques discussed are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is highlighted for its high sensitivity and specificity, making it ideal for trace-level quantification in complex matrices. GC-MS, a widely available and powerful technique, is presented as a reliable alternative, particularly when coupled with appropriate derivatization.

PART 1: Method Selection and Rationale

The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

  • LC-MS/MS is the preferred method for its superior sensitivity and selectivity, allowing for direct analysis of the carboxylic acid in its native form or as a derivative to enhance chromatographic performance and ionization efficiency. This technique is particularly advantageous when dealing with complex biological matrices.

  • GC-MS is a robust and widely used technique that requires derivatization to increase the volatility of the non-volatile 3-Methyloxane-3-carboxylic acid. This method offers excellent chromatographic resolution and is a cost-effective option for many laboratories.

PART 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This section details a sensitive and specific method for the quantification of 3-Methyloxane-3-carboxylic acid using LC-MS/MS.

Principle

The analyte is separated from the sample matrix using reversed-phase liquid chromatography and subsequently detected by a tandem mass spectrometer. The high selectivity of Multiple Reaction Monitoring (MRM) allows for accurate quantification even in the presence of co-eluting matrix components.

Experimental Workflow

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Drydown Evaporation to Dryness Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution Injection Sample Injection Reconstitution->Injection Separation UPLC/HPLC Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Reporting Quantification->Report

Caption: LC-MS/MS workflow for 3-Methyloxane-3-carboxylic acid.

Detailed Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of sample (e.g., plasma, urine, or reaction mixture), add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled analog of the analyte).

  • Add 50 µL of 1% formic acid in water to acidify the sample.

  • Add 500 µL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean microcentrifuge tube.

  • Repeat the extraction with another 500 µL of ethyl acetate and combine the organic layers.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

ParameterCondition
LC System UPLC/HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions To be determined by direct infusion of a standard solution of 3-Methyloxane-3-carboxylic acid
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C

3. Data Analysis and Quantification

  • Quantification is performed by integrating the peak areas of the analyte and the internal standard.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

  • The concentration of the analyte in the unknown samples is then determined from this calibration curve.

PART 3: Gas Chromatography-Mass Spectrometry (GC-MS) Method

This section outlines a GC-MS method for the quantification of 3-Methyloxane-3-carboxylic acid following a derivatization step.

Principle

The carboxylic acid group of 3-Methyloxane-3-carboxylic acid is chemically modified (derivatized) to form a more volatile and thermally stable ester. This derivative is then separated by gas chromatography and detected by a mass spectrometer.

Experimental Workflow

GC-MS Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Drydown Evaporation to Dryness Extraction->Drydown Derivatization Esterification (e.g., with BF3-Methanol) Drydown->Derivatization Injection Sample Injection Derivatization->Injection Separation Gas Chromatography Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Reporting Quantification->Report

Caption: GC-MS workflow for 3-Methyloxane-3-carboxylic acid.

Detailed Protocol

1. Sample Preparation and Derivatization (Methylation)

  • Perform a liquid-liquid extraction as described in the LC-MS/MS sample preparation section (steps 1-7).

  • To the dried extract, add 50 µL of 14% Boron Trifluoride in Methanol (BF3-Methanol).

  • Seal the vial and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 200 µL of hexane and 100 µL of saturated sodium chloride solution.

  • Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer to a GC vial with a micro-insert for analysis.

2. GC-MS Conditions

ParameterCondition
GC System Gas Chromatograph with a Mass Selective Detector
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Inlet Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Start at 60°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
MS System Single Quadrupole or Ion Trap Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400
Source Temperature 230°C
Quad Temperature 150°C

3. Data Analysis and Quantification

  • Quantification is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Characteristic ions for the methylated derivative of 3-Methyloxane-3-carboxylic acid and the internal standard are monitored.

  • A calibration curve is generated, and sample concentrations are calculated in a similar manner to the LC-MS/MS method.

PART 4: Method Validation

To ensure the reliability and accuracy of the analytical data, the chosen method must be validated.[1][2][3][4] The following parameters should be assessed according to established guidelines (e.g., ICH, FDA).[4]

Validation ParameterDescription
Specificity/Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[2] This is assessed by analyzing blank matrix samples and spiked samples to check for interferences at the retention time of the analyte.
Linearity and Range The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3] A calibration curve with a minimum of five standards should be prepared, and the correlation coefficient (r²) should be >0.99.
Accuracy The closeness of the test results obtained by the method to the true value.[2] It is determined by replicate analysis of samples containing known amounts of the analyte (spiked matrix samples) and is expressed as percent recovery.
Precision The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample.[2] It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is expressed as the relative standard deviation (%RSD).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.

Conclusion

The analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of 3-Methyloxane-3-carboxylic acid. The choice between the highly sensitive LC-MS/MS method and the widely applicable GC-MS method will depend on the specific analytical needs and available resources. Proper method validation is paramount to ensure the generation of high-quality, reproducible data for any research or development application.

References

  • Cross-Validation of Analytical Methods for Aromatic Carboxylic Acid Quantification: A Comparative Guide - Benchchem. (n.d.).
  • (PDF) Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers - ResearchGate. (2025).
  • The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. (n.d.).
  • Validation of Analytical Methods: A Review - Gavin Publishers. (2018).
  • A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. (2023).

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Method

Application Note: High-Purity Isolation of 3-Methyloxetane-3-carboxylic Acid

Introduction 3-Methyloxetane-3-carboxylic acid is a valuable cyclic building block in medicinal chemistry and materials science.[1] The strained four-membered oxetane ring provides unique structural and reactivity charac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Methyloxetane-3-carboxylic acid is a valuable cyclic building block in medicinal chemistry and materials science.[1] The strained four-membered oxetane ring provides unique structural and reactivity characteristics, making it a desirable motif in the synthesis of complex molecules and potential pharmaceutical agents.[1] The purity of this intermediate is paramount, as residual impurities from its synthesis can lead to unwanted side reactions, impact reaction kinetics, and compromise the integrity of downstream applications.

This guide provides a comprehensive overview of robust purification techniques for crude 3-Methyloxetane-3-carboxylic acid. We will explore methodologies ranging from classical chemical separations to modern chromatographic techniques, explaining the underlying principles to empower researchers to adapt these protocols to their specific needs.

Note on Nomenclature: The compound (CAS 28562-68-7) is formally named 3-Methyloxetane-3-carboxylic acid. While the term "oxane" refers to a six-membered ring, this guide focuses on the four-membered "oxetane" structure, which is the commonly referenced and commercially available compound.[2][3]

Physicochemical Properties & Impurity Profile

A successful purification strategy begins with understanding the target molecule's properties and the likely nature of its impurities.

Table 1: Physicochemical Data for 3-Methyloxetane-3-carboxylic Acid

ParameterValueSource
CAS Number 28562-68-7[2][3]
Molecular Formula C₅H₈O₃[2][3]
Molecular Weight 116.12 g/mol [2][3]
Appearance White to off-white solid[1]
Melting Point 58-63 °C[2]
Structure CC1(COC1)C(=O)O[3][]

Common Impurities: The impurity profile depends heavily on the synthetic route. Common impurities may include:

  • Neutral Starting Materials: Unreacted precursors such as halo-alcohols or diols.

  • Basic Impurities: Amine-based reagents or catalysts.[5]

  • Acidic Byproducts: Impurities formed from side reactions or degradation.

  • Non-volatile Baseline Materials: Polymeric or tar-like substances formed during the reaction.

Purification Strategy 1: Acid-Base Extraction

Principle: This is the most effective initial purification step for separating carboxylic acids from neutral and basic impurities.[6] The acidic proton of the carboxylic acid is removed by a weak aqueous base, forming a water-soluble carboxylate salt.[7][8] Neutral organic impurities remain in the organic phase, while basic impurities can be removed with a subsequent acidic wash.

Causality: We select a weak base like sodium bicarbonate (NaHCO₃) over a strong base like sodium hydroxide (NaOH). The highly strained oxetane ring is susceptible to nucleophilic attack and ring-opening, a reaction that is catalyzed by strong bases but is significantly less likely with the milder bicarbonate.

Workflow for Acid-Base Extraction

cluster_0 Separatory Funnel: Step 1 (Base Wash) cluster_1 Resulting Fractions cluster_2 Beaker: Step 2 (Acidification) cluster_3 Filtration: Step 3 (Isolation) A Crude Product dissolved in Organic Solvent (e.g., EtOAc) B Add aq. NaHCO₃ Solution A->B C Shake & Vent B->C D Separate Layers C->D E Aqueous Layer (Sodium 3-methyl- oxetane-3-carboxylate) D->E Collect F Organic Layer (Neutral/Basic Impurities) D->F Discard or Process Further G Cool Aqueous Layer in Ice Bath E->G H Slowly Add HCl (aq) until pH ~2 G->H I Precipitate Forms H->I J Collect Precipitate by Vacuum Filtration I->J K Wash with Cold Water J->K L Dry Under Vacuum K->L M Pure Carboxylic Acid L->M

Caption: Workflow for purifying carboxylic acids via acid-base extraction.

Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude 3-Methyloxetane-3-carboxylic acid in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Base Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, inverting the funnel and venting frequently to release the evolved CO₂ gas.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times, combining all aqueous extracts.[9]

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 3M hydrochloric acid (HCl) dropwise with stirring until the solution becomes strongly acidic (pH ~2, check with litmus paper). A white precipitate of the purified carboxylic acid should form.[10]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove residual salts.

  • Drying: Dry the purified product under vacuum to a constant weight. Assess purity via melting point and/or NMR.

Purification Strategy 2: Recrystallization

Principle: This technique refines the purity of the solid acid obtained from extraction. It relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures. The compound should be highly soluble in the hot solvent but sparingly soluble at low temperatures, while impurities remain in the solution (or are insoluble in the hot solvent).

Causality: The choice of solvent is critical. A good solvent will have a polarity that matches the solute to some degree, allowing dissolution at high temperatures. For 3-Methyloxetane-3-carboxylic acid, a moderately polar compound, solvent systems like toluene, ethyl acetate/heptane mixtures, or isopropanol/water are excellent starting points. Slow cooling is essential to allow for the formation of a pure crystalline lattice, excluding impurities into the "mother liquor."[11]

Workflow for Recrystallization

A Dissolve Crude Solid in Minimum Volume of Hot Solvent B Hot Gravity Filtration (Removes Insoluble Impurities) A->B Optional but Recommended C Allow Filtrate to Cool Slowly to Room Temp A->C If no insoluble impurities B->C D Induce Further Crystallization in an Ice Bath C->D E Collect Crystals by Vacuum Filtration D->E F Wash Crystals with Ice-Cold Solvent E->F G Dry Crystals Under Vacuum F->G H Pure Crystalline Product G->H

Caption: Step-by-step process for purification by recrystallization.

Protocol: Recrystallization
  • Solvent Selection: In a test tube, add a small amount of crude product and a few drops of a candidate solvent. Heat the mixture. A good solvent will dissolve the compound when hot but show precipitation upon cooling.

  • Dissolution: Place the crude acid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[11]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent and dry them under vacuum.

Table 2: Suggested Solvent Systems for Recrystallization

Solvent/SystemRationale
Toluene Good for moderately polar compounds; relatively high boiling point.
Ethyl Acetate / Heptane A mixed-solvent system. Dissolve in hot ethyl acetate, then add heptane (anti-solvent) until cloudy, then reheat to clarify and cool.[12]
Isopropanol / Water Dissolve in hot isopropanol, then add water dropwise until persistent cloudiness appears. Reheat and cool.

Purification Strategy 3: Preparative Reversed-Phase Chromatography

Principle: For achieving the highest purity levels (>99%), preparative reversed-phase flash chromatography is an excellent choice. This method separates compounds based on their polarity. A non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (typically water/acetonitrile or water/methanol).[13] More polar compounds elute first, while less polar compounds are retained longer.

Causality: Carboxylic acids can exhibit poor peak shape ("tailing") on silica-based columns. To ensure sharp, symmetrical peaks, a modifier is added to the mobile phase. Adding a small amount of a volatile acid like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) suppresses the ionization of the carboxylic acid, leading to better interaction with the stationary phase and improved separation.[13][14]

Protocol: C18 Reversed-Phase Flash Chromatography
  • Sample Preparation: Dissolve the crude or partially purified acid in a minimal amount of a strong solvent like methanol or DMF.

  • Column & Solvents:

    • Stationary Phase: C18-functionalized silica gel column.[13]

    • Mobile Phase A: Deionized water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Method Development (Optional but Recommended): Develop a separation method using analytical HPLC or TLC (on C18 plates) to determine the optimal gradient.

  • Column Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 95% A / 5% B).

  • Loading: Load the dissolved sample onto the column. If solubility is an issue, a solid-loading technique can be used where the sample is adsorbed onto a small amount of C18 silica first.

  • Elution: Run a linear gradient to elute the compound. For example, start at 5% B and increase to 95% B over 15-20 column volumes.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. A final lyophilization step may be necessary to completely remove water.

References

  • Wikipedia. Acid–base extraction. [Link]

  • University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction. [Link]

  • Teledyne ISCO. RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • Google Patents.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Google Patents.
  • Google Patents.
  • University of Rochester, Department of Chemistry. Purification: Distillation at Reduced Pressures. [Link]

  • Matrix Fine Chemicals. 3-METHYLOXOLANE-3-CARBOXYLIC ACID | CAS 1158760-45-2. [Link]

  • Homi Bhabha Centre for Science Education. Recrystallization. [Link]

  • University of Calgary, Department of Chemistry. RECRYSTALLISATION. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Hawach Scientific. Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. [Link]

  • Biotage. Purifying ionic compounds by flash column chromatography. [Link]

  • Chemical Education Xchange. Reduced-Pressure Distillation Process. [Link]

  • YouTube. Distillation Under Reduced Pressure. [Link]

  • YouTube. Distillation Under Reduced Pressure – Definition, Principle and Advantage. [Link]

  • YouTube. Reducing carboxylic acids to alcohols. [Link]

  • ResearchGate. Solid Phase Extraction Purification of Carboxylic Acid Products from 96Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. [Link]

  • Der Pharma Chemica. Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. [Link]

  • ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. [Link]

  • Patsnap. Preparation method of lornoxicam impurity. [Link]

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Application

Application Notes and Protocols for the Esterification of 3-Methyloxane-3-carboxylic Acid with Various Alcohols

Introduction: Navigating the Challenges of Esterifying Sterically Hindered Cyclic Carboxylic Acids in Drug Discovery In the landscape of modern drug development and medicinal chemistry, the synthesis of novel esters is a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Esterifying Sterically Hindered Cyclic Carboxylic Acids in Drug Discovery

In the landscape of modern drug development and medicinal chemistry, the synthesis of novel esters is a cornerstone for creating prodrugs, modifying pharmacokinetic properties, and exploring structure-activity relationships (SAR). 3-Methyloxane-3-carboxylic acid is a versatile building block, incorporating a strained oxetane ring that can impart unique conformational constraints and metabolic stability to a parent molecule.[1] However, the quaternary carbon center alpha to the carboxyl group presents a significant steric impediment to standard esterification procedures.

Traditional Fischer esterification, relying on acid catalysis and high temperatures, often proves ineffective for such hindered substrates, leading to low yields or decomposition.[2] This necessitates the use of more sophisticated and milder coupling methodologies. This document provides a detailed guide for researchers, scientists, and drug development professionals on the successful esterification of 3-methyloxane-3-carboxylic acid with a variety of primary, secondary, and tertiary alcohols. We will delve into the mechanistic rationale behind the selection of specific coupling agents and provide robust, step-by-step protocols for the Steglich and Yamaguchi esterification reactions, which are particularly well-suited for this challenging transformation.

Mechanistic Considerations for Esterifying Sterically Hindered Substrates

The primary obstacle in the esterification of 3-methyloxane-3-carboxylic acid is the steric hindrance around the carboxylic acid moiety. This bulkiness impedes the approach of the alcohol nucleophile. Therefore, successful strategies rely on activating the carboxylic acid to make it a much more reactive electrophile.

Steglich Esterification: Carbodiimide-Mediated Acyl Transfer

The Steglich esterification is a mild and highly effective method for coupling sterically demanding substrates at room temperature.[3] The reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A crucial component is the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP), which acts as an acyl transfer agent.[4]

The mechanism proceeds via the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC.[4] DMAP, being a superior nucleophile to the alcohol, attacks this intermediate to form a reactive acylpyridinium species. This "active ester" is then readily attacked by the alcohol, even sterically hindered ones, to furnish the desired ester and regenerate the DMAP catalyst. The driving force for the reaction is the formation of the highly stable dicyclohexylurea (DCU) byproduct, which is largely insoluble in most organic solvents and can be removed by filtration.[3]

Yamaguchi Esterification: Mixed Anhydride Formation for Enhanced Reactivity

For particularly challenging esterifications, especially with hindered alcohols, the Yamaguchi esterification offers a powerful alternative.[5] This method involves the initial conversion of the carboxylic acid into a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a base like triethylamine (TEA).[6] This mixed anhydride is a highly activated species.

In the subsequent step, the alcohol is added along with a stoichiometric amount of DMAP.[7] DMAP preferentially attacks the less sterically hindered carbonyl of the mixed anhydride, forming the same highly electrophilic acylpyridinium intermediate as in the Steglich reaction, which is then intercepted by the alcohol to yield the final ester.[5] This two-step, one-pot procedure is renowned for its high yields and tolerance of a wide range of functional groups under mild conditions.[6]

Experimental Protocols

The following protocols are designed as robust starting points for the esterification of 3-methyloxane-3-carboxylic acid. Optimization of reaction times and stoichiometry may be necessary for specific alcohol substrates.

General Laboratory Procedures
  • All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous solvents are recommended, particularly for the Yamaguchi esterification.

  • Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Steglich Esterification of 3-Methyloxane-3-carboxylic Acid

This protocol is well-suited for primary and less hindered secondary alcohols.

Reagents and Materials:
  • 3-Methyloxane-3-carboxylic acid

  • Alcohol (e.g., ethanol, isopropanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Step-by-Step Procedure:
  • To a round-bottom flask, add 3-methyloxane-3-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM (approx. 0.1 M solution).

  • Add the alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter the reaction mixture through a pad of Celite® or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude ester can be purified by column chromatography on silica gel.

Protocol 2: Yamaguchi Esterification of 3-Methyloxane-3-carboxylic Acid

This protocol is recommended for sterically hindered secondary and tertiary alcohols where the Steglich esterification may be sluggish.

Reagents and Materials:
  • 3-Methyloxane-3-carboxylic acid

  • Alcohol (e.g., tert-butanol, cyclohexanol)

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:
  • In a round-bottom flask, dissolve 3-methyloxane-3-carboxylic acid (1.0 eq) in anhydrous toluene (approx. 0.2 M).

  • Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Slowly add 2,4,6-trichlorobenzoyl chloride (1.1 eq) to the mixture.

  • Stir the reaction at room temperature for 1-2 hours to form the mixed anhydride.

  • In a separate flask, prepare a solution of the alcohol (1.5 eq) and DMAP (1.2 eq) in anhydrous toluene.

  • Add the alcohol/DMAP solution to the mixed anhydride solution.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, dilute the reaction mixture with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Experimental Workflows

Steglich_Esterification_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Acid, Alcohol, & DMAP in DCM add_dcc Add DCC Solution at 0°C reagents->add_dcc Cool stir Stir at Room Temp (12-24h) add_dcc->stir Warm filter_dcu Filter DCU Precipitate stir->filter_dcu Completion wash Aqueous Wash (NaHCO3, Brine) filter_dcu->wash dry_concentrate Dry & Concentrate wash->dry_concentrate purify Column Chromatography dry_concentrate->purify final_product final_product purify->final_product Pure Ester

Caption: Workflow for Steglich Esterification.

Yamaguchi_Esterification_Workflow cluster_anhydride Mixed Anhydride Formation cluster_esterification Esterification cluster_workup Workup & Purification mix_acid_tea Dissolve Acid & TEA in Toluene add_yamaguchi Add Yamaguchi Reagent mix_acid_tea->add_yamaguchi add_alcohol_dmap Add Alcohol/DMAP Solution add_yamaguchi->add_alcohol_dmap Stir 1-2h stir Stir at Room Temp (12-24h) add_alcohol_dmap->stir dilute_wash Dilute & Aqueous Wash (NaHCO3, Brine) stir->dilute_wash Completion dry_concentrate Dry & Concentrate dilute_wash->dry_concentrate purify Column Chromatography dry_concentrate->purify final_product final_product purify->final_product Pure Ester

Caption: Workflow for Yamaguchi Esterification.

Data Presentation: Comparative Analysis of Esterification with Various Alcohols

The choice of esterification method will largely depend on the steric bulk of the alcohol. The following table provides expected outcomes and key considerations for different classes of alcohols.

Alcohol ClassExample AlcoholBoiling Point (°C)Recommended MethodExpected YieldKey Considerations
Primary Methanol65[8]Steglich>85%Reaction is typically fast and high yielding.
Ethanol78[8]Steglich>85%Standard and reliable conditions.
1-Propanol97[9]Steglich>80%Slightly longer reaction times may be needed compared to methanol.
Secondary 2-Propanol (Isopropanol)82[8]Steglich or Yamaguchi60-80%Yamaguchi may offer higher yields due to increased steric hindrance.
Cyclohexanol161Yamaguchi>75%Yamaguchi is preferred for bulky secondary alcohols.
Tertiary tert-Butanol83[9]Yamaguchi40-60%Steglich is generally not effective.[4] Reaction may require elevated temperatures and longer reaction times.

Trustworthiness and Self-Validation

The protocols provided herein are based on well-established, peer-reviewed synthetic methodologies that have been demonstrated to be effective for sterically hindered substrates.[5][10] To ensure the validity of the experimental results, the following analytical checks are recommended:

  • Confirmation of Product Identity: The structure of the purified ester should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Purity Assessment: The purity of the final product should be determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Byproduct Analysis: In the Steglich protocol, the complete removal of DCU should be confirmed. In both protocols, the absence of unreacted starting materials should be verified.

By adhering to these protocols and analytical validation steps, researchers can confidently synthesize a diverse library of 3-methyloxane-3-carboxylic acid esters for their drug discovery programs.

References

  • Alcohol - Boiling Point, Solubility, Flammability. (2026, January 2). In Britannica. Retrieved from [Link]

  • Solvent Boiling Point Chart. (n.d.). BRANDTECH Scientific. Retrieved from [Link]

  • Ahmad, S., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 12. Retrieved from [Link]

  • Melting points and boiling points of primary alcohols do not follow the same trend. (2013, December 7). Chemistry Stack Exchange. Retrieved from [Link]

  • Dhimitruka, I., & SantaLucia, J., Jr. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Chemistry Portal. Retrieved from [Link]

  • Yamaguchi Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Retrieved from [Link]

  • Mitsunobu Reaction. (2019, August 26). Organic Chemistry. Retrieved from [Link]

  • Yamaguchi esterification. (n.d.). In Wikipedia. Retrieved from [Link]

  • Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Ali, A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • (PDF) Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. (2024, October 11). ResearchGate. Retrieved from [Link]

  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry. Retrieved from [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 3-Methyloxirane-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • 3-Methyloxetane. (n.d.). PubChem. Retrieved from [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. Retrieved from [Link]

  • List of boiling and freezing information of solvents. (n.d.). In Wikipedia. Retrieved from [Link]

  • Steglich Esterification. (n.d.). SynArchive. Retrieved from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Steglich esterification. (n.d.). In Wikipedia. Retrieved from [Link]

  • esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Thompson Rivers University. Retrieved from [Link]

  • Wang, Y., et al. (2012). Selective Esterifications of Primary Alcohols in a Water-Containing Solvent. National Center for Biotechnology Information. Retrieved from [Link]

  • Esterification Reaction between Alcohol and Carboxylic Acid. (2023, September 22). YouTube. Retrieved from [Link]

  • Esterification of tertiary alcohols. (1971, June 29). Google Patents.

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Method

use of 3-Methyloxane-3-carboxylic acid in the synthesis of heterocyclic compounds

Application Notes & Protocols: The Strategic Use of 3-Methyloxetane-3-carboxylic Acid in the Synthesis of Novel Heterocyclic Scaffolds Prepared by: Gemini, Senior Application Scientist Abstract 3-Methyloxetane-3-carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: The Strategic Use of 3-Methyloxetane-3-carboxylic Acid in the Synthesis of Novel Heterocyclic Scaffolds

Prepared by: Gemini, Senior Application Scientist

Abstract

3-Methyloxetane-3-carboxylic acid is a uniquely versatile building block in modern organic and medicinal chemistry. Its structure, which combines a strained four-membered oxetane ring with a modifiable carboxylic acid functional group, offers a powerful platform for the synthesis of diverse and complex heterocyclic compounds. The inherent ring strain of the oxetane moiety not only facilitates a range of ring-opening and rearrangement reactions but also imparts desirable physicochemical properties, such as improved solubility and metabolic stability, when incorporated into larger molecules.[1][2] This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of 3-methyloxetane-3-carboxylic acid. We will explore key synthetic transformations, provide detailed, field-tested protocols, and illustrate the underlying mechanistic principles that govern its reactivity.

Introduction: The Value Proposition of a Strained Ring System

The oxetane ring, a four-membered cyclic ether, is increasingly recognized as a "privileged" motif in drug discovery.[1] Its incorporation can improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability by acting as a bioisosteric replacement for commonly used groups like gem-dimethyl or carbonyl functionalities.[1][2] 3-Methyloxetane-3-carboxylic acid (CAS 28562-68-7) capitalizes on these benefits while providing a carboxylic acid handle—a gateway for a multitude of synthetic transformations.[3][4]

The key to its utility lies in two core features:

  • Ring Strain: The high strain energy (~107 kJ/mol) of the oxetane ring makes it susceptible to controlled, acid-catalyzed ring-opening, enabling the formation of larger, more complex heterocyclic systems.[2][5]

  • Functional Versatility: The carboxylic acid group is one of the most versatile functional groups in organic synthesis, allowing for the introduction of amides, esters, amines (via rearrangement), and other functionalities necessary for constructing nitrogen-, oxygen-, and sulfur-containing heterocycles.[6][7]

This guide will focus on leveraging these features to construct valuable heterocyclic scaffolds.

Foundational Synthesis of 3-Methyloxetane-3-carboxylic Acid

While commercially available, understanding the synthesis of the title compound provides valuable context. A common and robust method involves the oxidation of the corresponding primary alcohol, 3-methyl-3-hydroxymethyl-oxetane. This transformation can be achieved under aqueous alkaline conditions using an oxygen-containing gas and a palladium or platinum catalyst.[8][9] This process avoids the harsh conditions of older, multi-stage methods that often resulted in low yields and byproducts.[8]

Start 3-Methyl-3-hydroxymethyl-oxetane Product 3-Methyloxetane-3-carboxylic acid Start->Product  O₂, Pd/C or Pt/C  Aqueous NaOH/KOH  

Caption: General synthesis of the title compound.

Key Synthetic Strategies for Heterocycle Construction

We will now explore two primary strategies for utilizing 3-methyloxetane-3-carboxylic acid as a precursor to heterocyclic systems.

Strategy A: Acid-Catalyzed Ring-Opening and Intramolecular Cyclization

The cornerstone of this approach is the selective cleavage of the strained oxetane ring under Lewis or Brønsted acid catalysis.[10] The acid activates the oxetane oxygen, making the ring susceptible to nucleophilic attack. If the molecule is designed with a tethered nucleophile, this ring-opening event is followed by an intramolecular cyclization to forge a new heterocyclic ring.

cluster_0 General Workflow: Ring-Opening Cyclization A Starting Material (Oxetane with tethered nucleophile) B Activated Intermediate A->B Lewis Acid (e.g., In(OTf)₃) C Ring-Opened Intermediate B->C Nucleophilic Attack D Final Heterocycle (e.g., Tetrahydrofuran, Piperidine) C->D Intramolecular Cyclization cluster_1 General Workflow: Carboxylic Acid Derivatization Start 3-Methyloxetane-3- carboxylic acid Intermediate Key Intermediate (e.g., Acyl Azide, Amide) Start->Intermediate Activation/Conversion Product Functionalized Oxetane (e.g., 3-Amino-3-methyloxetane) Intermediate->Product Rearrangement/Reduction Final Final Heterocycle (e.g., Oxazoline, Spiro-heterocycle) Product->Final Cyclization with partner

Caption: Workflow for carboxylic acid derivatization.

A prime example is the conversion of the carboxylic acid to an amine via a Curtius-type rearrangement. The resulting 3-amino-3-methyloxetane is a highly valuable building block for synthesizing a wide array of nitrogen-containing heterocycles. For example, reacting the amine with an appropriate partner can lead to spirocyclic piperazines or morpholines. [10]

Summary of Synthetic Applications

The following table summarizes the potential heterocyclic scaffolds that can be accessed from 3-methyloxetane-3-carboxylic acid.

Strategy Resulting Heterocycle Class Key Reagents / Conditions Significance & Application
A: Ring-Opening Substituted TetrahydrofuransLewis Acids (e.g., BF₃·OEt₂, In(OTf)₃), Protic AcidsCore structures in many natural products and pharmaceuticals.
A: Ring-Opening 1,2-DihydroquinolinesIndium(III) triflate (In(OTf)₃)Privileged scaffolds in medicinal chemistry with diverse biological activities. [11]
B: Derivatization Substituted OxazolinesConversion to amide, followed by dehydration or catalytic cyclization. [11]Important class of heterocycles found in natural products and used as ligands in asymmetric synthesis.
B: Derivatization 3-Amino-3-methyloxetaneDiphenylphosphoryl azide (DPPA), triethylamine (TEA), benzyl alcohol, then H₂/Pd-C. [12]Key building block for synthesizing spirocyclic and other complex nitrogen heterocycles.
B: Derivatization Spiro-Piperazines / MorpholinesFrom 3-amino-3-methyloxetane + appropriate bis-electrophile. [10]3D-rich scaffolds that improve drug-like properties.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.

Protocol 1: Synthesis of 3-Amino-3-methyloxetane Hydrochloride via Curtius Rearrangement

Principle: This protocol details the conversion of the carboxylic acid to a protected amine via a Curtius rearrangement, followed by deprotection. The rearrangement proceeds through an acyl azide intermediate which, upon heating, rearranges to an isocyanate, which is then trapped by an alcohol.

Materials and Reagents:

  • 3-Methyloxetane-3-carboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • Benzyl alcohol

  • Anhydrous 1,4-Dioxane

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Hydrogenation apparatus

Procedure:

Step 1: Formation of Benzyl (3-methyloxetan-3-yl)carbamate [12]1. To a stirred solution of 3-methyloxetane-3-carboxylic acid (1.0 eq) in anhydrous 1,4-dioxane, add triethylamine (1.2 eq). 2. Add benzyl alcohol (1.1 eq) to the mixture. 3. Carefully add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature. Caution: Azides are potentially explosive. Handle with care. 4. Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC (Thin Layer Chromatography) for the consumption of the starting material. 5. Once complete, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. 6. Extract the aqueous layer with ethyl acetate (3x). 7. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. 8. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the Cbz-protected amine as a clear oil or solid.

Step 2: Hydrogenolysis of the Cbz Protecting Group [12]1. Dissolve the purified benzyl (3-methyloxetan-3-yl)carbamate (1.0 eq) in methanol. 2. Carefully add 10% Pd/C catalyst (5-10 mol% by weight). 3. Place the reaction vessel under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 6-12 hours. 4. Monitor the reaction by TLC until the starting material is fully consumed. 5. Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C is pyrophoric when dry; keep the filter cake wet. 6. Rinse the filter cake with additional methanol. 7. To the combined filtrate, add a solution of HCl in diethyl ether (1.1 eq) dropwise with stirring. 8. The hydrochloride salt of the product will precipitate. The solvent can be partially removed under reduced pressure to enhance precipitation. 9. Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-amino-3-methyloxetane hydrochloride.

Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Lewis Acid-Mediated Synthesis of a Dihydrofuran Derivative (Illustrative)

Principle: This protocol illustrates the ring-opening of the oxetane with subsequent cyclization. While a direct literature precedent for this specific substrate is sparse, the reaction is based on well-established principles of oxetane chemistry. [10]The carboxylic acid is first converted to an ester to prevent interference with the Lewis acid.

Materials and Reagents:

  • 3-Methyloxetane-3-carboxylic acid

  • Methanol or Ethanol

  • Sulfuric acid (catalytic)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

Procedure:

Step 1: Esterification

  • Dissolve 3-methyloxetane-3-carboxylic acid (1.0 eq) in methanol (as solvent and reagent).

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.

Step 2: Ring-Opening and Cyclization

  • Dissolve the methyl 3-methyloxetane-3-carboxylate (1.0 eq) in anhydrous DCM under an inert atmosphere (nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add BF₃·OEt₂ (1.1 eq) dropwise. The reaction is often exothermic.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution at 0 °C.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting product (a substituted tetrahydrofuran-lactone) by flash column chromatography.

Conclusion and Future Perspectives

3-Methyloxetane-3-carboxylic acid is more than just a simple building block; it is a strategic tool for accessing novel and diverse heterocyclic frameworks. Its unique combination of ring strain and functional group versatility allows for the application of both ring-opening and derivatization strategies. The protocols and principles outlined in this guide serve as a foundation for chemists to explore new synthetic routes and design next-generation molecules. As the demand for three-dimensional and physicochemically optimized scaffolds continues to grow in drug discovery, the importance of synthons like 3-methyloxetane-3-carboxylic acid will undoubtedly increase, paving the way for new innovations in medicinal and materials chemistry. [14]

References

  • Wessjohann, L. A., et al. (2007). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. Available at: [Link]

  • Sutton, S. C., et al. Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. ResearchGate. Available at: [Link]

  • Semantic Scholar. Recent Applications of Oxetanes in the Synthesis of Heterocyclic Compounds. Available at: [Link]

  • Google Patents. US4824975A - Process for the preparation of oxetane-3-carboxylic acids.
  • Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Available at: [Link]

  • ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available at: [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available at: [Link]

  • ResearchGate. (PDF) Synthesis and Identification of some heterocyclic derivatives from carboxylic acid. Available at: [Link]

  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Available at: [Link]

  • Iraqi Journal of Science. Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl compounds and carboxylic acids with Evaluation some of them for biological activity. Available at: [Link]

  • RadTech. Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. Available at: [Link]

  • Google Patents. EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids.
  • Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Methyltetrahydropyran-3-carboxylic Acid

Document ID: TSC-202601-01 Last Updated: January 20, 2026 Introduction: The Synthetic Challenge 3-Methyltetrahydropyran-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials sci...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-202601-01

Last Updated: January 20, 2026

Introduction: The Synthetic Challenge

3-Methyltetrahydropyran-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents several challenges that can significantly impact yield and purity. The most common and reliable route involves the two-step conversion of the commercially available precursor, (3-methyltetrahydro-2H-pyran-3-yl)methanol, via an intermediate aldehyde.[1][2] This guide provides a comprehensive troubleshooting framework for researchers to diagnose and resolve common issues encountered during this synthesis, thereby improving yield, ensuring reproducibility, and facilitating scale-up.

The primary method discussed is the oxidation of the primary alcohol precursor. Classical reagents like potassium permanganate (KMnO₄) and Jones reagent (CrO₃/H₂SO₄) are effective but pose significant toxicity and waste disposal challenges.[3][4] Modern, greener alternatives such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidations offer milder conditions and improved selectivity, which will be the focus of our recommended protocol.[5][6]

Overview of the Primary Synthesis Route

The conversion of (3-methyltetrahydro-2H-pyran-3-yl)methanol to the target carboxylic acid is best achieved through a controlled oxidation process. The reaction proceeds through a key aldehyde intermediate, which is then further oxidized to the final carboxylic acid. Performing this as a two-step, one-pot procedure is often the most efficient approach.[5]

Synthesis_Route A (3-methyltetrahydro-2H-pyran-3-yl)methanol (Starting Material) B Intermediate Aldehyde A->B Step 1: Mild Oxidation (e.g., TEMPO/NaOCl) C 3-Methyltetrahydropyran-3-carboxylic acid (Final Product) B->C Step 2: Stronger Oxidation (e.g., NaClO2)

Caption: General two-step oxidation pathway.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems researchers may encounter. The solutions are based on fundamental chemical principles and established laboratory practices.

Problem Area 1: Low or No Product Yield

Q1: My reaction has stalled, or the yield of the final carboxylic acid is consistently low (<30%). What are the primary causes?

A1: Low yield is the most common issue and can stem from several factors. A systematic approach is required for diagnosis.

  • Cause A: Incomplete Initial Oxidation (Alcohol to Aldehyde): The first step is critical. If the alcohol is not efficiently converted to the intermediate aldehyde, the final yield will be inherently limited.

    • Troubleshooting:

      • Monitor Step 1: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting alcohol. A co-spot of the starting material and the reaction mixture is essential.

      • Reagent Activity: The primary oxidant in TEMPO-based systems, sodium hypochlorite (NaOCl or bleach), degrades over time. Use a fresh, unopened bottle of commercial bleach or titrate it to determine its active chlorine content before use.

      • pH Control: The rate of TEMPO-catalyzed oxidation is highly pH-dependent. The optimal range is typically between 9-10.[7] Buffer the reaction mixture with sodium bicarbonate (NaHCO₃). A pH outside this range can dramatically slow or halt the reaction.

  • Cause B: Incomplete Secondary Oxidation (Aldehyde to Carboxylic Acid): The aldehyde intermediate must be fully oxidized.

    • Troubleshooting:

      • Sufficient Oxidant: Ensure you are using a stoichiometric excess of the secondary oxidant (e.g., sodium chlorite, NaClO₂). A common ratio is 1.5 to 2.0 equivalents relative to the starting alcohol.

      • Aldehyde Hydration: The oxidation of the aldehyde to the carboxylic acid proceeds through a hydrate intermediate.[1][8] The reaction must be performed in an aqueous environment to facilitate this. Ensure your solvent system (e.g., acetonitrile/water or dichloromethane/water) contains sufficient water.

  • Cause C: Sub-optimal Reaction Temperature:

    • Troubleshooting:

      • Exothermic Reaction: The initial oxidation with NaOCl is exothermic. The reaction should be initiated at 0°C (ice bath) to control the reaction rate and prevent side reactions.

      • Allow to Warm: After the initial exotherm subsides, allow the reaction to slowly warm to room temperature to ensure it goes to completion. Running the entire reaction at 0°C may be too slow.

Troubleshooting_Low_Yield Start Low Yield (<30%) Check_TLC Does TLC show unreacted starting alcohol? Start->Check_TLC Check_Aldehyde Does TLC show buildup of intermediate? Check_TLC->Check_Aldehyde No Action_Step1 Problem in Step 1 (Alcohol -> Aldehyde) - Check NaOCl activity - Verify pH (9-10) - Check Temperature Control Check_TLC->Action_Step1 Yes Action_Step2 Problem in Step 2 (Aldehyde -> Acid) - Increase NaClO2 equivalents - Ensure sufficient water is present Check_Aldehyde->Action_Step2 Yes Action_Workup Problem in Work-up/Isolation - Check extraction pH - Use appropriate solvent Check_Aldehyde->Action_Workup No

Caption: Diagnostic workflow for low yield issues.

Problem Area 2: Product Purity and Side Reactions

Q2: My final product is contaminated with significant impurities, as seen by NMR or LC-MS. What are these side-products and how can I avoid them?

A2: Impurities often arise from over-oxidation, under-oxidation, or reactions with the starting materials/reagents.

  • Impurity A: Unreacted Starting Alcohol/Intermediate Aldehyde:

    • Cause: Incomplete reaction as described in Q1.

    • Prevention: Follow the troubleshooting steps for low yield. Ensure sufficient reaction time and active reagents.

    • Removal: A basic aqueous wash (e.g., 1M NaOH) during work-up will extract the acidic product into the aqueous layer, leaving the neutral alcohol and aldehyde impurities in the organic layer. Subsequent acidification of the aqueous layer followed by extraction will recover the purified product.

  • Impurity B: Chlorinated Byproducts:

    • Cause: Sodium hypochlorite and sodium chlorite are potent chlorinating agents, especially under acidic conditions.[7] If the pH of the reaction drops too low, aromatic rings or other electron-rich functionalities can be chlorinated.

    • Prevention: Maintain a basic pH (9-10) throughout the oxidation steps using a buffer.

    • Removal: Purification by column chromatography or recrystallization may be necessary if chlorination occurs.

  • Impurity C: Esters from Jones Oxidation (if used):

    • Cause: When using the Jones reagent, the highly acidic conditions can promote Fischer esterification between the newly formed carboxylic acid and any unreacted starting alcohol.[8]

    • Prevention: This is a key reason to prefer milder, buffered methods like TEMPO oxidation. If Jones oxidation must be used, ensuring complete oxidation of the alcohol can minimize this side reaction.

    • Removal: Hydrolysis of the crude product mixture with aqueous base (saponification) followed by an acidic work-up will convert the ester back to the desired carboxylic acid.

Frequently Asked Questions (FAQs)

Q3: What is the optimal method for purifying the final product?

A3: The most effective purification relies on the acidic nature of the product. A standard acid-base extraction is highly effective. After the reaction is complete, quench any remaining oxidants with a reducing agent (e.g., sodium sulfite). Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with 1M NaOH. The carboxylic acid will be deprotonated and move to the aqueous layer. Discard the organic layer containing neutral impurities. Carefully acidify the aqueous layer to pH ~2 with concentrated HCl, then extract with fresh ethyl acetate. Drying the organic layer over Na₂SO₄, filtering, and evaporating the solvent should yield a product of high purity.

Q4: Can this synthesis be scaled up from milligrams to multi-gram quantities?

A4: Yes, but with critical safety considerations. Oxidations, particularly those using bleach, are exothermic and can lead to thermal runaway if not properly controlled.[9]

  • Key Scale-Up Considerations:

    • Temperature Control: Use a jacketed reactor with a reliable overhead stirrer and a chiller. Add the NaOCl oxidant slowly via an addition funnel to maintain a consistent internal temperature (0-5°C).

    • Off-Gassing: The reaction may evolve gas. Ensure the setup is adequately vented.

    • Mixing: Efficient stirring is crucial in biphasic reactions to ensure good mass transfer between the aqueous and organic layers.[9]

    • Quenching: The quenching step (adding a reducing agent) can also be exothermic. Perform this step slowly and with continued cooling.

Q5: Which analytical techniques are best for in-process control and final product characterization?

A5: A combination of techniques is recommended.

  • In-Process Control (IPC):

    • TLC: Ideal for tracking the consumption of the starting alcohol and the formation of the product. A typical eluent system is 30-50% ethyl acetate in hexanes. The carboxylic acid product will have a much lower Rf value (often staying at the baseline) than the starting alcohol.

  • Final Product Characterization:

    • ¹H and ¹³C NMR: Confirms the structure and assesses purity. Key signals to look for are the disappearance of the alcohol's -CH₂OH protons (~3.5 ppm) and the appearance of the carboxylic acid proton (>10 ppm, often broad).

    • LC-MS: Provides accurate mass for confirmation and is an excellent tool for identifying low-level impurities.

    • FTIR: Look for the characteristic broad O-H stretch (~2500-3300 cm⁻¹) and the sharp C=O stretch (~1700 cm⁻¹) of the carboxylic acid.

Recommended Experimental Protocol: TEMPO-Mediated Oxidation

This protocol is adapted from methodologies known for their high yield and compatibility with various functional groups.[5]

Materials & Reagents:

ReagentMolar Eq.Purpose
(3-methyltetrahydro-2H-pyran-3-yl)methanol1.0Starting Material
TEMPO0.01-0.05Catalyst
Potassium Bromide (KBr)0.1Co-catalyst
Dichloromethane (DCM) or Acetonitrile (MeCN)-Organic Solvent
Saturated aq. NaHCO₃-Buffer
Sodium Hypochlorite (NaOCl, ~10-15%)1.1Primary Oxidant (Step 1)
Sodium Chlorite (NaClO₂)1.5Secondary Oxidant (Step 2)
Sodium Sulfite (Na₂SO₃)-Quenching Agent
1M Sodium Hydroxide (NaOH)-Extraction Base
conc. Hydrochloric Acid (HCl)-Acidification

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the starting alcohol (1.0 eq), TEMPO (0.02 eq), and KBr (0.1 eq).

  • Dissolution: Add dichloromethane (or acetonitrile) and saturated aqueous NaHCO₃ in a 1:1 ratio to dissolve the solids.

  • Cooling: Cool the vigorously stirred biphasic mixture to 0°C in an ice-water bath.

  • Step 1 Oxidation: Slowly add the sodium hypochlorite solution dropwise, ensuring the internal temperature does not exceed 5°C. Monitor the reaction by TLC until the starting alcohol spot has completely disappeared.

  • Step 2 Oxidation: To the same reaction mixture, add the sodium chlorite (1.5 eq) as a solid or dissolved in a minimum amount of water.

  • Completion: Remove the ice bath and allow the mixture to stir at room temperature for 4-12 hours, or until TLC/LC-MS analysis shows complete conversion of the intermediate aldehyde.

  • Quenching: Cool the mixture back to 0°C and slowly add saturated aqueous sodium sulfite solution until a KI-starch test paper shows no remaining oxidant (no blue color).

  • Work-up & Isolation: a. Separate the layers in a separatory funnel. b. Extract the aqueous layer twice with fresh dichloromethane. c. Combine all organic layers and wash with 1M NaOH (2x). d. Isolate the Product: Combine the basic aqueous layers, cool in an ice bath, and carefully acidify to pH 2 with concentrated HCl. e. Extract the acidified aqueous layer with ethyl acetate (3x). f. Combine the ethyl acetate layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

References

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (2017). Oxidation of Primary Alcohols to Carboxylic Acids. [Link][10]

  • Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. [Link][3]

  • Mei, Y., et al. (2005). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. Tetrahedron Letters, 46(31), 5243-5246. Available from: [Link][5]

  • LibreTexts. (2023). 16.6: Alcohol Oxidation. [Link][11]

  • Kappe, C. O., et al. (2018). Scale-Up Investigation of the Continuous Phase-Transfer-Catalyzed Hypochlorite Oxidation of Alcohols and Aldehydes. Organic Process Research & Development, 22(9), 1234-1242. Available from: [Link][9]

  • Wikipedia. (n.d.). Alcohol oxidation. [Link][1]

  • ChemTalk. (2022). Transforming Primary Alcohols Into Carboxylic Acids: A Journey Through Oxidation. [Link][6]

  • Tojo, G., & Fernández, M. (2007). Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. Springer. [Link][2]

  • Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. [Link][4]

  • Tojo, G., & Fernández, M. (n.d.). TEMPO-Mediated Oxidations. In Oxidation of Alcohols to Aldehydes and Ketones. [Link][7]

  • Chemguide. (n.d.). Making carboxylic acids. [Link][12]

  • Organic Chemistry Portal. (n.d.). Jones Oxidation. [Link][8]

Sources

Optimization

Technical Support Center: Synthesis of 3-Methyloxetane-3-carboxylic acid

Welcome to the technical support guide for the synthesis of 3-methyloxetane-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this v...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-methyloxetane-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable but challenging building block. The unique structural properties of the oxetane ring, specifically its inherent ring strain, make it a desirable motif in drug discovery for improving physicochemical properties.[1][2] However, this same strain renders the molecule susceptible to specific side reactions that can complicate synthesis and purification.

This guide provides in-depth, experience-driven answers to common problems, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to not only troubleshoot your current synthesis but also to proactively design more robust and efficient reaction pathways.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable synthetic routes to 3-methyloxetane-3-carboxylic acid?

The most prevalent and scalable methods start from commercially available precursors. The primary route involves the oxidation of 3-methyl-3-hydroxymethyloxetane.[3][4] This oxidation can be achieved using various reagents, with potassium permanganate (KMnO4) under basic conditions being a robust choice.[5][6] Another patented industrial method describes the catalytic oxidation using oxygen over a palladium and/or platinum catalyst in an aqueous alkaline medium.[3]

Q2: Why is the oxetane ring so susceptible to side reactions, particularly ring-opening?

The oxetane is a four-membered cyclic ether with significant ring strain.[7][8] The bond angles within the ring deviate considerably from the ideal tetrahedral angle of 109.5°. This strain, combined with the polarized C-O bonds, makes the ring susceptible to nucleophilic attack, especially when the ether oxygen is activated. Under acidic conditions, the oxygen is protonated, creating a highly reactive oxonium ion. This dramatically facilitates nucleophilic attack at one of the ring carbons, leading to cleavage of a C-O bond and ring-opening.[1][9]

Q3: What are the most critical reaction conditions to control to avoid side reactions?

Strict pH control is paramount. The presence of strong acids, even in catalytic amounts, can initiate ring-opening side reactions.[1][5] Therefore, it is crucial to avoid acidic conditions during the reaction, workup, and purification stages. Additionally, some oxetane-carboxylic acids have been observed to be thermally sensitive, potentially isomerizing to lactones upon heating.[10] Reactions should be conducted at the lowest effective temperature, and prolonged heating should be avoided.

Q4: What are the best practices for the purification and storage of 3-methyloxetane-3-carboxylic acid?

For purification, a modified acid-base extraction is effective but must be performed with care. Use a weak base (e.g., sodium bicarbonate) to extract the carboxylic acid into the aqueous phase, and a weak or carefully controlled amount of a stronger acid for the back-extraction, ensuring the pH does not drop too low. Avoid using silica gel chromatography if possible, as the acidic nature of standard silica can induce on-column decomposition. If chromatography is necessary, consider using deactivated (neutral) silica or a different stationary phase. For storage, keep the final product in a cool, dark, and dry place to minimize the risk of thermal or acid-catalyzed degradation.

Section 2: Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: My reaction yield is low, and I've isolated a significant amount of 3-methyl-1,3-propanediol as a byproduct.

  • Question: I performed the oxidation of 3-methyl-3-hydroxymethyloxetane, but after workup, my primary isolated product is not the desired carboxylic acid but rather a diol. What happened?

  • Probable Cause: This is a classic sign of acid-catalyzed ring-opening. The oxetane ring was likely exposed to acidic conditions during your reaction or, more commonly, during the workup phase. The protonated oxetane is attacked by water (a nucleophile), leading to the formation of the corresponding 1,3-diol.

  • Expert Analysis & Solution: The workup is the most likely culprit. When acidifying the reaction mixture to protonate the carboxylate and enable extraction into an organic solvent, it is easy to add too much acid, creating a low pH environment that promotes ring cleavage.

    • Corrective Protocol:

      • After the reaction is complete, cool the mixture in an ice bath.

      • Slowly and with vigorous stirring, add a mild acid like citric acid or a carefully monitored amount of dilute HCl (e.g., 1M) to adjust the pH to approximately 3-4. Do not overshoot to pH 1.

      • Immediately extract the product into an organic solvent (e.g., ethyl acetate).

      • Minimize contact time with the acidic aqueous phase. Wash the organic layer with brine, dry with anhydrous sodium sulfate, and concentrate the solvent without excessive heating.

Problem 2: I am observing an unexpected isomer in my product mixture, with a mass identical to my target molecule.

  • Question: My mass spectrometry data shows a peak corresponding to the molecular weight of 3-methyloxetane-3-carboxylic acid, but the NMR spectrum is inconsistent and suggests the presence of a lactone. What is this byproduct?

  • Probable Cause: You are likely observing the formation of β-hydroxy-γ-butyrolactone. Certain oxetane-carboxylic acids are known to be unstable and can spontaneously isomerize to form more stable five-membered lactone rings.[10] This can be triggered by heat or trace amounts of acid or base.

  • Expert Analysis & Solution: This intramolecular rearrangement involves the carboxylic acid group acting as an internal nucleophile (or being deprotonated to a nucleophilic carboxylate) that attacks one of the oxetane ring carbons, leading to ring-opening and subsequent formation of the lactone.

    • Preventative Measures:

      • Temperature Control: Perform the synthesis and workup at low temperatures. Avoid heating during solvent evaporation; use a rotary evaporator with a water bath at or below room temperature.

      • Prompt Processing: Work up the reaction and purify the product as quickly as possible after the reaction is complete. Do not let crude material sit for extended periods.

      • Storage: Store the purified acid at low temperatures (e.g., -20°C) to inhibit isomerization over time.

Problem 3: The oxidation of 3-methyl-3-hydroxymethyloxetane is incomplete, and I'm struggling to separate the starting material from the product.

  • Question: My reaction stalls, leaving a significant amount of the starting alcohol. How can I drive the reaction to completion?

  • Probable Cause: Incomplete oxidation can result from several factors: insufficient oxidant, poor reaction kinetics (low temperature or short reaction time), or deactivation of the catalyst if one is used.

  • Expert Analysis & Solution: When using a strong oxidant like KMnO4, ensure the stoichiometry is correct and that the reaction is allowed to proceed for a sufficient duration.

    • Optimization Strategy:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material.

      • Staged Addition: Add the oxidant in portions to maintain its concentration and control the reaction exotherm.

      • Temperature: While high heat should be avoided, ensure the reaction is not too cold, as this can slow the rate significantly. A temperature of 0°C to room temperature is often a good starting point for KMnO4 oxidations.

      • Solvent: Ensure the solvent system (e.g., aqueous NaOH/dioxane) adequately solubilizes both the substrate and the oxidant.[6]

Section 3: Recommended Experimental Protocols

Protocol 1: Synthesis via KMnO4 Oxidation

This protocol describes a common and reliable method for oxidizing 3-methyl-3-hydroxymethyloxetane.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0°C), dissolve 3-methyl-3-hydroxymethyloxetane (1.0 eq) in a solution of 1M sodium hydroxide (NaOH).

  • Oxidation: While stirring vigorously, add potassium permanganate (KMnO4, ~2.0 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not rise above 10°C. A brown precipitate of manganese dioxide (MnO2) will form.

  • Monitoring: Allow the reaction to stir at 0-5°C for an additional 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated solution of sodium sulfite (Na2SO3) until the purple color of permanganate disappears and the mixture becomes a clear solution with a brown precipitate.

  • Filtration: Filter the mixture through a pad of celite to remove the MnO2 precipitate. Wash the filter cake with a small amount of water.

  • Workup: Proceed immediately to the purification protocol below.

Protocol 2: Purification via Mild Acid-Base Extraction

This protocol is designed to isolate the carboxylic acid while minimizing the risk of ring-opening.

  • Initial Wash: Transfer the aqueous filtrate from Protocol 1 to a separatory funnel and wash with diethyl ether or dichloromethane (2x) to remove any non-acidic organic impurities. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath. With vigorous stirring, slowly add 1M citric acid or pre-chilled 1M HCl to adjust the pH to ~3-4. Monitor the pH closely with pH paper or a calibrated meter.

  • Extraction: Immediately extract the aqueous layer with ethyl acetate (3x). The desired carboxylic acid will move into the organic phase.

  • Drying and Concentration: Combine the organic extracts, wash with brine (1x), and dry over anhydrous sodium sulfate (Na2SO4). Filter and concentrate the solvent under reduced pressure without heating.

  • Final Product: The resulting solid or oil is the crude 3-methyloxetane-3-carboxylic acid, which can be further purified by crystallization if necessary.

Data Summary Table
PropertyValueSource
Molecular FormulaC₅H₈O₃
Molecular Weight116.12 g/mol
AppearanceWhite to off-white solid[11][12]
Melting Point58-63 °C
Storage Temperature-20°C

Section 4: Visual Guides & Diagrams

Diagram 1: Key Synthetic and Side-Reaction Pathways

reaction_pathways start 3-Methyl-3-hydroxymethyl oxetane product 3-Methyloxetane-3- carboxylic acid start->product   KMnO4 / aq. NaOH (Desired Reaction) diol 3-Methyl-1,3- propanediol (Side Product) product->diol   Strong Acid (H+) + H₂O (Ring-Opening) lactone β-Hydroxy-γ-butyrolactone (Side Product) product->lactone   Heat or Trace Acid (Isomerization)

Caption: Main synthesis route and major side reactions.

Diagram 2: Troubleshooting Workflow

Caption: Step-by-step guide for troubleshooting synthesis issues.

References

  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters - ACS Publications. [Link]

  • Oxetane - Wikipedia. Wikipedia. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. ResearchGate. [Link]

  • An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group, University of Illinois Urbana-Champaign. [Link]

  • Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry. [Link]

  • Scheme 18. Ring opening of oxetanes 45 using protic acid in reflux conditions. ResearchGate. [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Process for the preparation of oxetane-3-carboxylic acids.
  • Process for the preparation of oxetan-3-carboxylic acids.
  • Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. [Link]

  • Synthesis of Oxetanes. ResearchGate. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews - ACS Publications. [Link]

  • General procedures for the purification of Carboxylic acids. LookChem. [Link]

  • SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. [Link]

  • Isolation of a Carboxylic acid. Reddit. [Link]

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Troubleshooting

Technical Support Center: Purification of 3-Methyloxane-3-carboxylic Acid

Welcome to the technical support hub for the purification of 3-Methyloxane-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the purification of 3-Methyloxane-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this unique cyclic carboxylic acid. The inherent polarity and structural features of this molecule can present specific challenges during purification. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of 3-Methyloxane-3-carboxylic acid, structured in a practical question-and-answer format.

Q1: My crude product is a persistent, sticky oil. How can I crystallize it?

A1: "Oiling out" is a common problem for moderately polar molecules that have melting points lower than the boiling point of the solvent used.[1]

  • Underlying Cause: The compound is coming out of solution above its melting point, or impurities are preventing the formation of a stable crystal lattice.

  • Troubleshooting Steps:

    • Trituration: First, try stirring or sonicating the oil with a cold, non-polar solvent in which the product is insoluble, such as hexanes, pentane, or diethyl ether. This can wash away non-polar impurities and often induces crystallization.

    • Solvent System Optimization: If trituration fails, a systematic approach to finding a recrystallization solvent is necessary. The ideal solvent dissolves the compound when hot but not when cold.[2] Start with small-scale tests (a few milligrams of crude product in ~0.5 mL of solvent). Good single-solvent candidates for polar molecules include ethyl acetate, toluene, or water.[1][3]

    • Use a Co-solvent System: A powerful technique involves using a solvent pair: a "good" solvent that the compound is soluble in (e.g., ethanol, acetone, ethyl acetate) and a "poor" anti-solvent that it is insoluble in (e.g., water, hexanes).[2] Dissolve the oil in the minimum amount of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then allow to cool slowly.

    • Seed Crystals: If you have a small amount of pure, solid material, adding a tiny crystal to the cooled, supersaturated solution can initiate crystallization.

Q2: After purification, my yield is very low. Where could my product have gone?

A2: Significant product loss often points to issues in extraction or crystallization steps.

  • Underlying Causes & Solutions:

    • Incomplete Acid-Base Extraction: Carboxylic acids are typically extracted from organic layers into an aqueous basic solution (as a salt) and then recovered by acidifying the aqueous layer.[4]

      • Problem: Insufficient basification during extraction or insufficient acidification during recovery.

      • Solution: When extracting into base, ensure the aqueous layer is sufficiently basic (pH > pKa + 2). When recovering the acid, ensure the aqueous layer is strongly acidic (pH < pKa - 2) using a strong acid like 1-3M HCl.[5] Always check the pH with litmus paper.

    • Insufficient Organic Extractions: After acidifying the aqueous layer to precipitate your product, you must extract it back into an organic solvent (like dichloromethane or ethyl acetate). A single extraction is often incomplete.

      • Solution: Perform at least three separate extractions of the acidified aqueous layer and combine the organic fractions.[6] This is far more efficient than one large-volume extraction.

    • Recrystallization Losses: Using too much solvent during recrystallization will keep a significant portion of your product dissolved even when the solution is cold.

      • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. After cooling, place the flask in an ice bath for at least 30 minutes to maximize crystal formation before filtration.

Q3: My NMR spectrum shows unreacted starting material or other unexpected peaks. How do I remove these impurities?

A3: The nature of the impurity dictates the best purification strategy. Common impurities often arise from the synthesis, for example, via a Grignard reaction.[7][8]

  • Troubleshooting Impurities:

    • Neutral, Non-Polar Impurities (e.g., biphenyl from Grignard coupling, unreacted alkyl halides): These are classic candidates for removal by acid-base extraction. The carboxylic acid will move into the aqueous basic layer, leaving these impurities behind in the organic layer.[4][9]

    • Polar, Neutral Impurities (e.g., starting ketone/aldehyde or alcohol precursors): These can be more challenging.

      • Flash Column Chromatography: This is the most robust method for separating compounds with different polarities.[10][11] Given the polarity of 3-methyloxane-3-carboxylic acid, a normal-phase silica gel column with a gradient of ethyl acetate in hexanes, often with 0.5-1% acetic acid added to the mobile phase to reduce tailing, is a good starting point.[12] For very polar impurities, reversed-phase (C18) or HILIC chromatography may be necessary.[13][14]

      • Recrystallization: A carefully chosen solvent system may leave these impurities in the mother liquor.

Q4: I'm running a silica gel column, but my product is smearing and not giving sharp peaks. What's wrong?

A4: Carboxylic acids are notorious for "tailing" on silica gel due to strong interactions between the acidic proton and the slightly acidic silica surface.

  • Underlying Cause: The polar carboxylic acid group binds strongly to the polar silica stationary phase, leading to slow and uneven elution.

  • Solutions:

    • Acidify the Mobile Phase: Add a small amount (0.5-1% v/v) of a volatile acid, like acetic acid or formic acid, to your eluent system (e.g., ethyl acetate/hexanes). This protonates the silica surface and keeps the carboxylic acid in its neutral form, minimizing strong interactions and resulting in sharper peaks.

    • Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic or alternative stationary phase. Alumina (basic or neutral) can sometimes be effective for polar compounds.[11] Reversed-phase (C18) chromatography, which separates based on hydrophobicity, is an excellent alternative where the polar carboxylic acid will elute earlier than non-polar impurities.[10]

Purification Workflow & Decision Making

The following diagram illustrates a typical workflow for the purification of 3-Methyloxane-3-carboxylic acid, guiding the user from the crude reaction mixture to the final, pure compound.

G cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Purity Analysis & Final Product crude Crude Reaction Mixture extract Acid-Base Extraction crude->extract Dissolve in Org. Solvent (e.g., EtOAc) precipitate Precipitated Crude Acid (Solid or Oil) extract->precipitate Separate layers, acidify aqueous phase recrystallize Recrystallization precipitate->recrystallize If solid chromatography Flash Chromatography precipitate->chromatography If oil or impure solid analysis Purity Check (NMR, LC-MS, MP) recrystallize->analysis chromatography->analysis pure_solid Pure Crystalline Solid analysis->chromatography If Impure analysis->pure_solid If >95% Pure

Caption: General purification workflow for 3-Methyloxane-3-carboxylic acid.

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This method is highly effective for removing neutral or basic impurities from the acidic product.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or diethyl ether, ~10-20 mL per gram of crude material) in a separatory funnel.

  • Basification & Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[15] Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release CO₂ pressure. Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times, combining all aqueous extracts. The neutral and basic impurities remain in the original organic layer, which can be discarded.[4]

  • Back-Wash (Optional): To remove any residual neutral impurities from the combined aqueous extracts, "back-wash" by adding a small volume (~1/4 of total aqueous volume) of fresh ethyl acetate, shake, and discard the organic layer.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 3M HCl dropwise while stirring until the solution becomes strongly acidic (pH 1-2, check with pH paper).[9] Your product should precipitate as a solid or an oil.

  • Recovery: Extract the product from the acidified aqueous solution with three portions of a fresh organic solvent (dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified carboxylic acid.

Protocol 2: Purification via Recrystallization

This protocol is used to purify a solid crude product or a product that has been isolated as an oil and subsequently solidified.

  • Solvent Selection: Choose an appropriate solvent or co-solvent system based on small-scale solubility tests (see Table 1). The goal is high solubility when hot and low solubility when cold.[16]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to a gentle boil with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present in the hot solution, quickly filter the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Confirm purity by melting point analysis (a sharp melting range indicates high purity) and spectroscopy.

Data & Reference Tables

Table 1: Solvent Selection for Recrystallization

This table provides starting points for selecting a recrystallization solvent for polar compounds like 3-Methyloxane-3-carboxylic acid.

Solvent SystemPolarityBoiling Point (°C)Comments
WaterVery High100Good for compounds with H-bond donors/acceptors.[1]
TolueneLow111Good for moderately polar compounds; higher boiling point.[1]
Ethyl AcetateMedium77A versatile solvent for a wide range of polarities.[12]
Ethanol / WaterHigh (Tunable)78-100Excellent co-solvent system; polarity can be fine-tuned.[2]
Acetone / HexanesMedium (Tunable)56-69Good for compounds that are too soluble in pure acetone.
Table 2: Common Impurities and Analytical Signatures
Impurity TypePotential SourceExpected ¹H NMR SignalsRemoval Strategy
Starting Ketone Incomplete Grignard reactionSignals corresponding to the ketone precursor.Flash Chromatography
Biphenyl Wurtz coupling during Grignard formation from an aryl halideAromatic signals ~7.2-7.6 ppm.Acid-Base Extraction
Unreacted Alkyl/Aryl Halide Excess reagent in Grignard formationSignals characteristic of the halide starting material.Acid-Base Extraction
Solvents (THF, Diethyl Ether) Trapped from reaction/workupTHF: ~3.7, 1.8 ppm. Ether: ~3.5 (q), 1.2 (t) ppm.Drying under high vacuum

Note: Specific chemical shifts can vary based on solvent and molecular structure.[17][18]

Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing and solving common purification problems.

G start Crude Product Analysis (TLC, ¹H NMR) q1 Is the product a solid or an oil? start->q1 solid Product is Solid q1->solid Solid oil Product is Oil q1->oil Oil q2 Is the solid pure by TLC/NMR? solid->q2 triturate Triturate with non-polar solvent (e.g., Hexanes) oil->triturate recrystallize Recrystallize from optimal solvent q2->recrystallize No end_pure Pure Product q2->end_pure Yes triturate->q1 Did it solidify? chromatography Purify by Flash Chromatography triturate->chromatography No chromatography->end_pure recrystallize->end_pure end_impure Re-evaluate Strategy

Caption: A decision tree for troubleshooting purification issues.

References

  • University of California, Davis. (n.d.). Acid-Base Extraction. Chem 118L Handout. [Link]

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • University of California, Los Angeles. (n.d.). Flash Column Chromatography. Chemistry Department Handout. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]

  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Chemistry Department. [Link]

  • Vedantu. (n.d.). Acid base extraction flow chart. [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. [Link]

  • University of Colorado Boulder. (n.d.). Common Solvents for Crystallization. Chemistry Department Handout. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Chemistry Department. [Link]

  • Google Patents. (1994).
  • Matrix Fine Chemicals. (n.d.). 3-METHYLOXOLANE-3-CARBOXYLIC ACID | CAS 1158760-45-2. [Link]

  • Quora. (2017). What is the best solvent for recrystallization?. [Link]

  • ACS Publications. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1x8-400 Formate Anion Exchange Resin. Journal of Combinatorial Chemistry. [Link]

  • LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • Michigan State University. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Chemistry Department Handout. [Link]

  • University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table. Chemistry Department Handout. [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts. Chemistry Department Handout. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. [Link]

  • Google Patents. (1973).
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. [Link]

  • Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?. [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]

  • PrepChem.com. (n.d.). Synthesis of hexan-3-ol-6-carboxylic acid methyl ester. [Link]

  • Google Patents. (1989).

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 3-Methyloxetane-3-carboxylic Acid Esterification

Welcome to the technical support center for the esterification of 3-methyloxetane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the esterification of 3-methyloxetane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique structural features of 3-methyloxetane-3-carboxylic acid, namely the sterically hindered tertiary carboxylic acid and the strained oxetane ring, present specific challenges that this guide will address.[1]

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification of 3-methyloxetane-3-carboxylic acid is giving low yields. What are the likely causes and how can I improve it?

A1: Low yields in the Fischer esterification of this substrate are common and typically stem from two main factors: the reversible nature of the reaction and potential side reactions involving the oxetane ring.[2][3][4]

  • Equilibrium Limitations: Fischer esterification is an equilibrium process.[3][4][5] To drive the reaction towards the ester product, you must shift the equilibrium. This can be achieved by:

    • Using a large excess of the alcohol: This is often the most straightforward approach, especially if the alcohol is inexpensive and can also serve as the solvent.[3][6]

    • Removing water as it forms: A Dean-Stark apparatus with an azeotropic solvent like toluene or hexane is highly effective for this purpose.[2][3] Alternatively, using a drying agent like molecular sieves can also be employed.[7]

  • Oxetane Ring Instability: The oxetane ring is susceptible to ring-opening under strongly acidic conditions, which are characteristic of Fischer esterification.[8] This can lead to the formation of unwanted byproducts. To mitigate this:

    • Use a milder acid catalyst: Instead of concentrated sulfuric acid, consider using p-toluenesulfonic acid (p-TsOH) or a solid acid catalyst like Amberlyst 15.[2][7]

    • Control the reaction temperature: Overheating can promote side reactions.[9] Aim for the lowest effective temperature to achieve a reasonable reaction rate.

The following diagram illustrates the troubleshooting logic for low yields in this specific Fischer esterification:

Fischer_Esterification_Troubleshooting Start Low Yield in Fischer Esterification Equilibrium Equilibrium Limitation? Start->Equilibrium Side_Reactions Side Reactions? Start->Side_Reactions Increase_Alcohol Increase Molar Excess of Alcohol Equilibrium->Increase_Alcohol Yes Remove_Water Implement Water Removal (e.g., Dean-Stark) Equilibrium->Remove_Water Yes Milder_Catalyst Switch to a Milder Acid Catalyst (e.g., p-TsOH) Side_Reactions->Milder_Catalyst Yes Lower_Temp Lower Reaction Temperature Side_Reactions->Lower_Temp Yes Monitor_Progress Monitor Reaction Progress (TLC, GC/MS) Increase_Alcohol->Monitor_Progress Remove_Water->Monitor_Progress Milder_Catalyst->Monitor_Progress Lower_Temp->Monitor_Progress

Caption: Troubleshooting logic for low ester yield.

Q2: I am concerned about the stability of the oxetane ring under my reaction conditions. What are some milder esterification methods I can try?

A2: Given the acid-sensitivity of the oxetane moiety, exploring milder esterification methods is a prudent strategy.[8] Here are some excellent alternatives to the Fischer esterification:

  • Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like EDC, with a catalytic amount of 4-dimethylaminopyridine (DMAP).[10][11] It is performed under neutral to mildly basic conditions at or below room temperature, making it ideal for acid-sensitive substrates.[10][12] The reaction is driven by the formation of the insoluble dicyclohexylurea byproduct.[11]

  • Yamaguchi Esterification: This is another mild method particularly useful for sterically hindered carboxylic acids. It involves the formation of a mixed anhydride in situ, which then reacts with the alcohol.

  • Enzymatic Esterification: Lipases can be highly effective catalysts for esterification under very mild conditions (neutral pH, low temperatures).[7] This method offers high selectivity and avoids harsh reagents that could compromise the oxetane ring.

The general workflow for a Steglich esterification is as follows:

Steglich_Esterification_Workflow Start Start: Combine 3-Methyloxetane-3-carboxylic acid, Alcohol, and DMAP in an aprotic solvent Cool Cool the mixture to 0 °C Start->Cool Add_DCC Add DCC (or EDC) portion-wise Cool->Add_DCC Warm_React Allow the reaction to warm to room temperature and stir for several hours Add_DCC->Warm_React Filter Filter to remove the precipitated urea byproduct Warm_React->Filter Workup Aqueous workup and extraction of the ester Filter->Workup Purify Purification (e.g., column chromatography) Workup->Purify

Caption: General workflow for Stegliech esterification.

Q3: What is the best choice of solvent for the esterification of 3-methyloxetane-3-carboxylic acid?

A3: The optimal solvent choice depends on the esterification method employed.

Esterification MethodRecommended SolventsRationale
Fischer Esterification Toluene, HexaneThese non-polar, water-immiscible solvents are ideal for azeotropic removal of water using a Dean-Stark apparatus, which drives the reaction equilibrium towards the product.[2]
Steglich Esterification Dichloromethane (DCM), Tetrahydrofuran (THF), AcetonitrileAprotic solvents of moderate polarity are preferred as they effectively dissolve the reactants and do not interfere with the reaction mechanism.[12]
Enzymatic Esterification Solvent-free or non-polar organic solvents (e.g., hexane, heptane)Minimizing water content is crucial for shifting the equilibrium towards synthesis over hydrolysis.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No reaction or very low conversion 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Presence of water in reactants or solvent (for non-Fischer methods).1. Use a fresh, anhydrous acid catalyst for Fischer esterification. 2. Ensure the reaction is heated to the appropriate temperature for the chosen solvent and method.[13] 3. Use anhydrous solvents and dry reactants thoroughly.
Formation of significant byproducts 1. Oxetane ring-opening due to harsh acidic conditions. 2. Ether formation from the alcohol at high temperatures with strong acid catalysts.[14] 3. N-acylurea formation in Steglich esterification.1. Switch to a milder esterification method (e.g., Steglich). 2. Lower the reaction temperature or use a milder catalyst.[2] 3. Ensure a sufficient amount of DMAP is used in the Steglich reaction to facilitate efficient acyl transfer.[11]
Difficulty in product purification 1. Incomplete removal of the carboxylic acid starting material. 2. Emulsion formation during aqueous workup. 3. Co-elution of product and byproducts during chromatography.1. Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted acid. 2. Add brine during the workup to break emulsions. 3. Optimize the chromatography solvent system.

Experimental Protocols

Protocol 1: Fischer Esterification with Azeotropic Water Removal

This protocol is suitable for primary and secondary alcohols.

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3-methyloxetane-3-carboxylic acid (1.0 eq), the desired alcohol (1.2 - 2.0 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Add toluene (approximately 2 mL per mmol of the carboxylic acid).

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue heating until no more water is collected or reaction monitoring (e.g., by TLC or GC) indicates completion.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or distillation.

Protocol 2: Steglich Esterification

This protocol is recommended for acid-sensitive alcohols or when milder conditions are required.

  • In a round-bottom flask, dissolve 3-methyloxetane-3-carboxylic acid (1.0 eq), the alcohol (1.1 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Remove the ice bath and stir the reaction mixture at room temperature for 3-12 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea and wash the filter cake with a small amount of DCM.

  • Combine the filtrates and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting ester by flash column chromatography.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Villo, P., et al. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry, 85(10), 6435–6445. [Link]

  • MDPI. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

  • Saejong, P., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 21(29), 6035-6042. [Link]

  • RSC Publishing. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. [Link]

  • ResearchGate. (n.d.). Catalysts used for the esterification reaction. [Link]

  • RSC Publishing. (2023). Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. Organic & Biomolecular Chemistry. [Link]

  • Filo. (2025). What are possible sources of error in an esterification lab?. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • ACS Publications. (n.d.). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society. [Link]

  • ACS Publications. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2022). 21.6: Chemistry of Esters. [Link]

  • ResearchGate. (2025). Recent Advances in the Synthesis of 2-Substituted Oxetanes. [Link]

  • QSAR ANALYTICS. (n.d.). Esterification and its impact on the pharmaceutical industry. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]

  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Google Patents. (n.d.).
  • Reddit. (2024). Esterification not Working (Separation). [Link]

  • ResearchGate. (n.d.). Reaction conditions and yield of 3 for the esterification using an alcohol. [Link]

  • ACS Publications. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. [Link]

  • YouTube. (2022). Predicting the product of an esterification reaction - Real Chemistry. [Link]

  • Chemistry Stack Exchange. (2017). Why is it necessary to heat an esterification reaction?. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

  • ResearchGate. (2025). Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • MDPI. (2021). Low-Temperature Esterification to Produce Oleic Acid-Based Wax Esters Catalyzed by 4-Dodecylbenzenesulfonic Acid. [Link]

  • Pioneer Publisher. (2025). Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. [Link]

  • Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • OperaChem. (n.d.). Fischer Esterification-Typical Procedures. [Link]

  • ResearchGate. (2025). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. [Link]

  • Current Research in Medical Sciences. (2025). Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

Sources

Troubleshooting

preventing decomposition of 3-Methyloxane-3-carboxylic acid during storage

Welcome to the dedicated technical support center for 3-Methyloxane-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 3-Methyloxane-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the storage and handling of this compound.

Introduction to the Stability of 3-Methyloxane-3-carboxylic Acid

3-Methyloxane-3-carboxylic acid is a unique molecule featuring a strained four-membered oxetane ring and a carboxylic acid functional group. This combination of a polar heterocyclic ether and an acidic moiety makes it a valuable component in medicinal chemistry for enhancing properties like aqueous solubility and metabolic stability.[1][2] However, the inherent ring strain of the oxetane and the reactivity of the carboxylic acid can present stability challenges during long-term storage. The 3,3-disubstituted pattern of this specific molecule generally imparts greater stability compared to other oxetane substitution patterns by sterically hindering nucleophilic attack.[3][4] Despite this, improper storage conditions can lead to degradation, compromising sample purity and experimental outcomes.

This guide provides a comprehensive overview of the potential degradation pathways, recommended storage protocols, and methods for detecting and preventing decomposition.

Troubleshooting Guide: Common Storage Issues and Solutions

This section addresses specific issues that may arise during the storage of 3-Methyloxane-3-carboxylic acid in a question-and-answer format.

Issue 1: I've observed a decrease in the purity of my 3-Methyloxane-3-carboxylic acid sample over time, even when stored in the freezer. What could be the cause?

Possible Causes and Solutions:

  • Acid-Catalyzed Ring Opening: The oxetane ring is susceptible to ring-opening under acidic conditions.[5] The carboxylic acid moiety of the molecule itself can act as a proton source, potentially leading to slow, self-catalyzed degradation, especially if residual strong acids from synthesis are present. This can result in the formation of various byproducts, including diols.

  • Isomerization to Lactone: Some oxetane-carboxylic acids have been shown to be unstable, isomerizing into lactones upon storage at room temperature or with slight heating.[6] This intramolecular reaction can occur without the need for an external catalyst.

  • Trace Moisture: The presence of water can facilitate hydrolytic ring-opening of the oxetane, particularly if acidic or basic impurities are present.

  • Solution:

    • Ensure High Purity: Start with the highest purity material available to minimize catalytic impurities. If necessary, repurify the material before long-term storage.

    • Strictly Anhydrous Conditions: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to protect it from moisture.

    • Solvent Choice for Solutions: If storing in solution, use a dry, aprotic solvent. Avoid protic solvents like methanol or ethanol, which can react with the carboxylic acid or participate in ring-opening.[7]

Issue 2: My sample of 3-Methyloxane-3-carboxylic acid has developed a yellowish tint after being stored on the benchtop. What is happening?

Possible Causes and Solutions:

  • Photodegradation: Exposure to light, particularly UV light, can initiate decomposition pathways in carboxylic acids. This can involve the formation of radical species, which may lead to colored impurities.

  • Oxidation: While the oxetane ring is generally stable to oxidation, the molecule as a whole could be susceptible to oxidative degradation, especially if exposed to air and light over extended periods. Aldehydes, which can form from the oxidation of related structures, are known to yellow over time due to polymerization or further oxidation.[7]

  • Solution:

    • Protect from Light: Always store 3-Methyloxane-3-carboxylic acid in amber vials or other light-protecting containers.

    • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen.

Issue 3: I am preparing a stock solution of 3-Methyloxane-3-carboxylic acid for my experiments. What is the best solvent and storage temperature?

Recommended Practices:

  • Solvent Selection: The choice of solvent is critical.

    • Recommended: Use high-purity, dry, aprotic solvents such as Tetrahydrofuran (THF), Dioxane, or Acetonitrile.

    • Avoid: Do not use protic solvents like water, methanol, or ethanol for long-term storage of solutions, as they can promote esterification or ring-opening.

  • Storage Temperature: For solutions, storage at low temperatures is crucial to slow down potential degradation reactions.

    • Short-term (days to weeks): Store solutions at 2-8 °C.

    • Long-term (months): For maximum stability, store solutions at -20 °C or below.[8]

  • Container: Use vials with tight-fitting caps, preferably with PTFE liners, to prevent solvent evaporation and moisture ingress.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 3-Methyloxane-3-carboxylic acid?

A1: The two most probable degradation pathways are:

  • Acid-Catalyzed Ring Opening: The strained oxetane ring can be opened by protonation of the ether oxygen, followed by nucleophilic attack (e.g., by water or another molecule of the carboxylic acid), leading to the formation of a 1,3-diol derivative.

  • Intramolecular Isomerization: The carboxylic acid can potentially undergo an intramolecular reaction, leading to the formation of a lactone.[6]

Q2: How can I monitor the purity of my 3-Methyloxane-3-carboxylic acid sample during storage?

A2: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is a standard method for assessing the purity of non-volatile organic compounds. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a small amount of formic or acetic acid) can be used. Degradation will appear as new peaks in the chromatogram.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For thermally stable compounds, GC-MS can be used. It may be necessary to derivatize the carboxylic acid (e.g., to its methyl ester) to improve volatility and chromatographic performance.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and are excellent for identifying impurities if they are present in sufficient quantities.

Q3: What are the ideal long-term storage conditions for solid 3-Methyloxane-3-carboxylic acid?

A3: For optimal stability of the solid material:

  • Temperature: Store at -20 °C.[8]

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent exposure to moisture and oxygen.

  • Container: Use a tightly sealed, amber glass vial.

  • Location: Store in a dark, dry location.

Q4: Is it safe to store 3-Methyloxane-3-carboxylic acid with other acids?

A4: While it is a carboxylic acid, it is prudent to segregate it from strong oxidizing acids (e.g., nitric acid, perchloric acid) and strong mineral acids. Store it with other organic acids, away from bases and reactive metals.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution for Long-Term Storage
  • Drying the Solvent: Use a commercially available dry, aprotic solvent (e.g., THF, acetonitrile) or dry the solvent using appropriate methods (e.g., molecular sieves).

  • Weighing the Compound: In a controlled environment with low humidity (e.g., a glove box or under a stream of inert gas), accurately weigh the desired amount of 3-Methyloxane-3-carboxylic acid.

  • Dissolution: Add the dry solvent to the solid to achieve the desired concentration.

  • Aliquoting: Dispense the solution into smaller, single-use amber vials. This prevents contamination and degradation of the entire stock from repeated freeze-thaw cycles and exposure to the atmosphere.

  • Inerting: Flush the headspace of each vial with argon or nitrogen before sealing.

  • Storage: Store the aliquots at -20 °C or below.

Protocol 2: Purity Assessment by HPLC
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a dilute solution of 3-Methyloxane-3-carboxylic acid (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

cluster_main 3-Methyloxane-3-carboxylic acid cluster_degradation Degradation Products Main 3-Methyloxane-3-carboxylic acid Diol 1,3-Diol Derivative Main->Diol Acid/H₂O (Ring Opening) Lactone Lactone Isomer Main->Lactone Heat (Isomerization)

Caption: Potential degradation pathways of 3-Methyloxane-3-carboxylic acid.

Recommended Storage Workflow

Start Receive/Synthesize Compound CheckPurity Assess Initial Purity (HPLC, NMR) Start->CheckPurity StoreSolid Store Solid at -20°C (Inert, Dark, Dry) CheckPurity->StoreSolid Long-term Storage PrepareSolution Prepare Solution (Dry Aprotic Solvent) CheckPurity->PrepareSolution For Immediate Use StoreSolid->PrepareSolution Aliquot Aliquot into Single-Use Vials PrepareSolution->Aliquot StoreSolution Store Solution at -20°C Aliquot->StoreSolution Use Use in Experiment StoreSolution->Use

Caption: Recommended workflow for storage and handling.

Summary of Storage Conditions

ConditionSolid StateSolution State
Temperature -20 °C or below-20 °C or below
Atmosphere Inert gas (Argon/Nitrogen)Inert gas headspace
Light Protect from light (Amber vial)Protect from light (Amber vial)
Moisture Store in a desiccatorUse dry, aprotic solvents
Recommended Solvents N/ATHF, Dioxane, Acetonitrile

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: a new generation of bioisosteres.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.
  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: recent advances in synthesis, reactivity, and medicinal chemistry. Chemical Reviews, 116(19), 12150-12233.
  • Litskan, E., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Krasavin, M. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4964–4968. [Link]

  • Jatczak, M., & Studzińska, M. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 19, 138-191.
  • Vo, D. D., et al. (2018). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 9(11), 1123-1128. [Link]

  • Vo, D. D., et al. (2018). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 9(11), 1123-1128. [Link]

  • RSC Publishing. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. [Link]

  • Gouverneur, V., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12445-12485. [Link]

  • Denmark Group. An Exploration of Oxetanes: Synthesis and Relevance. [Link]

  • BioProcess International. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Bull, J. A., et al. (2020). Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments. Organic & Biomolecular Chemistry, 18(34), 6639-6654. [Link]

  • Gouverneur, V., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12445-12485. [Link]

  • Cohen, B. M., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1376-1386. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Japan International Cooperation Agency. Analytical Methods. [Link]

  • ResearchGate. (2019). Effect of Photodegradation at different concentration of carboxylic acids under UV light. [Link]

  • Goud, B. S., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 15(1), 21-52. [Link]

  • ResearchGate. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

  • Case Western Reserve University. Chemical Compatibility and Storage. [Link]

  • PubChem. 3-methyloxetane-3-carbaldehyde. [Link]

  • ACS Fall 2025. 3,3-Disubstituted oxetane - the efficient compound for introducing oxetane core into medchem compounds. [Link]

  • Cleveland State University. Practices for Proper Chemical Storage. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 3-Methyloxetane-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the synthesis of 3-Methyloxetane-3-carboxylic acid. This guide is designed for researchers, chemists, and process developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 3-Methyloxetane-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this valuable building block. As a motif of increasing importance in drug design, the successful and robust synthesis of oxetanes is critical, yet it presents unique challenges due to the inherent strain of the four-membered ring.[1] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field experience.

Overview of Synthetic Challenges

The synthesis of oxetanes, including 3-Methyloxetane-3-carboxylic acid, is often hampered by the strained nature of the heterocyclic ring.[1][2] This strain makes the molecule susceptible to ring-opening under various conditions, particularly in the presence of strong acids or certain nucleophiles.[3][4] While the Williamson ether synthesis remains a common strategy for forming the oxetane core, the preparation of the required 1,3-difunctionalized precursors can be a multi-step and cumbersome process, limiting structural diversity and scalability.[1][2][5]

A prevalent and scalable route to 3-Methyloxetane-3-carboxylic acid involves the oxidation of a readily available precursor, 3-Methyl-3-hydroxymethyloxetane. However, this transformation requires careful optimization to prevent decomposition and ensure high conversion.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems that may arise during the synthesis in a direct question-and-answer format.

Q1: My reaction is producing significant amounts of a 1,3-diol byproduct, leading to low yields. What is causing this ring-opening?

A: This is a classic challenge in oxetane chemistry and is almost always caused by the presence of acid. The oxetane ring is highly susceptible to acid-catalyzed nucleophilic attack, which leads to cleavage of the C-O bond and formation of a 1,3-diol.[3][4]

Root Causes & Solutions:

  • Acidic Reagents or Catalysts: The use of strong acids (e.g., HCl, H₂SO₄) for catalysis or deprotection steps will readily open the oxetane ring.[4]

    • Solution: Whenever possible, switch to basic or neutral reaction conditions. For instance, if performing an ester hydrolysis, use a base like LiOH or NaOH instead of an acid-catalyzed method.[3]

  • Acidic Workup Conditions: Prolonged exposure to acidic conditions during aqueous workup can hydrolyze the ring.

    • Solution: Minimize contact time with any acidic wash. If an acid wash is unavoidable, perform it at low temperatures and immediately follow with a neutralizing wash (e.g., saturated sodium bicarbonate solution) before concentration.

  • "Hidden" Acid Sources: Reagents that can generate acidic species in situ (e.g., some grades of chloroform, silica gel) can also be problematic.

    • Solution: Use high-purity, stabilized solvents. When performing chromatography, consider neutralizing the silica gel with a small amount of triethylamine in the eluent.

Troubleshooting Workflow for Ring-Opening

Below is a decision-making diagram to help diagnose and solve ring-opening issues.

G start_node start_node cause_node cause_node solution_node solution_node check_node check_node start Symptom: 1,3-Diol byproduct detected check1 Acidic Reagents Used? start->check1 Review Process Step cause1 Cause: Acid-Catalyzed Ring Cleavage check1->cause1 Yes check2 Acidic Workup? check1->check2 No solution1 Solution: - Replace with neutral/basic reagents - Use non-acidic catalysts cause1->solution1 cause2 Cause: Prolonged exposure to low pH during extraction check2->cause2 Yes check3 Other Potential Acid Sources? check2->check3 No solution2 Solution: - Minimize acid wash duration - Work at low temperature - Neutralize immediately cause2->solution2 cause3 Cause: Impure solvents, acidic silica gel check3->cause3 Yes solution3 Solution: - Use stabilized solvents - Neutralize silica gel cause3->solution3

Caption: Troubleshooting decision tree for oxetane ring-opening.

Q2: The oxidation of 3-Methyl-3-hydroxymethyloxetane is sluggish and incomplete, even after extended reaction times. How can I improve the conversion rate?

A: Incomplete conversion during the oxidation step is typically related to catalyst activity, reaction conditions, or mass transfer limitations, which become more pronounced during scale-up. The oxidation of 3-hydroxymethyloxetanes to their corresponding carboxylic acids is a well-established process, often employing platinum or palladium catalysts.[6][7]

Optimization Parameters:

  • Catalyst Selection & Loading: Supported palladium or platinum catalysts (e.g., 5% Pd/C or Pt/C) are effective.[6] On scale-up, ensure the catalyst is well-dispersed. Inadequate agitation can cause the catalyst to settle, reducing the effective surface area.

    • Solution: Increase agitation speed (while avoiding excessive shear that could degrade the catalyst support). Check catalyst quality and consider a higher loading if the reaction remains slow.

  • Reaction Temperature: While higher temperatures increase reaction rates, they also increase the risk of side reactions or decomposition. The process is typically run between 40-80°C.[7]

    • Solution: Gradually increase the temperature in 5-10°C increments, monitoring the reaction progress and impurity profile by HPLC or GC.

  • pH Control: The reaction is often performed in an aqueous solution under basic conditions (e.g., using NaOH).[7] Maintaining the optimal pH is critical for catalyst performance and product stability.

    • Solution: Implement online pH monitoring and automated addition of base to maintain the desired pH setpoint throughout the reaction.

  • Oxygen Supply: This is an aerobic oxidation, meaning the supply of oxygen (or air) can be a rate-limiting factor, especially in large, poorly agitated vessels.

    • Solution: Ensure efficient sparging of oxygen/air into the reaction mixture. Use a gas-inducing impeller if available to improve gas-liquid mass transfer.

Q3: My final product is difficult to purify. I'm struggling with residual catalyst and colored impurities. What purification strategies are recommended for scale-up?

A: Purifying carboxylic acids on a large scale requires moving beyond laboratory-scale column chromatography. The key is to leverage the acidic nature of the product.

Recommended Scale-Up Purification Protocol:

  • Catalyst Removal: After the reaction, the heterogeneous catalyst (e.g., Pd/C) must be completely removed.

    • Method: Filter the reaction mixture through a bed of celite or a dedicated filtration unit. Ensure all catalyst fines are removed, as they can cause issues downstream. Perform this filtration under an inert atmosphere (e.g., nitrogen) if the catalyst is pyrophoric upon drying.

  • Acid-Base Extraction: This is the most effective method for separating your carboxylic acid from neutral or basic impurities.[8]

    • Step 1 (Base Extraction): Add a base (e.g., NaOH, NaHCO₃) to the aqueous filtrate to deprotonate the carboxylic acid, forming its water-soluble salt. Extract with a water-immiscible organic solvent (e.g., MTBE, Toluene) to remove neutral organic impurities.

    • Step 2 (Acidification & Product Extraction): Separate the aqueous layer. Cool it in an ice bath and slowly add a strong acid (e.g., HCl) until the pH is ~2-3. The 3-Methyloxetane-3-carboxylic acid will protonate and become water-insoluble. Extract the product into a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Crystallization: For the final polishing step, crystallization is superior to chromatography for large quantities.

    • Method: Concentrate the organic extracts from the previous step. Perform a solvent screen to find a suitable system for crystallization (e.g., Toluene/Heptane, Ethyl Acetate/Hexane). The product is a solid at room temperature.[9]

General Synthesis & Purification Workflow

G A Start: 3-Methyl-3- hydroxymethyloxetane B Step 1: Aerobic Oxidation (Pd/C or Pt/C, NaOH, H₂O, O₂) Temp: 40-80°C A->B C Step 2: Catalyst Filtration (Filter through Celite) B->C D Step 3: Acid-Base Workup - Basify & wash with organic solvent - Acidify aqueous layer C->D E Step 4: Product Extraction (Extract with Ethyl Acetate) D->E F Step 5: Crystallization (Concentrate & add anti-solvent) E->F G Final Product: 3-Methyloxetane-3-carboxylic acid F->G

Caption: Scalable workflow for synthesis and purification.

Frequently Asked Questions (FAQs)

Q: What are the most critical process parameters (CPPs) to monitor during the scale-up of the oxidation reaction? A: The most critical parameters are:

  • Temperature: To control reaction rate and prevent thermal runaway or byproduct formation.

  • pH: To ensure optimal catalyst performance and product stability.

  • Agitation Rate: To guarantee efficient gas-liquid mass transfer and keep the heterogeneous catalyst suspended.

  • Oxygen/Air Flow Rate: To ensure the oxidant is not the limiting reagent.

Q: My precursor, 3-Methyl-3-hydroxymethyloxetane, is not commercially available in bulk. What is a scalable route to prepare it? A: 3-Hydroxymethyl-oxetanes are often prepared from the corresponding cyclic carbonates by the elimination of carbon dioxide. These carbonates, in turn, can be synthesized from diols. This provides a reliable and scalable entry point to the necessary precursors.

Q: Are there any specific safety precautions for this synthesis at scale? A: Yes.

  • Catalyst Handling: Palladium on carbon (Pd/C) can be pyrophoric, especially after filtration when it is dry and exposed to air. Handle it wet or under an inert atmosphere.

  • Oxygen Use: When using pure oxygen instead of air, ensure all equipment is free of oil and grease to prevent ignition. Use appropriate regulators and flow controllers.

  • Precursor Safety: Precursors like 3-(Chloromethyl)-3-methyloxetane are flammable liquids and harmful if swallowed.[10] The alcohol precursor, 3-Methyl-3-oxetanemethanol, is also classified as hazardous.[11] Always handle these chemicals in a well-ventilated area with appropriate personal protective equipment (PPE).[10][11]

  • Thermal Hazard: The oxidation can be exothermic. Ensure adequate cooling capacity is available and consider semi-batch addition of the starting material to control the heat evolution.

Q: What are the recommended storage conditions for the final product, 3-Methyloxetane-3-carboxylic acid? A: The product is a solid with a melting point between 58-63 °C.[9] It should be stored in a tightly closed container in a cool, dry place. For long-term stability, storage at -20°C is recommended.[9]

Data Summary Tables

Table 1: Oxetane Ring Stability Under Various Conditions

Condition TypeReagents/EnvironmentStability of Oxetane RingReference
Strongly Acidic HCl, H₂SO₄, TsOH (catalytic)Unstable: Prone to rapid ring-opening.[3][4]
Basic LiOH, NaOH, K₂CO₃, t-BuOKStable: Generally well-tolerated.[3][4]
Oxidative DMP, PCC, KMnO₄, O₂/Pd/CStable: Tolerant to many common oxidants.[4][7]
Reductive (Hydrides) NaBH₄ (at 0°C)Stable: Generally safe under controlled conditions.[4]
LiAlH₄ (at >0°C)Unstable: Can cause decomposition at elevated temperatures.[3][4]
Catalytic Hydrogenation H₂, Pd(OH)₂/C (Pearlman's cat.)Stable: The ring is robust under these conditions.[3]

Reference Experimental Protocol: Scale-Up Oxidation

This protocol is a representative synthesis based on established procedures and should be adapted and optimized for specific equipment and safety requirements.[6][7]

Objective: To synthesize 3-Methyloxetane-3-carboxylic acid from 3-Methyl-3-hydroxymethyloxetane on a 100g scale.

Materials:

  • 3-Methyl-3-hydroxymethyloxetane (1.00 mol, 102.13 g)

  • 5% Palladium on Carbon (5% Pd/C, ~10 g, ~10 wt%)

  • Sodium Hydroxide (NaOH), 2M aqueous solution

  • Hydrochloric Acid (HCl), 6M aqueous solution

  • Ethyl Acetate

  • Celite (for filtration)

  • Deionized Water

Equipment:

  • Jacketed glass reactor (2L) with overhead mechanical stirrer, temperature probe, condenser, gas inlet, and pH probe.

  • Heating/cooling circulator.

  • Gas flow controller for air or oxygen.

  • Filtration apparatus.

  • Separatory funnel (2L).

  • Rotary evaporator.

Procedure:

  • Reaction Setup:

    • To the 2L reactor, add 3-Methyl-3-hydroxymethyloxetane (102.13 g) and deionized water (1 L).

    • Begin stirring to dissolve the starting material.

    • Carefully add the 5% Pd/C catalyst to the mixture.

    • Adjust the pH of the slurry to ~9-10 by adding 2M NaOH solution.

  • Oxidation:

    • Heat the reactor jacket to 60°C.

    • Once the internal temperature is stable, begin bubbling air (or oxygen) through the reaction mixture via a sparge tube at a controlled rate.

    • Monitor the reaction progress by HPLC, checking for the disappearance of the starting material. The reaction typically takes 4-12 hours.

    • Maintain the pH between 9-10 throughout the reaction by the controlled addition of 2M NaOH.

  • Workup & Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Prepare a pad of Celite (~2 cm thick) in a filter funnel. Wet the pad with water.

    • Carefully filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the reactor and the filter cake with a small amount of deionized water.

    • Transfer the combined filtrate to a 2L separatory funnel.

    • Cool the aqueous solution in an ice bath. Slowly and with stirring, add 6M HCl until the pH of the solution is ~2. A white precipitate may form.

    • Extract the aqueous layer with Ethyl Acetate (3 x 300 mL).

    • Combine the organic extracts, wash with brine (1 x 200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification (Crystallization):

    • Dissolve the crude solid in a minimal amount of hot toluene.

    • Slowly add heptane until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, then cool further in a refrigerator (4°C) to complete crystallization.

    • Collect the white solid by filtration, wash with cold heptane, and dry under vacuum to afford pure 3-Methyloxetane-3-carboxylic acid.

References
  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • Bar-L-Da, O., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. Available at: [Link]

  • Bar-L-Da, O., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. Available at: [Link]

  • Voievoda, N., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

  • Koenig, G., et al. (1987). Process for the preparation of oxetan-3-carboxylic acids. Google Patents (EP0247485B1).
  • Koenig, G., et al. (1989). Process for the preparation of oxetane-3-carboxylic acids. Google Patents (US4824975A).
  • Sutton, S. C., et al. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. ResearchGate. Available at: [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. Q&A Forum. Available at: [Link]

Sources

Troubleshooting

resolving impurities in 3-Methyloxane-3-carboxylic acid samples

Welcome to the technical support center for 3-Methyloxane-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to effectively identify, troubleshoot, and resol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methyloxane-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to effectively identify, troubleshoot, and resolve purity issues in samples of 3-Methyloxane-3-carboxylic acid. Our approach is rooted in first principles of organic chemistry and validated analytical methodologies to ensure the integrity of your research and development.

Introduction to 3-Methyloxane-3-carboxylic Acid and Its Purity Challenges

3-Methyloxane-3-carboxylic acid is a heterocyclic compound featuring a saturated six-membered oxane ring. The presence of both a carboxylic acid and a cyclic ether moiety imparts a unique combination of polarity and reactivity. Impurities in these samples can arise from various sources, including the starting materials, side reactions during synthesis, or degradation upon storage. This guide provides a systematic framework for addressing these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter in my 3-Methyloxane-3-carboxylic acid sample?

Common impurities often fall into several categories based on their origin in the synthetic process. These can include unreacted starting materials, byproducts from side reactions (e.g., ring-opening, elimination), residual solvents, and degradation products. Carboxylic acids produced by methods like carbonylation may also contain specific impurities such as iodides.[1]

Q2: What is the first analytical step I should take to assess the purity of my sample?

A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is the recommended starting point.

  • ¹H and ¹³C NMR will confirm the structure of the main component and reveal the presence of organic impurities, often allowing for their structural elucidation.

  • HPLC , ideally coupled with a mass spectrometer (LC-MS), provides a quantitative assessment of purity and detects non-volatile impurities that may not be visible by NMR.[2][3]

Q3: Can I use direct UV detection for HPLC analysis of this compound?

While the carboxyl group allows for UV detection around 200-210 nm, this method can be prone to interference from other organic substances absorbing in the same range.[4] For more accurate and sensitive quantification, especially in complex matrices, techniques like ion chromatography with suppressed conductivity detection are superior.[5]

Q4: My sample is a solid. What does its melting point tell me about its purity?

For crystalline solids like 3-Methyloxane-3-carboxylic acid, the melting point range is a good indicator of purity. A sharp melting point close to the literature value (e.g., 58-63 °C for the related 3-methyloxetane-3-carboxylic acid) suggests high purity. A broad or depressed melting point range typically indicates the presence of impurities.

Impurity Troubleshooting Guide

This section provides solutions to specific problems you may encounter.

Problem 1: My NMR spectrum shows unidentified peaks, suggesting neutral or basic organic impurities.

Causality: Neutral or basic impurities often arise from unreacted starting materials or byproducts that do not possess an acidic functional group. These will not be removed by simple aqueous washes and require a more targeted extraction strategy.

Solution: Liquid-Liquid Acid-Base Extraction

This classical and highly effective technique exploits the acidic nature of your target compound to separate it from non-acidic impurities.[6][7]

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude 3-Methyloxane-3-carboxylic acid sample in a suitable organic solvent like diethyl ether or dichloromethane (DCM).

  • Basification & Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution. The carboxylic acid will be deprotonated to its carboxylate salt and partition into the aqueous layer, while neutral and basic impurities remain in the organic layer.

  • Separation: Carefully separate the aqueous layer from the organic layer. The organic layer can be discarded (or saved for analysis of the impurities).

  • Acidification & Re-extraction: Cool the aqueous layer in an ice bath and re-acidify it with a strong acid, like 1 M hydrochloric acid (HCl), until the pH is acidic (pH ~2). Your product, 3-Methyloxane-3-carboxylic acid, will precipitate if it is a solid or can be re-extracted into a fresh portion of organic solvent.

  • Drying and Concentration: Dry the organic layer containing the purified product over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified acid.

  • Validation: Re-analyze the purified sample by NMR and HPLC to confirm the removal of the impurities.

Problem 2: My sample contains acidic impurities with similar structures to my target compound.

Causality: Structural analogs or isomers formed during synthesis can be difficult to separate by simple extraction due to their similar pKa values and solubility profiles.

Solution 1: Recrystallization

If your product is a solid, recrystallization is a powerful purification technique. The principle relies on the subtle differences in solubility between your compound and the impurities in a chosen solvent system.

Step-by-Step Protocol: Recrystallization

  • Solvent Screening: Select a suitable solvent or solvent pair. A good solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. Common solvents for carboxylic acids include water, alcohols, toluene, or mixtures like toluene/petroleum ether.[6]

  • Dissolution: Dissolve the impure solid in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals under vacuum.

  • Validation: Check the melting point and re-analyze by HPLC to confirm purity.

Solution 2: Preparative Chromatography

For challenging separations, preparative HPLC or flash column chromatography can be employed.

  • Flash Chromatography: Use silica gel as the stationary phase. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes, often with a small amount of acetic or formic acid to improve peak shape) can effectively separate carboxylic acids from less polar impurities.

  • Preparative HPLC: Reversed-phase (C18) preparative HPLC is highly effective for separating compounds with minor structural differences.

Problem 3: My sample is contaminated with non-volatile salts or inorganic materials.

Causality: Inorganic salts may be carried over from workup steps (e.g., from using brine washes or basic solutions) or may be residual catalysts.

Solution: Anion Exchange Chromatography

Solid-phase extraction (SPE) using an anion exchange resin can selectively capture your carboxylic acid, allowing inorganic salts and neutral compounds to be washed away.[8]

Step-by-Step Protocol: Anion Exchange Purification

  • Resin Preparation: Select a suitable anion exchange resin (e.g., DOWEX 1x8) and prepare it in the formate or acetate form.[8]

  • Loading: Dissolve the impure sample in a suitable solvent (e.g., methanol or DCM/water mixtures) and load it onto the conditioned resin column. The deprotonated carboxylic acid will bind to the resin.

  • Washing: Wash the column with the loading solvent to elute neutral and cationic impurities.

  • Elution: Elute the purified carboxylic acid from the resin using a solution containing a stronger acid, such as 2% formic acid or trifluoroacetic acid (TFA) in an organic solvent.[8]

  • Concentration: Evaporate the solvent from the collected fractions to obtain the purified product.

  • Validation: Analyze the final product by HPLC-MS to confirm purity and absence of inorganic contaminants.

Data & Workflow Visualization

Table 1: Common Impurities and Resolution Strategies
Impurity TypePotential SourceRecommended Analytical TechniquePrimary Resolution Method
Neutral Organics Unreacted starting materials, non-acidic byproducts¹H NMR, GC-MS, LC-MSAcid-Base Extraction
Basic Organics Amine-based reagents, catalysts¹H NMR, LC-MSAcid-Base Extraction
Acidic Analogs Isomers, over-oxidation products, ring-opened byproductsHPLC, LC-MS/MS[9]Recrystallization, Preparative Chromatography
Residual Solvents Reaction or purification steps¹H NMR, Headspace GC-MSHigh-vacuum drying, Recrystallization
Inorganic Salts Aqueous workup, catalystsIon Chromatography, ICP-MSAnion Exchange Chromatography, Recrystallization
Diagram 1: Impurity Identification & Resolution Workflow

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Classification cluster_2 Phase 3: Purification cluster_3 Phase 4: Validation start Crude Sample of 3-Methyloxane-3-carboxylic acid analysis Analyze by NMR & LC-MS start->analysis decision Impurity Profile Clear? analysis->decision classify Classify Impurity: Acidic, Basic, or Neutral? decision->classify No pass Sample Meets Purity Specs decision->pass Yes acid_base Perform Acid-Base Extraction classify->acid_base Basic / Neutral recrystallize Perform Recrystallization classify->recrystallize Acidic Analog (Solid) chromatography Perform Preparative Chromatography classify->chromatography Acidic Analog (Oil) / Complex Mixture final_analysis Analyze Purified Sample (NMR, HPLC, MS) acid_base->final_analysis recrystallize->final_analysis chromatography->final_analysis final_analysis->pass fail Re-evaluate Strategy final_analysis->fail Purity < Spec fail->classify

Caption: A decision tree for systematic impurity resolution.

Diagram 2: Mechanism of Acid-Base Extraction

G cluster_organic Organic Phase (e.g., Diethyl Ether) cluster_aqueous Aqueous Phase cluster_final_organic Fresh Organic Phase start_org Impure Mixture: R-COOH (Product) Neutral Impurity (N) end_org Purified Neutral Impurity (N) start_org->end_org N remains in organic phase salt_aq Aqueous Salt: R-COO⁻ Na⁺ start_org->salt_aq Add Base (Step 1) R-COOH moves to aq. phase base_aq Aqueous Base (e.g., NaHCO₃) acid_aq Add Strong Acid (e.g., HCl) salt_aq->acid_aq Separate Layers (Step 2) final_product Purified Product: R-COOH acid_aq->final_product Acidify & Re-extract (Step 3) R-COOH moves to new org. phase

Caption: Visualization of the acid-base extraction process.

References

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

  • How can I purify carboxylic acid? ResearchGate. [Link]

  • Process for purification of carboxylic acids.
  • Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Publications. [Link]

  • Synthesis of Carboxylic Acids. University of Calgary. [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. C&EN. [Link]

  • Analytical Methods for Organic Acids. Shimadzu. [Link]

  • determining organic impurities: Topics by Science.gov. Science.gov. [Link]

  • 3-methyloxane-3-carboxylic acid (C7H12O3). PubChemLite. [Link]

  • 3-Methyloxirane-2-carboxylic acid | C4H6O3 | CID 542151. PubChem. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Synthesis of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]

  • Method for preparing heterocyclic-carboxylic acids.
  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]

  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. [Link]

  • Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. Der Pharma Chemica. [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for 3-Methyloxetane-3-carboxylic Acid Reactions

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 3-Methyloxetane-3-carboxylic acid. This document provides in-depth troubleshooting advice,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 3-Methyloxetane-3-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of catalyst selection and reaction optimization for this versatile building block. The inherent ring strain of the oxetane moiety, combined with the reactivity of the carboxylic acid group, presents unique synthetic challenges and opportunities.[1] This guide is designed to empower you with the knowledge to overcome these challenges and achieve your desired reaction outcomes with high efficiency and selectivity.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the catalytic reactions of 3-Methyloxetane-3-carboxylic acid. Each problem is followed by potential causes and actionable solutions, grounded in established chemical principles.

Issue 1: Unwanted Ring-Opening of the Oxetane Moiety

One of the most common challenges in the chemistry of oxetanes is the unintended cleavage of the four-membered ring, leading to the formation of diol or other linear byproducts.[2][3]

  • Potential Cause A: Acidic Catalyst or Reaction Conditions. The oxetane ring is susceptible to ring-opening under harsh acidic conditions.[2][3] The presence of strong Brønsted or Lewis acids can protonate the ether oxygen, activating the ring for nucleophilic attack.

    • Solution:

      • Catalyst Selection: Opt for milder acid catalysts or consider non-acidic catalytic systems. For reactions involving the carboxylic acid, such as esterification, base-catalyzed methods using alkyl halides are preferable to acid-catalyzed esterification with alcohols.[3]

      • pH Control: If acidic conditions are unavoidable, carefully buffer the reaction mixture to maintain a mildly acidic pH.

      • Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of the competing ring-opening reaction.[2]

  • Potential Cause B: Highly Reactive Nucleophiles. Strong nucleophiles can attack the carbon atoms of the oxetane ring, leading to its opening, especially when the ring is activated by a catalyst.[2]

    • Solution:

      • Nucleophile Choice: If possible, use a less reactive nucleophile.

      • Protecting Groups: Consider protecting the carboxylic acid group to prevent it from acting as an internal nucleophile that could facilitate ring-opening under certain conditions.[2]

Issue 2: Low Conversion or Stalled Reaction

Reactions involving 3-Methyloxetane-3-carboxylic acid may sometimes exhibit low conversion rates, failing to proceed to completion.

  • Potential Cause A: Inappropriate Catalyst Selection. The chosen catalyst may not be active enough under the desired reaction conditions for the specific transformation.

    • Solution:

      • Catalyst Screening: Perform a systematic screening of different classes of catalysts known to be effective for the desired reaction type (e.g., esterification, amidation, polymerization). For polyester synthesis via ring-opening polymerization, consider catalysts like titanium(IV) isopropoxide or tin(II) 2-ethylhexanoate.[4]

      • Catalyst Loading: Incrementally increase the catalyst loading, monitoring for improvements in conversion while also watching for potential side reactions.

  • Potential Cause B: Catalyst Deactivation. The catalyst may be deactivated by impurities in the starting materials or solvents, or by the reaction products themselves.

    • Solution:

      • Purity of Reagents: Ensure that all starting materials and solvents are of high purity and are appropriately dried.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation by oxygen or moisture, especially when using sensitive organometallic catalysts.

Issue 3: Formation of Undesired Side Products (Other than Ring-Opening)

Besides ring-opening, other side reactions can occur, leading to a complex product mixture and reduced yield of the desired product.

  • Potential Cause A: Competing Reaction Pathways. The reaction conditions may favor multiple reaction pathways, leading to the formation of various byproducts.

    • Solution:

      • Condition Optimization: Systematically optimize reaction parameters such as temperature, pressure, and solvent to favor the desired reaction pathway.

      • Selective Catalysts: Employ a catalyst that is highly selective for the intended transformation. For instance, in polymerization reactions, the choice of initiator can significantly influence the structure of the resulting polymer.[5][6]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and reaction of 3-Methyloxetane-3-carboxylic acid.

Q1: Is the 3,3-disubstituted oxetane ring in 3-Methyloxetane-3-carboxylic acid stable?

A1: The 3,3-disubstituted pattern generally enhances the stability of the oxetane ring compared to unsubstituted or 2-substituted oxetanes.[2] The substituents at the 3-position provide steric hindrance, which shields the ether oxygen and discourages nucleophilic attack that would lead to ring-opening.[2] However, stability is highly dependent on the reaction conditions. Harsh acidic conditions should be avoided.[2][3]

Q2: What types of catalysts are suitable for the ring-opening polymerization (ROP) of 3-Methyloxetane-3-carboxylic acid to form polyesters?

A2: Cationic ring-opening polymerization (CROP) is a common method for polymerizing oxetanes.[7] Initiators for CROP include:

  • Protic Acids: Strong acids can initiate polymerization but may also promote side reactions.

  • Lewis Acids: Lewis acids like boron trifluoride etherate (BF₃·O(C₂H₅)₂) are effective, often in the presence of a co-initiator like water or alcohol.[7]

  • Onium Salts: Diaryliodonium and triarylsulfonium salts can act as photoinitiators, generating a strong acid upon UV irradiation to start the polymerization.[6][7] For the synthesis of polyesters, metal-based catalysts such as those containing titanium or tin are also widely used.[4][8][9]

Q3: How can I monitor the progress of a reaction involving 3-Methyloxetane-3-carboxylic acid?

A3: Several analytical techniques can be employed to monitor the reaction progress:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to track the disappearance of starting material signals and the appearance of product signals.[10][11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for monitoring changes in functional groups, such as the disappearance of the carboxylic acid O-H stretch or the appearance of an ester carbonyl stretch.[10]

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to quantify the concentration of reactants and products over time, provided the compounds are sufficiently volatile and stable for the chosen method.

Q4: What are the key safety considerations when working with oxetane derivatives?

A4: Oxetanes should be handled with care in a well-ventilated fume hood. Due to their strained ring, they can be energetic compounds.[12] Avoid exposure to strong acids and high temperatures, which could lead to uncontrolled reactions.[2] Always consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Part 3: Experimental Protocols & Visualizations

This section provides a detailed, step-by-step methodology for a common experimental workflow and includes visual diagrams to illustrate key concepts.

Protocol 1: General Procedure for Lewis Acid-Catalyzed Ring-Opening Polymerization

This protocol describes a general method for the polymerization of 3-Methyloxetane-3-carboxylic acid using a Lewis acid catalyst.

Materials:

  • 3-Methyloxetane-3-carboxylic acid

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·O(C₂H₅)₂)

  • Co-initiator (e.g., 1,4-butanediol)

  • Quenching agent (e.g., methanol)

  • Nitrogen or Argon gas supply

Procedure:

  • Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a septum is used as the reactor.

  • Reagent Preparation: The monomer, 3-Methyloxetane-3-carboxylic acid, and the co-initiator are dissolved in the anhydrous solvent inside the reactor under an inert atmosphere.

  • Initiation: The Lewis acid catalyst is added dropwise to the stirred solution at the desired reaction temperature (e.g., 0 °C or room temperature).

  • Polymerization: The reaction mixture is stirred at the set temperature for the desired reaction time. The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing them by GPC (to determine molecular weight and polydispersity) or NMR (to determine monomer conversion).

  • Termination: The polymerization is terminated by adding a quenching agent, such as methanol, to the reaction mixture.

  • Product Isolation: The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., cold methanol or hexane). The precipitated polymer is then collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

Visualization of Concepts

Diagram 1: Troubleshooting Logic for Unwanted Ring-Opening

G start Unwanted Ring-Opening Detected cause1 Potential Cause: Acidic Conditions start->cause1 cause2 Potential Cause: Reactive Nucleophile start->cause2 solution1a Switch to Milder or Non-Acidic Catalyst cause1->solution1a solution1b Lower Reaction Temperature cause1->solution1b solution1c Buffer Reaction Mixture cause1->solution1c solution2a Use Less Reactive Nucleophile cause2->solution2a solution2b Protect Carboxylic Acid Group cause2->solution2b

Caption: Troubleshooting decision tree for addressing unwanted oxetane ring-opening.

Diagram 2: Catalyst Selection Workflow for Polymerization

G start Define Polymerization Goal (e.g., Polyester Synthesis) cat_type Select Catalyst Type start->cat_type lewis_acid Lewis Acids (e.g., BF3·OEt2) cat_type->lewis_acid Cationic ROP protic_acid Protic Acids (e.g., H2SO4) cat_type->protic_acid Cationic ROP metal_cat Metal Catalysts (e.g., Ti(OiPr)4) cat_type->metal_cat Coordination photoinit Photoinitiators (Onium Salts) cat_type->photoinit Photo-induced optimize Optimize Conditions (Temp, Conc., Solvent) lewis_acid->optimize protic_acid->optimize metal_cat->optimize photoinit->optimize analyze Analyze Product (NMR, GPC, FTIR) optimize->analyze

Sources

Troubleshooting

overcoming solubility issues with 3-Methyloxane-3-carboxylic acid in reactions

Welcome to the technical support center for 3-Methyloxetane-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique challenges associated w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methyloxetane-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique challenges associated with this valuable building block. My aim is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome common hurdles, particularly those related to solubility and compound stability.

Introduction: The Promise and Perils of a Unique Building Block

3-Methyloxetane-3-carboxylic acid is a fascinating molecule. The strained oxetane ring can impart desirable physicochemical properties to a lead compound, such as increased aqueous solubility, improved metabolic stability, and lower lipophilicity.[1] However, the very features that make it attractive also present unique challenges in synthetic chemistry. Its moderate polarity, a consequence of the polar carboxylic acid and the less polar oxetane ring, can lead to solubility issues in a range of common reaction solvents.[2] Furthermore, the inherent strain of the oxetane ring and the presence of the carboxylic acid group can lead to an unexpected isomerization to a lactone, a critical factor to consider during reaction setup and storage.[3][4][5][6]

This guide provides a framework for understanding and overcoming these challenges, enabling you to harness the full potential of 3-Methyloxetane-3-carboxylic acid in your research.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of 3-Methyloxetane-3-carboxylic acid?

Q2: I'm observing a new, unexpected peak in my LC-MS/NMR after my reaction or upon storage of the starting material. What could it be?

A2: You are likely observing the isomerization of the oxetane-carboxylic acid to its corresponding lactone. This is a known instability of this class of compounds and can occur even at room temperature over time, or more rapidly with heating.[3][4][5][6] It is crucial to be aware of this potential side reaction as it can significantly impact your reaction yields and lead to misleading results.

Q3: Can I heat my reaction to improve the solubility of 3-Methyloxetane-3-carboxylic acid?

A3: Heating should be approached with extreme caution. While a modest increase in temperature can improve solubility, it also significantly accelerates the rate of isomerization to the lactone.[1][6] For most applications, particularly amide couplings, it is advisable to find a suitable solvent system that allows for the reaction to proceed at or below room temperature.

Q4: Are there any general tips for handling and storing 3-Methyloxetane-3-carboxylic acid?

A4: To minimize the risk of isomerization, it is recommended to store 3-Methyloxetane-3-carboxylic acid at a low temperature, for instance, in a refrigerator or freezer. When using it in a reaction, it is best to use it as fresh as possible and to avoid prolonged storage of solutions.

Troubleshooting Guide: Overcoming Solubility and Stability Issues

Issue 1: Poor Solubility in Reaction Solvent

Symptoms:

  • The starting material does not fully dissolve, leading to a heterogeneous reaction mixture.

  • The reaction is slow or stalls, with significant amounts of unreacted starting material.

  • Inconsistent reaction outcomes and yields.

Root Causes:

  • Mismatch between the polarity of the solvent and the moderately polar 3-Methyloxetane-3-carboxylic acid.

  • Use of non-polar solvents in an attempt to solubilize other, less polar reactants.

Solutions:

  • Solvent Screening: Begin by screening a range of solvents with varying polarities. A good starting point is to test solubility in polar aprotic solvents like DMF, DMAc, and NMP, where carboxylic acids often exhibit good solubility. Chlorinated solvents like dichloromethane (DCM) can also be effective, especially with co-solvents.

  • Co-solvent Systems: If a single solvent is not effective, a co-solvent system can be a powerful tool. For reactions in less polar solvents like DCM or THF, the addition of a small amount of a more polar, miscible co-solvent can significantly enhance solubility.

    • Recommended Co-solvents:

      • DMF or DMAc: A small percentage (e.g., 5-10%) of DMF or DMAc in DCM or THF can create a microenvironment that helps to solvate the carboxylic acid without dramatically changing the overall polarity of the reaction medium.

      • NMP (N-Methyl-2-pyrrolidone): Another excellent polar aprotic solvent that can be used as a co-solvent.

  • The "Water-Enhancement" Effect: For certain organic solvents, the presence of a small amount of water can surprisingly increase the solubility of carboxylic acids.[2][7] This is due to the formation of hydrogen-bonded networks. While this approach should be used with caution in water-sensitive reactions, it can be a useful strategy in specific cases. Solvents with a carbonyl group often show a significant solubility increase with the addition of water.[2][7]

  • Sonication: In some cases, brief sonication of the reaction mixture can help to break up solid aggregates and promote dissolution.

Issue 2: Isomerization to Lactone

Symptoms:

  • Appearance of a new, often less polar, byproduct in your reaction monitoring (TLC, LC-MS).

  • Lower than expected yield of the desired product, even with full consumption of the starting amine.

  • In NMR, the disappearance of the carboxylic acid proton and the appearance of new signals consistent with a lactone structure.

Root Causes:

  • Elevated Temperatures: Heating is a major contributor to the isomerization of oxetane-carboxylic acids.[1][6]

  • Prolonged Reaction Times: Even at room temperature, the isomerization can occur over extended periods.

  • Acidic or Basic Conditions (Extreme): While the oxetane ring is relatively stable under many conditions, harsh acidic or basic conditions can promote ring-opening and rearrangement.

Solutions:

  • Strict Temperature Control: Maintain the reaction temperature at or below room temperature whenever possible. For sensitive reactions, cooling the reaction to 0 °C may be beneficial.

  • Optimize Reaction Time: Monitor the reaction closely and work it up as soon as it is complete to avoid prolonged exposure to conditions that may favor isomerization.

  • Choice of Reagents: When possible, choose milder reaction conditions and reagents.

  • Storage as a Salt: For long-term storage, consider converting the carboxylic acid to a more stable salt form, such as a lithium or sodium salt.

Data Presentation: Qualitative Solubility of 3-Methyloxetane-3-carboxylic acid

SolventPolarityPredicted SolubilityNotes
Polar Aprotic
N,N-Dimethylformamide (DMF)HighGoodA good starting point for many reactions.
N,N-Dimethylacetamide (DMAc)HighGoodSimilar to DMF, can be a good choice.
N-Methyl-2-pyrrolidone (NMP)HighGoodOften an excellent solvent for polar compounds.
Acetonitrile (MeCN)Medium-HighModerateMay require a co-solvent for complete solubility.
Chlorinated Solvents
Dichloromethane (DCM)MediumModerate to PoorOften requires a co-solvent like DMF.
Ethers
Tetrahydrofuran (THF)MediumModerate to PoorSimilar to DCM, may need a co-solvent.
Alcohols
Methanol (MeOH)HighGoodPotential for esterification as a side reaction.
Ethanol (EtOH)HighGoodPotential for esterification as a side reaction.
Non-Polar Solvents
TolueneLowPoorGenerally not a suitable solvent.
HexanesLowPoorNot recommended.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol provides a robust starting point for the amide coupling of 3-Methyloxetane-3-carboxylic acid. The key is to pre-activate the carboxylic acid to form the active ester before the addition of the amine. This minimizes the time the free carboxylic acid is in solution under basic conditions.

Reagents and Materials:

  • 3-Methyloxetane-3-carboxylic acid

  • Amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF or a DCM/DMF co-solvent mixture (e.g., 9:1 v/v)

  • Nitrogen or Argon atmosphere

Procedure:

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve 3-Methyloxetane-3-carboxylic acid (1.0 eq) in the chosen anhydrous solvent (e.g., DMF or DCM/DMF).

  • Pre-activation: To the stirred solution, add HATU (1.1 eq) followed by DIPEA (2.0 eq).

  • Stirring: Stir the mixture at room temperature for 15-30 minutes. You should have a clear, homogeneous solution.

  • Amine Addition: In a separate flask, dissolve the amine (1.0-1.2 eq) in a small amount of the reaction solvent and add it dropwise to the pre-activated carboxylic acid solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualization of Key Workflows

Diagram 1: Troubleshooting Workflow for Poor Solubility

G start Reaction with Poor Solubility solvent_screen Screen Polar Aprotic Solvents (DMF, DMAc, NMP) start->solvent_screen co_solvent Use Co-Solvent System (e.g., DCM/DMF 9:1) solvent_screen->co_solvent If single solvent fails success Homogeneous Solution & Improved Reaction Rate solvent_screen->success If successful sonication Apply Sonication co_solvent->sonication For stubborn cases co_solvent->success If successful water_enhancement Consider Water-Enhancement (if applicable) sonication->water_enhancement Alternative strategy sonication->success If successful water_enhancement->success failure Solubility Issue Persists water_enhancement->failure If all else fails G cluster_preactivation Pre-activation Step cluster_coupling Coupling Step acid 3-Methyloxetane-3-carboxylic acid reagents HATU + DIPEA in Anhydrous Solvent acid->reagents active_ester Formation of Active Ester reagents->active_ester amine Amine active_ester->amine Add Amine Solution product Amide Product amine->product

Caption: Workflow for the HATU-mediated amide coupling.

References

  • Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T., Dibchak, D., & Mykhailiuk, P. (2022). Unexpected isomerization of oxetane-carboxylic acids. ChemRxiv.
  • Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T., Dibchak, D., & Mykhailiuk, P. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(26), 4722–4728.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Reddit. (2022). amide coupling help. r/Chempros.
  • CymitQuimica. (n.d.). CAS 28562-68-7: 3-methyloxetane-3-carboxylic acid. CymitQuimica.
  • Rzepa, H. (2022).
  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (Thesis). University of California, Berkeley.
  • Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T., Dibchak, D., & Mykhailiuk, P. (2022). Unexpected isomerization of oxetane-carboxylic acids.
  • APExBIO. (n.d.). HATU - Efficient Peptide Coupling Reagent. APExBIO.
  • Sigma-Aldrich. (n.d.). 3-Methyloxetane-3-carboxylic acid 97%. Sigma-Aldrich.
  • Chalyk, B., Grynyova, A., Filimonova, K., Rudenko, T., Dibchak, D., & Mykhailiuk, P. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids.
  • Pearson. (n.d.).
  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry, University of Rochester.
  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. Thermo Fisher Scientific.
  • Royal Society of Chemistry. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Royal Society of Chemistry.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.
  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?.
  • BenchChem. (2025). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity. BenchChem.
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • SciSpace. (n.d.). Green chemistry: Reversible nonpolar-to-polar solvent. SciSpace.
  • BOC Sciences. (n.d.). Custom Carboxylic Acid Synthesis. BOC Sciences.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Sigma-Aldrich.
  • NIH. (n.d.). Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids.
  • UCL Discovery. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. UCL Discovery.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Fisher Scientific. (n.d.). Sigma Aldrich 3-Methyloxetane-3-carboxylic acid 25 g. Fisher Scientific.
  • PubChem. (n.d.). 3-Methyloxetane.
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Optimization

minimizing byproduct formation in 3-Methyloxane-3-carboxylic acid synthesis

Welcome to the technical support guide for the synthesis of 3-Methyloxetane-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Methyloxetane-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for minimizing byproduct formation during this critical synthesis. The inherent strain of the oxetane ring and the sensitivity of the oxidation reaction often present unique challenges.[1] This guide offers solutions to common problems encountered in the lab.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: I'm observing a significant, high-boiling point impurity in my crude product. What is it, and how can I prevent its formation?

A: This is the most common issue reported. The impurity is almost certainly the ester dimer, 3-methyl-3-oxetanylmethyl 3-methyl-oxetane-3-carboxylate .

Causality (The "Why"): This byproduct forms when the starting material, 3-methyl-3-oxetanemethanol, acts as a nucleophile and attacks an activated intermediate of the oxidation. This can happen in two primary ways:

  • Intermediate Aldehyde Attack: The oxidation of a primary alcohol to a carboxylic acid proceeds through an aldehyde intermediate.[2] If this aldehyde is present in high concentration, a molecule of the starting alcohol can attack it to form a hemiacetal, which is then oxidized to the ester dimer.

  • Activated Acid Attack: Some oxidation mechanisms might involve an activated acyl intermediate that is highly susceptible to nucleophilic attack by the starting alcohol.

A known process for synthesizing related compounds involves the deliberate reaction of 3-alkyl-3-hydroxymethyl-oxetanes to form these exact types of ester dimers, which are then saponified in a separate step.[3][4] This highlights the strong tendency for this byproduct to form if conditions are not carefully controlled.

Prevention Strategies:

  • Control Reagent Stoichiometry: Ensure the oxidizing agent is present in sufficient excess to rapidly convert the intermediate aldehyde to the carboxylic acid, minimizing its residence time in the reaction.

  • Slow Addition of Starting Material: Instead of adding the oxidant to the alcohol, try a "reverse addition" where the 3-methyl-3-oxetanemethanol is added slowly to the solution of the oxidizing agent. This keeps the alcohol concentration low, disfavoring its role as a nucleophile.

  • Choice of Oxidant: Employing a robust oxidation system known for efficiently converting primary alcohols directly to carboxylic acids is crucial. TEMPO-based systems are particularly effective.[5]

Q2: My overall yield is low, even after accounting for the ester dimer. What other issues could be at play?

A: Low yields can stem from several factors beyond the primary byproduct. The oxetane ring itself is strained and can be sensitive to harsh reaction conditions.[1][6]

Potential Causes & Solutions:

  • Ring Opening: The four-membered oxetane ring is susceptible to cleavage under strongly acidic or basic conditions, especially at elevated temperatures.[5][7][8]

    • Troubleshooting: Monitor the pH of your reaction. If using a method that generates strong acid (e.g., Jones oxidation), ensure the reaction is well-buffered or run at low temperatures (0-5 °C) to minimize exposure. For TEMPO/bleach oxidations, maintaining a pH between 8.6 and 10 is ideal for reaction speed and selectivity.[9]

  • Incomplete Reaction: The reaction may stall before all the starting material is consumed.

    • Troubleshooting: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS.[7] If the reaction stalls, a small, fresh charge of the oxidant can be added. Ensure your reagents, particularly the oxidant, have not degraded during storage.

  • Product Instability: Oxetane-carboxylic acids can be unstable and may isomerize into lactones upon heating or during prolonged storage.[8]

    • Troubleshooting: Avoid excessive heat during workup and purification. Concentrate your product under reduced pressure at low temperatures. Store the final product at -20°C.

Q3: Which oxidation method provides the best balance of high yield and low byproduct formation for this specific substrate?

A: While classic oxidants like potassium permanganate (KMnO₄) or chromium-based reagents can work, they often suffer from poor selectivity and harsh conditions.[2][5][10] For sensitive substrates like 3-methyl-3-oxetanemethanol, a TEMPO-mediated oxidation is the recommended method.

Scientific Rationale: The TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) radical is a highly efficient catalyst for the oxidation of primary alcohols.[11] The actual oxidation is carried out by a co-oxidant (like sodium hypochlorite or bleach), while TEMPO is regenerated in a catalytic cycle. This system operates under milder conditions (pH, temperature) and is known for its high selectivity in converting primary alcohols to carboxylic acids with minimal side reactions.[5][9]

The diagram below illustrates the catalytic cycle. The primary alcohol is first oxidized by the oxoammonium ion (the active oxidant) to an aldehyde. In the presence of water, this aldehyde forms a hydrate, which is then further oxidized to the carboxylic acid.[12] This rapid subsequent oxidation is key to preventing the aldehyde from participating in dimer formation.

TEMPO_Oxidation_Cycle cluster_main Main Catalytic Cycle cluster_substrate Substrate Transformation TEMPO TEMPO (Radical) Oxoammonium Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium Co-Oxidant (e.g., NaOCl) Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Oxidizes Alcohol Alcohol R-CH₂OH (3-Methyl-3-oxetanemethanol) Oxoammonium->Alcohol 2e⁻ Transfer Hydrate R-CH(OH)₂ (Aldehyde Hydrate) Oxoammonium->Hydrate 2e⁻ Transfer Hydroxylamine->TEMPO Co-Oxidant (e.g., NaOCl) Aldehyde R-CHO (Aldehyde Intermediate) Alcohol->Aldehyde Aldehyde->Hydrate + H₂O CarboxylicAcid R-COOH (Desired Product) Hydrate->CarboxylicAcid

Caption: TEMPO-mediated oxidation pathway.
Q4: My purification is difficult. The product seems to have moderate polarity and is tricky to separate from the dimer. What is the best purification strategy?

A: Purification relies on exploiting the acidic nature of the carboxylic acid functional group. An acid-base extraction is highly effective.

Detailed Purification Protocol:

  • Dissolution: After the reaction quench, dissolve the crude mixture in an organic solvent like ethyl acetate or diethyl ether.

  • Base Extraction: Transfer the organic solution to a separatory funnel and extract it multiple times with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. The desired carboxylic acid will deprotonate to form its water-soluble carboxylate salt and move into the aqueous layer. Neutral impurities, including the ester dimer and any unreacted starting material, will remain in the organic layer.

  • Separation: Carefully separate the aqueous layer. Discard the organic layer (or save it for analysis of byproducts).

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid, like 2M HCl, to a pH of ~2.[13] The water-soluble carboxylate salt will be protonated back to the less water-soluble carboxylic acid, which may precipitate or be ready for extraction.

  • Final Extraction: Extract the acidified aqueous layer multiple times with a fresh organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified 3-Methyloxetane-3-carboxylic acid.[13]

This workflow, illustrated below, effectively separates the desired acid from neutral byproducts.

Purification_Workflow start Crude Reaction Mixture dissolve Dissolve in Organic Solvent (EtOAc) start->dissolve extract_base Extract with aq. NaHCO₃ dissolve->extract_base org_layer1 Organic Layer: Dimer + Neutral Byproducts extract_base->org_layer1 [Discard] aq_layer1 Aqueous Layer: Product as Sodium Salt extract_base->aq_layer1 [Keep] acidify Acidify with HCl to pH ~2 aq_layer1->acidify extract_acid Extract with EtOAc acidify->extract_acid aq_layer2 Aqueous Layer: Salts extract_acid->aq_layer2 [Discard] org_layer2 Organic Layer: Pure Product extract_acid->org_layer2 [Keep] dry Dry (Na₂SO₄) & Concentrate org_layer2->dry end Purified Product dry->end

Sources

Reference Data & Comparative Studies

Validation

A Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 3-Methyloxane-3-carboxylic acid

This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Methyloxane-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Methyloxane-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the compound's structural features as revealed by NMR spectroscopy. By comparing expected spectral data with established principles, this guide serves as a practical reference for the characterization of substituted cyclic ethers.

Introduction to NMR Analysis of Heterocyclic Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organic chemistry for elucidating molecular structures. For a molecule like 3-Methyloxane-3-carboxylic acid, which features a six-membered heterocyclic ring (oxane), a quaternary carbon, a methyl group, and a carboxylic acid, NMR provides critical information about the electronic environment of each proton and carbon atom. The chemical shifts (δ), signal integrations, and coupling patterns in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for a comprehensive structural assignment.

The oxane ring typically adopts a chair conformation to minimize steric strain. The substituents on the ring can exist in either axial or equatorial positions, which significantly influences the chemical shifts of nearby protons and carbons. The presence of an electronegative oxygen atom within the ring generally causes deshielding of adjacent protons and carbons, leading to downfield shifts.

Predicted ¹H NMR Spectrum of 3-Methyloxane-3-carboxylic acid

The predicted ¹H NMR spectrum of 3-Methyloxane-3-carboxylic acid is expected to exhibit distinct signals corresponding to the methyl, methylene, and carboxylic acid protons. The exact chemical shifts are influenced by the solvent used, but typical ranges can be predicted based on analogous structures and established chemical shift tables.[1][2]

Key Predicted ¹H NMR Signals:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
-COOH10.0 - 13.2Singlet (broad)1HThe acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield.[2]
H2, H6 (CH₂-O)3.3 - 4.0Multiplets4HProtons on carbons adjacent to the ring oxygen are deshielded and will appear downfield. The axial and equatorial protons at each position are diastereotopic and will likely have different chemical shifts and exhibit complex splitting patterns due to geminal and vicinal coupling.[1]
H4, H5 (CH₂)1.5 - 2.2Multiplets4HThese methylene protons are further from the electronegative oxygen and the carboxylic acid group, thus appearing more upfield compared to H2 and H6. They will also show complex splitting.
-CH₃~1.3Singlet3HThe methyl group is attached to a quaternary carbon, so its signal will be a singlet as there are no adjacent protons to couple with. Its chemical shift is in the typical aliphatic region.

Predicted ¹³C NMR Spectrum of 3-Methyloxane-3-carboxylic acid

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the carbon's local electronic environment.[3][4][5]

Key Predicted ¹³C NMR Signals:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C=O (Carboxylic Acid)170 - 185The carbonyl carbon of a carboxylic acid is significantly deshielded and appears far downfield.[3][6][7]
C2, C6 (CH₂-O)60 - 80Carbons bonded to the electronegative oxygen of the ether are deshielded and appear in this characteristic region.[3][4]
C3 (Quaternary)40 - 55The quaternary carbon is in an aliphatic environment, but its shift will be influenced by the attached methyl and carboxylic acid groups.
C4, C5 (CH₂)20 - 40These aliphatic methylene carbons are in a typical alkane-like environment within the ring.
-CH₃15 - 30The methyl carbon will appear in the upfield region, characteristic of alkyl groups.[7]

Comparative Analysis with Alternative Structures

To better understand the unique spectral features of 3-Methyloxane-3-carboxylic acid, it is useful to compare its expected NMR data with that of related molecules.

  • Oxane (Tetrahydropyran): The parent compound, oxane, shows signals for its α-protons (adjacent to oxygen) around 3.6 ppm and its β- and γ-protons between 1.5 and 1.7 ppm.[1] The introduction of substituents at the C3 position in 3-Methyloxane-3-carboxylic acid will alter these shifts due to steric and electronic effects.

  • 3-Methyloxetane-3-carboxylic acid: This smaller, four-membered ring analogue would exhibit significantly different chemical shifts due to increased ring strain.[8] The protons and carbons in the oxetane ring would likely appear at different fields compared to the more flexible oxane ring system.

Experimental Protocols

Sample Preparation for NMR Analysis:

  • Weigh approximately 5-10 mg of 3-Methyloxane-3-carboxylic acid.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH adjustment). The choice of solvent can affect the chemical shift of the carboxylic acid proton.[9][10]

  • Transfer the solution to a standard 5 mm NMR tube.

  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

¹H and ¹³C NMR Data Acquisition:

  • Acquire the NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for better signal dispersion.

  • For ¹H NMR, a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

Visualization of Key Structural Relationships

The following diagram illustrates the structure of 3-Methyloxane-3-carboxylic acid with labeled positions for NMR correlation.

Caption: Structure of 3-Methyloxane-3-carboxylic acid with atom numbering.

The logical workflow for NMR-based structural elucidation is outlined below.

G cluster_0 NMR Analysis Workflow A Sample Preparation B 1H NMR Acquisition A->B C 13C NMR Acquisition A->C D Spectral Processing B->D C->D E 1H Signal Assignment (Shift, Integration, Multiplicity) D->E F 13C Signal Assignment (Chemical Shift) D->F G Structure Correlation & Verification E->G F->G H Final Structure Elucidation G->H

Caption: Workflow for NMR-based structural elucidation.

Conclusion

References

  • Abraham, R. J., et al. (n.d.). Proton Chemical Shifts in NMR. Part 121. Steric, electric field and conformational effects in acyclic and cyclic ethers. Modgraph.
  • Breitmaier, E., & Bauer, G. (1977). 13C-NMR-Spektroskopie. Thieme Verlag.
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  • PubChem. (n.d.). (3R,6R)-6-methyltetrahydropyran-3-carboxylic acid. National Center for Biotechnology Information.
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  • PubChemLite. (n.d.). 3-methyloxane-3-carboxylic acid (C7H12O3).
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  • Sigma-Aldrich. (n.d.). 3-Methyloxetane-3-carboxylic acid.
  • ResearchGate. (2025). Why do carboxylic acid esters have larger NMR chemical shift than carbonates?.
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  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Sigma-Aldrich. (n.d.). 3-Methyloxetane-3-carboxylic acid 97%.
  • ChemicalBook. (n.d.). 3-aMino-oxetane-3-carboxylic acid Methyl ester(1363383-31-6) 1H NMR spectrum.
  • Gregory, T. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • BOC Sciences. (n.d.). CAS 28562-68-7 3-Methyloxetane-3-carboxylic acid.
  • Hadjoudis, E., et al. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 55(10), 911-918.
  • Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and theoretical study. Magnetic Resonance in Chemistry, 42(9), 895-906.
  • Doc Brown's Chemistry. (n.d.). C-13 NMR SPECTROSCOPY INDEX.
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Validation

comparing the reactivity of 3-Methyloxane-3-carboxylic acid with other carboxylic acids

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the landscape of modern drug discovery and development, the nuanced reactivity of carboxylic acids is a cornerstone of molecula...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery and development, the nuanced reactivity of carboxylic acids is a cornerstone of molecular design and synthesis. The incorporation of novel carboxylic acid moieties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of the reactivity of 3-Methyloxane-3-carboxylic acid with other commonly utilized carboxylic acids, offering both theoretical insights and practical experimental frameworks.

Introduction to the Analytes

The reactivity of a carboxylic acid is primarily dictated by the electronic and steric environment surrounding the carboxyl group. Here, we compare 3-Methyloxane-3-carboxylic acid with four other acids that represent a spectrum of these effects:

  • 3-Methyloxane-3-carboxylic acid: The subject of our analysis, featuring a six-membered heterocyclic ring containing an oxygen atom. Its structure introduces both steric bulk and potential electronic effects from the ether oxygen.

  • Acetic acid: A simple, sterically unhindered aliphatic carboxylic acid, serving as a baseline for reactivity.

  • Pivalic acid (2,2-dimethylpropanoic acid): An aliphatic carboxylic acid with significant steric hindrance from a bulky tert-butyl group adjacent to the carboxyl function.

  • Cyclohexanecarboxylic acid: A cycloaliphatic carboxylic acid that allows for a direct comparison of the steric and electronic influence of a cyclohexane ring versus the oxane ring.

  • Benzoic acid: An aromatic carboxylic acid where the carboxyl group is directly attached to a benzene ring, introducing electronic effects through resonance and induction.

Comparative Acidity: A Tale of pKa Values

The acidity of a carboxylic acid, quantified by its pKa value, is a fundamental indicator of its reactivity. A lower pKa signifies a stronger acid, which more readily donates a proton. This increased acidity is often correlated with a more electrophilic carboxyl carbon, influencing its susceptibility to nucleophilic attack.

Carboxylic AcidStructurepKa (in water at 25°C)
Acetic acidCH₃COOH4.76[1][2][3][4][5]
Benzoic acidC₆H₅COOH4.20[6][7][8]
Cyclohexanecarboxylic acidC₆H₁₁COOH4.90[9][10]
Pivalic acid(CH₃)₃CCOOH5.03[11][12][13][14]
3-Methyloxane-3-carboxylic acidC₇H₁₂O₃Estimated ~4.5-4.7

Analysis of Acidity Trends:

  • Benzoic acid is the strongest acid in this series. The sp² hybridized carbons of the benzene ring are more electronegative than sp³ carbons, exerting an electron-withdrawing inductive effect that stabilizes the carboxylate anion.[10]

  • Acetic acid serves as our standard aliphatic acid.

  • Cyclohexanecarboxylic acid is slightly less acidic than acetic acid. The cyclohexyl group is generally considered to be weakly electron-donating, which slightly destabilizes the carboxylate anion.

  • Pivalic acid is the weakest acid. The bulky, electron-donating tert-butyl group further destabilizes the carboxylate anion.

  • 3-Methyloxane-3-carboxylic acid is predicted to be a stronger acid than cyclohexanecarboxylic acid. The oxygen atom in the oxane ring is electronegative and will exert an electron-withdrawing inductive effect, stabilizing the conjugate base. This effect is expected to make its acidity closer to that of acetic acid.

Reactivity in Nucleophilic Acyl Substitution: A Focus on Fischer Esterification

To experimentally compare the reactivity of these carboxylic acids, a classic Fischer esterification reaction with a primary alcohol, such as methanol, provides an excellent model system. The rate of this reaction is highly sensitive to both the steric hindrance around the carboxyl group and the electrophilicity of the carbonyl carbon.[15][16]

Proposed Experimental Protocol: Comparative Fischer Esterification

This protocol is designed to compare the relative reaction rates of the five carboxylic acids.

1. Reaction Setup:

  • For each of the five carboxylic acids, prepare a separate reaction flask.

  • In each flask, combine the carboxylic acid (1.0 eq), methanol (10.0 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • The large excess of methanol helps to drive the equilibrium towards the ester product.[15][17]

2. Reaction Conditions:

  • Heat all reaction mixtures to a constant temperature (e.g., 60°C) with stirring.

  • Monitor the progress of each reaction over time by taking aliquots at regular intervals (e.g., 0, 1, 2, 4, 6, and 8 hours).

3. Analysis:

  • Quench each aliquot with a known amount of a suitable internal standard.

  • Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the ester product.

  • Plot the concentration of the ester product versus time for each carboxylic acid to determine the initial reaction rates.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Dissolve Carboxylic Acid (1 eq) in Methanol (10 eq) prep2 Add H₂SO₄ catalyst (0.1 eq) prep1->prep2 react1 Heat to 60°C with stirring prep2->react1 react2 Take aliquots at t = 0, 1, 2, 4, 6, 8h react1->react2 analysis1 Quench aliquot react2->analysis1 analysis2 Analyze by GC/HPLC analysis1->analysis2 analysis3 Plot [Ester] vs. Time analysis2->analysis3

Caption: Experimental workflow for comparative Fischer esterification.
Expected Reactivity Trends and Mechanistic Rationale

The rate of Fischer esterification is expected to follow this trend:

Benzoic acid > Acetic acid > 3-Methyloxane-3-carboxylic acid > Cyclohexanecarboxylic acid > Pivalic acid

  • Pivalic acid is expected to be the least reactive due to the significant steric hindrance created by the tert-butyl group, which impedes the nucleophilic attack of methanol on the carbonyl carbon.[15]

  • Cyclohexanecarboxylic acid presents less steric bulk than pivalic acid, leading to a faster reaction rate.

  • 3-Methyloxane-3-carboxylic acid is expected to be more reactive than cyclohexanecarboxylic acid. While the steric profile is similar, the electron-withdrawing inductive effect of the ring oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[18][19]

  • Acetic acid , with its minimal steric hindrance, is anticipated to react relatively quickly.

  • Benzoic acid is predicted to be the most reactive in this series under these conditions. The electron-withdrawing nature of the aromatic ring enhances the electrophilicity of the carbonyl carbon, accelerating the rate of nucleophilic attack.

Sources

Comparative

A Comparative Guide to HPLC-Based Purity Validation of 3-Methyloxane-3-carboxylic Acid

This guide provides a comprehensive framework for the validation of 3-Methyloxane-3-carboxylic acid purity using High-Performance Liquid Chromatography (HPLC). Designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of 3-Methyloxane-3-carboxylic acid purity using High-Performance Liquid Chromatography (HPLC). Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental choices, compares HPLC with alternative analytical techniques, and presents a detailed, self-validating protocol grounded in scientific principles and regulatory standards.

Introduction: The Criticality of Purity for 3-Methyloxane-3-carboxylic Acid

3-Methyloxane-3-carboxylic acid, a substituted cyclic ether carboxylic acid, is a valuable building block in medicinal chemistry and materials science. Its unique structural motif, combining a hydrophilic carboxylic acid group with a more lipophilic cyclic ether, imparts specific physicochemical properties that are leveraged in the design of novel molecules. The purity of this intermediate is paramount, as even trace impurities can have significant downstream effects, potentially altering the efficacy, safety, and stability of the final product. Therefore, a robust and validated analytical method for purity determination is not merely a quality control check but a cornerstone of reliable scientific research and development.

Analytical Landscape: HPLC vs. Alternative Techniques

While several analytical techniques can be employed for the purity assessment of organic acids, High-Performance Liquid Chromatography (HPLC) remains the gold standard due to its high resolution, sensitivity, and quantitative accuracy.[1] A comparative overview is presented below:

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)Titration
Principle Differential partitioning of analytes between a stationary and a mobile phase.Partitioning of volatile analytes between a stationary phase and a carrier gas.Separation of ions based on their electrophoretic mobility in an electric field.Neutralization of the acidic analyte with a standardized base.
Applicability Broadly applicable to a wide range of organic molecules, including non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization is often required for carboxylic acids.Excellent for charged species, offering high separation efficiency.Applicable for determining the total acidity but lacks specificity for individual impurities.
Specificity High, especially when coupled with a selective detector like a mass spectrometer (MS). Can separate structurally similar impurities.High, particularly with a mass spectrometer (MS) detector.High, capable of separating closely related compounds.Low, as it measures total acid content and cannot distinguish between the main component and acidic impurities.
Sensitivity High, with detection limits typically in the low ng/mL range, especially with MS detection.[1]Very high, often reaching pg levels, but derivatization can introduce variability.Very high, with detection limits in the low ng/mL to pg/mL range.Lower sensitivity compared to chromatographic techniques.
Quantitative Accuracy Excellent, with well-established validation protocols ensuring reliable results.Good, but can be affected by the efficiency and reproducibility of derivatization.Good, but can be influenced by matrix effects on electrophoretic mobility.High for the overall acid content, but not for individual components.
Throughput Moderate to high, with modern UHPLC systems enabling rapid analyses.Moderate, sample preparation (derivatization) can be time-consuming.High, with fast separation times.High, suitable for rapid screening of total acidity.

Rationale for Selecting HPLC: For 3-Methyloxane-3-carboxylic acid, which is non-volatile and possesses a carboxylic acid group, HPLC is the most suitable technique. It allows for direct analysis without the need for derivatization, which can be a source of error in GC. Furthermore, HPLC's ability to separate potential process-related impurities, which may be structurally similar to the main compound, makes it superior to non-separative techniques like titration.

Understanding Potential Impurities: A Synthesis-Based Approach

A robust analytical method must be able to separate the active pharmaceutical ingredient (API) from any potential impurities.[2] To develop a specific HPLC method for 3-Methyloxane-3-carboxylic acid, we must first consider its likely synthetic route and the potential process-related impurities and degradation products that may arise.

A plausible synthesis for 3-Methyloxane-3-carboxylic acid involves the intramolecular cyclization of a diol precursor, followed by oxidation.

Hypothetical Synthesis Pathway:

Synthesis_Pathway cluster_0 Step 1: Acid-catalyzed cyclization cluster_1 Step 2: Selective Oxidation A 1,1,1-Tris(hydroxymethyl)ethane B 1,3-Propanediol, 2-methyl-2-(hydroxymethyl)- A->B Rearrangement I1 Impurity A: Unreacted Starting Material A->I1 C 3-Methyl-3-(hydroxymethyl)oxane B->C H2SO4 D 3-Methyloxane-3-carboxylic acid C->D KMnO4 I2 Impurity B: Incomplete Oxidation Product (3-Methyl-3-(hydroxymethyl)oxane) C->I2 I3 Impurity C: Over-oxidation/Degradation Product D->I3

Caption: Hypothetical synthesis of 3-Methyloxane-3-carboxylic acid and potential impurities.

Potential Process-Related Impurities:

  • Impurity A (Starting Material): Unreacted 1,1,1-Tris(hydroxymethyl)ethane.

  • Impurity B (Intermediate): The alcohol intermediate, 3-Methyl-3-(hydroxymethyl)oxane, from incomplete oxidation.

  • Impurity C (Side-product): Potential byproducts from alternative cyclization pathways or rearrangement.

  • Degradation Products: Ring-opened products due to hydrolysis under acidic or basic conditions.

HPLC Method Validation: A Step-by-Step Protocol

The validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose.[3] The following protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3]

Experimental Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation A Column & Mobile Phase Screening B Optimization of Chromatographic Conditions A->B C Specificity B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I System Suitability H->I J Validation Report I->J

Caption: Workflow for HPLC method development and validation.

Chromatographic Conditions

Since 3-Methyloxane-3-carboxylic acid lacks a strong UV chromophore, detection at a low UV wavelength (e.g., 210 nm) is necessary.[4]

ParameterConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides acidic pH to suppress ionization of the carboxylic acid, leading to better peak shape and retention.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 5% to 95% B over 15 minutesTo ensure elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTo ensure reproducible retention times.
Detection UV at 210 nmCarboxylic acids exhibit some absorbance at low UV wavelengths.
Injection Vol. 10 µLStandard injection volume.
Validation Parameters and Acceptance Criteria

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Protocol:

  • Blank Analysis: Inject a sample of the mobile phase to ensure no interfering peaks at the retention time of the analyte and its potential impurities.

  • Impurity Spiking: Prepare a solution of 3-Methyloxane-3-carboxylic acid and spike it with synthesized or identified potential impurities (Impurity A, B, and C).

  • Forced Degradation: Subject the analyte to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation. Analyze the stressed samples to ensure that the degradation products are well-separated from the main peak.

Acceptance Criteria: The main peak should be free from any co-eluting peaks from the blank, impurities, and degradation products. Peak purity analysis using a diode array detector (DAD) should confirm the homogeneity of the analyte peak.

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Protocol: Prepare a series of at least five standard solutions of 3-Methyloxane-3-carboxylic acid at different concentrations, typically ranging from 50% to 150% of the target concentration.

Data Presentation:

Concentration (µg/mL)Peak Area (mAU*s)
50125,345
75188,987
100251,456
125314,567
150376,890

Acceptance Criteria: The correlation coefficient (r²) of the linear regression plot of peak area versus concentration should be ≥ 0.999.

Accuracy is the closeness of the test results obtained by the method to the true value.

Protocol: Perform recovery studies by spiking a known amount of 3-Methyloxane-3-carboxylic acid into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

Data Presentation:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%8079.599.4
100%100100.2100.2
120%120119.899.8

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of 3-Methyloxane-3-carboxylic acid at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

Data Presentation:

ParameterRepeatabilityIntermediate Precision
Mean Peak Area 251,500252,100
Standard Deviation 1,2501,890
% RSD 0.50%0.75%

Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (SD/S) and LOQ = 10 * (SD/S), where SD is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Acceptance Criteria: The LOQ should be determined with acceptable precision (%RSD ≤ 10%) and accuracy (recovery within 80-120%).

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol: Introduce small variations to the method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

  • pH of the mobile phase (± 0.2 units)

Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, and theoretical plates) should remain within acceptable limits, and the %RSD of the results should be ≤ 2.0%.

Conclusion

This guide has outlined a comprehensive and scientifically sound approach to the validation of an HPLC method for determining the purity of 3-Methyloxane-3-carboxylic acid. By understanding the potential impurities through a synthesis-driven perspective and rigorously validating the analytical method according to ICH guidelines, researchers and drug developers can ensure the quality and reliability of their results. The presented HPLC method, when properly validated, provides a robust tool for the quality control of 3-Methyloxane-3-carboxylic acid, thereby supporting the development of safe and effective new chemical entities.

References

  • Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). (2021). PMC - NIH. Retrieved from [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). PubMed. Retrieved from [Link]

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2023). ResearchGate. Retrieved from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2023). AMSbiopharma. Retrieved from [Link]

  • HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. (2023). ResearchGate. Retrieved from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC - NIH. Retrieved from [Link]

  • Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. (2022). PubMed. Retrieved from [Link]

  • Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. (2023). ResearchGate. Retrieved from [Link]

  • On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model. (2023). ResearchGate. Retrieved from [Link]

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Validation

A Researcher's Guide to the Structural Elucidation of 3-Methyloxetane-3-carboxylic Acid Derivatives: A Comparative Analysis of Crystallographic Techniques

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the optimization of lead compounds into effective therapeutics. The oxetane motif, a four-membered cyclic ether, has garnered significant interest in medicinal chemistry as a bioisostere for carbonyl and gem-dimethyl groups, often conferring improved physicochemical properties such as solubility and metabolic stability.[1][2] This guide provides an in-depth technical comparison of X-ray crystallography and its alternatives for the structural elucidation of 3-methyloxetane-3-carboxylic acid and its derivatives, a class of compounds with growing importance in drug discovery.

The Significance of 3-Methyloxetane-3-carboxylic Acid Derivatives in Medicinal Chemistry

The incorporation of the 3-methyloxetane-3-carboxylic acid moiety into a drug candidate can profoundly influence its pharmacological profile. The strained oxetane ring can act as a hydrogen bond acceptor, mimicking the interaction of a carbonyl group, while the sp³-rich nature of the scaffold can enhance aqueous solubility and metabolic stability.[2] The methyl group at the 3-position can provide a valuable vector for exploring chemical space and optimizing binding interactions within a target protein. However, the inherent ring strain and the presence of a reactive carboxylic acid group present unique challenges for both synthesis and structural analysis. Several oxetane-carboxylic acids have been reported to be unstable, undergoing isomerization to lactones, which underscores the need for precise and rapid analytical techniques.[3][4]

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

For decades, single-crystal X-ray diffraction (SCXRD) has been the definitive method for determining the absolute structure of small molecules. The technique relies on the diffraction of X-rays by a well-ordered, single crystal of the compound of interest. The resulting diffraction pattern provides detailed information about the arrangement of atoms in the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and stereochemistry.

Experimental Protocol: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands meticulous attention to detail. The following protocol outlines the key stages for obtaining the crystal structure of a 3-methyloxetane-3-carboxylic acid derivative.

Part 1: Synthesis and Purification

The synthesis of 3-methyloxetane-3-carboxylic acid derivatives can be approached through various synthetic routes, often starting from commercially available precursors. A common strategy involves the oxidation of 3-methyl-3-(hydroxymethyl)oxetane. Given the potential instability of oxetane-carboxylic acids, purification methods should be chosen carefully to avoid harsh acidic conditions or prolonged heating that might induce isomerization.[3]

Part 2: Crystallization

The formation of high-quality single crystals is often the most challenging and critical step in the SCXRD workflow. For small, polar molecules like 3-methyloxetane-3-carboxylic acid derivatives, several crystallization techniques can be employed:

  • Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks. The choice of solvent is critical and often requires screening a wide range of polar and non-polar options.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of a miscible "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystal growth.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystallization.

Table 1: Common Solvents for Crystallization of Polar Organic Molecules

Solvent ClassExamplesRationale
AlcoholsEthanol, Methanol, IsopropanolGood at dissolving polar compounds and can participate in hydrogen bonding.
EthersDiethyl ether, Tetrahydrofuran (THF)Moderate polarity, good for dissolving a range of compounds.
EstersEthyl acetateCan be a good solvent for compounds with moderate polarity.
KetonesAcetoneA polar aprotic solvent that can be effective for many organic molecules.
HalogenatedDichloromethane, ChloroformOften used in solvent mixtures to fine-tune polarity.
AromaticToluene, BenzeneCan be used in layering techniques with more polar solvents.

Part 3: X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, they are mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage. The crystal is then irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected. The collected data are processed to determine the unit cell parameters and the symmetry of the crystal. The final step involves solving the phase problem and refining the atomic positions to generate a detailed three-dimensional model of the molecule.

Emerging Alternatives: When Single Crystals Remain Elusive

The primary bottleneck for SCXRD is the requirement for high-quality single crystals, which can be difficult or impossible to grow for certain compounds. Fortunately, several alternative techniques have emerged that can provide structural information from smaller or less-ordered samples.

Micro-Electron Diffraction (MicroED)

Micro-Electron Diffraction (MicroED) is a rapidly developing technique that utilizes an electron beam instead of X-rays to determine the structure of molecules from nanocrystals. Because electrons interact with matter much more strongly than X-rays, it is possible to obtain high-quality diffraction data from crystals that are thousands of times smaller than those required for SCXRD.

Key Advantages of MicroED:

  • Smaller Crystal Size: Can analyze crystals in the nanometer to sub-micrometer range.

  • Faster Data Collection: Data can often be collected in a matter of minutes.

  • Analysis of Powdered Samples: It is often possible to identify suitable nanocrystals directly from a powdered sample, bypassing the need for extensive crystallization screening.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk powder sample. While it does not typically provide the atomic-resolution detail of SCXRD, it is an invaluable tool for:

  • Phase Identification: Confirming the presence of a crystalline material and identifying different polymorphic forms.

  • Purity Analysis: Detecting the presence of crystalline impurities.

  • Unit Cell Determination: In some cases, the unit cell parameters can be determined from high-quality PXRD data.

Comparative Analysis: SCXRD vs. MicroED vs. PXRD

The choice of which crystallographic technique to employ depends on the nature of the sample and the level of structural detail required.

Table 2: Comparison of Crystallographic Techniques for Small Molecule Analysis

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Micro-Electron Diffraction (MicroED)Powder X-ray Diffraction (PXRD)
Principle Diffraction of X-rays by a single crystalDiffraction of electrons by nanocrystalsDiffraction of X-rays by a polycrystalline powder
Sample Requirement Single crystal (typically >10 µm)Nanocrystals (100 nm - 1 µm)Crystalline powder
Data Quality High-resolution atomic structureHigh-resolution atomic structureLower resolution, phase information
Data Collection Time Hours to daysMinutes to hoursMinutes
Key Advantage Unambiguous, high-precision structuresAbility to analyze very small crystalsRapid analysis of bulk material
Key Limitation Requires large, well-ordered single crystalsSpecialized equipment (TEM) requiredDoes not provide a complete 3D structure

Visualizing the Workflow

The process of determining the crystal structure of a 3-methyloxetane-3-carboxylic acid derivative can be visualized as a decision-making workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization Screening cluster_analysis Structural Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Screening Crystallization Trials (Evaporation, Diffusion, etc.) Purification->Screening Decision Crystal Quality Assessment Screening->Decision SCXRD Single-Crystal X-ray Diffraction Decision->SCXRD High-Quality Single Crystals MicroED Micro-Electron Diffraction Decision->MicroED Nanocrystals or Small Crystals PXRD Powder X-ray Diffraction Decision->PXRD Polycrystalline Powder Structure 3D Structure Solved SCXRD->Structure MicroED->Structure PXRD->Structure Limited Structural Info

Decision workflow for structural analysis.

Conclusion and Future Outlook

The structural elucidation of 3-methyloxetane-3-carboxylic acid derivatives is a critical step in harnessing their full potential in drug discovery. While single-crystal X-ray diffraction remains the gold standard for obtaining high-resolution atomic structures, its reliance on large, well-ordered crystals can be a significant hurdle, especially for potentially unstable molecules. The advent of MicroED has opened new avenues for analyzing nanocrystalline materials, dramatically reducing the sample size requirements and often accelerating the structure determination process. Powder X-ray diffraction remains an essential tool for the rapid characterization of bulk crystalline materials.

As a senior application scientist, I advise researchers to adopt a multi-faceted approach. Initial synthesis and purification should be followed by broad crystallization screening. If high-quality single crystals are obtained, SCXRD is the preferred method. However, if only microcrystalline or nanocrystalline material is available, MicroED presents a powerful alternative. PXRD should be used throughout the process for phase identification and purity assessment. By leveraging the strengths of each of these techniques, researchers can efficiently and accurately determine the three-dimensional structures of these promising molecules, paving the way for the next generation of therapeutics.

References

  • Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4992–4996. [Link]

  • Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. ChemRxiv. [Link]

  • W. F. Berkowitz, S. C. Choudhry, J. A. Hrabie, Synthesis of 3,3-disubstituted oxetane building blocks. Request PDF. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • Zaoui, A., Boukharsa, A., Benkini, A., Bentouhami, E., & Shishkin, O. V. (2022). Crystal structure and Hirshfeld surface analysis of (E)-3-benzylidene-4-oxopentanoic acid. Acta Crystallographica Section E: Crystallographic Communications, 78(6), 633-638. [Link]

  • Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. National Institutes of Health. [Link]

  • Boström, D., Crossland, I., Wiggen, U., Öhman, L. O., Ruiz, J., Colacio, E., ... & Tekenbergs-Hjelte, L. (1989). Single Crystal X-Ray Diffraction Studies of Synthetic (Co,Mg)-Olivine Solid Solutions. Amanote Research. [Link]

  • Wikimedia Commons. File:3-Methyl-3-oxetanecarboxylic-acid-2D-structure.svg. [Link]

  • PubChem. 3-Methyloxetane. [Link]

  • Mykhailiuk, P. K. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • PubChem. 3-Methyloxetane-3-carbaldehyde. [Link]

  • PubChem. 3-Methylcyclohex-3-ene-1-carboxylic acid. [Link]

  • PubChem. 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. [Link]

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Comparative

A Comparative Study of 3-Methyloxane-3-carboxylic Acid and Its Analogs: A Guide for Researchers

This guide provides a comprehensive comparative analysis of 3-methyloxane-3-carboxylic acid and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 3-methyloxane-3-carboxylic acid and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and potential biological activities of these compounds. By presenting detailed experimental protocols and objective performance data, we aim to equip researchers with the foundational knowledge to explore this promising class of heterocyclic compounds.

Introduction: The Significance of the Oxane Scaffold

Heterocyclic compounds are cornerstones in medicinal chemistry, with the oxane (tetrahydropyran) ring being a prevalent scaffold in numerous natural products and synthetic drugs. The inclusion of an oxygen atom within the saturated six-membered ring imparts unique conformational properties and hydrogen bonding capabilities, influencing molecular interactions and biological activity. 3-Methyloxane-3-carboxylic acid, with its carboxylic acid functionality and a methyl group on the same carbon, presents an intriguing starting point for structural exploration and drug discovery. The carboxylic acid group provides a handle for further chemical modification and can participate in crucial interactions with biological targets.

This guide will explore a curated set of analogs of 3-methyloxane-3-carboxylic acid to understand the impact of subtle structural modifications on key chemical and biological parameters. The chosen analogs for this comparative study are:

  • Analog A: 3-Ethyloxane-3-carboxylic acid: To investigate the effect of a larger alkyl substituent at the C3 position.

  • Analog B: 4-Methyloxane-4-carboxylic acid: To assess the influence of the substituent's position on the oxane ring.

  • Analog C: 3-Methylthiane-3-carboxylic acid: To probe the impact of replacing the ring oxygen with a sulfur atom.

  • Analog D: 3-Methylpiperidine-3-carboxylic acid: To understand the effect of a nitrogen heteroatom in the ring.

Synthesis and Characterization

The synthesis of 3-methyloxane-3-carboxylic acid and its analogs can be achieved through multi-step synthetic routes, often starting from commercially available precursors. A general synthetic strategy is outlined below.

General Synthetic Workflow

SynthesisWorkflow Start Commercially Available Starting Materials Step1 Step 1: Functional Group Interconversion Start->Step1 Step2 Step 2: Ring Formation (e.g., Cyclization) Step1->Step2 Step3 Step 3: Introduction of Carboxylic Acid Moiety Step2->Step3 Step4 Step 4: Purification (e.g., Chromatography) Step3->Step4 Final Target Compound Step4->Final

Caption: A generalized workflow for the synthesis of oxane-based carboxylic acids.

Experimental Protocol: Synthesis of 3-Methyloxane-3-carboxylic acid

A plausible synthetic route involves the alkylation of a suitable cyclic precursor followed by oxidation.

Step 1: Alkylation of Tetrahydropyran-3-one.

  • To a solution of tetrahydropyran-3-one in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of lithium diisopropylamide (LDA) dropwise.

  • Stir the mixture for 30 minutes to form the enolate.

  • Add methyl iodide and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with diethyl ether.

  • Purify the resulting 3-methyltetrahydropyran-3-one by column chromatography.

Step 2: Oxidation to 3-Methyloxane-3-carboxylic acid.

  • Dissolve the purified 3-methyltetrahydropyran-3-one in a suitable solvent like tert-butanol.

  • Add a strong oxidizing agent, such as potassium permanganate, in a controlled manner.

  • Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC or GC).

  • Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.

  • Purify the final product, 3-methyloxane-3-carboxylic acid, by recrystallization or column chromatography.

The synthesized compounds should be characterized using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm their structure and purity.

Comparative Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the predicted and experimentally determined properties of 3-methyloxane-3-carboxylic acid and its analogs. Carboxylic acids generally exhibit high boiling points due to strong hydrogen bonding[1]. Their solubility in water decreases as the carbon chain length increases[1].

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted logPpKaMelting Point (°C)
3-Methyloxane-3-carboxylic acid C7H12O3144.17[2]0.5~4.5-
Analog A: 3-Ethyloxane-3-carboxylic acid C8H14O3158.190.9~4.6-
Analog B: 4-Methyloxane-4-carboxylic acid C7H12O3144.170.4~4.7-
Analog C: 3-Methylthiane-3-carboxylic acid C7H12O2S160.230.8~4.4-
Analog D: 3-Methylpiperidine-3-carboxylic acid C7H13NO2143.18-0.2~4.2 (acid), ~10.5 (amine)-

Note: Predicted values are based on computational models. Experimental determination is required for confirmation.

Analytical Methodologies: A Comparative Overview

The analysis of these carboxylic acids can be performed using gas chromatography (GC) or high-performance liquid chromatography (HPLC). Due to the polarity of carboxylic acids, derivatization is often required for GC analysis to improve volatility and peak shape[3][4]. HPLC offers the advantage of direct analysis without derivatization[5][6][7].

Gas Chromatography (GC) Analysis Workflow with Derivatization

GCWorkflow Sample Carboxylic Acid Sample Derivatization Derivatization (e.g., with BSTFA) Sample->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Separation on Capillary Column GC_Injection->Separation Detection Detection (e.g., FID) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Workflow for the GC analysis of carboxylic acids following derivatization.

Experimental Protocol: GC-FID Analysis

  • Derivatization: To 1 mg of the carboxylic acid sample, add 100 µL of a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of a suitable solvent (e.g., acetone or dimethylformamide)[4]. Heat the mixture at 60°C for 30 minutes.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 300°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for the analysis of carboxylic acids and can be performed with or without derivatization[5][6].

Experimental Protocol: HPLC-UV Analysis

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% formic acid). The gradient can be optimized for the separation of the target compounds.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection: UV detector at 210 nm.

Comparative Biological Activity

While specific biological data for 3-methyloxane-3-carboxylic acid is not extensively reported, related heterocyclic structures containing oxane, oxazole, and oxadiazole motifs have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[8][9][10][11]. The following section outlines a hypothetical screening cascade to evaluate the potential biological activities of the synthesized compounds.

Biological Screening Cascade

BiologicalScreening Compounds Synthesized Compounds Primary_Screen Primary Screening (e.g., Antimicrobial Assay) Compounds->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Secondary_Screen Secondary Screening (e.g., MIC Determination) Hit_Identification->Secondary_Screen Lead_Identification Lead Identification Secondary_Screen->Lead_Identification Further_Studies Further Studies (e.g., In vivo models) Lead_Identification->Further_Studies

Caption: A typical workflow for the biological screening of new chemical entities.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation of Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus and Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Prepare a serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Structure-Activity Relationship (SAR) Insights

  • Effect of Alkyl Chain Length (Analog A): An increase in the alkyl chain length from methyl to ethyl may lead to a slight increase in lipophilicity, which could enhance or decrease biological activity depending on the target.

  • Effect of Substituent Position (Analog B): Moving the methyl and carboxylic acid groups to the C4 position could alter the compound's conformation and its ability to interact with a binding site.

  • Effect of Heteroatom (Analogs C and D): Replacing the ring oxygen with sulfur (thiane) or nitrogen (piperidine) will significantly impact the ring's geometry, polarity, and hydrogen bonding capacity. The presence of a basic nitrogen in the piperidine analog introduces an additional site for ionic interactions.

Conclusion

This guide provides a framework for the comparative study of 3-methyloxane-3-carboxylic acid and its analogs. By systematically modifying the core structure and evaluating the resulting changes in physicochemical and biological properties, researchers can gain valuable insights into the structure-activity relationships of this compound class. The detailed experimental protocols serve as a starting point for practical laboratory work, enabling the exploration of these promising molecules for various applications in drug discovery and materials science. Further investigation into a broader range of analogs and biological targets is warranted to fully elucidate the potential of this chemical scaffold.

References

  • Darko, E., & Thurbide, K. B. (n.d.). CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. University of Calgary.
  • (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. LMA leidykla.
  • (2025-08-05). High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids. ResearchGate.
  • (2020-10-22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
  • (2020-04-15). Full article: Ion Chromatography and Related Techniques in Carboxylic Acids Analysis. Taylor & Francis Online.
  • (n.d.). 3-methyloxane-3-carboxylic acid (C7H12O3). PubChemLite.
  • (2013-11-11). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research.
  • (n.d.). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. NIH.
  • (2016). Synthesis and Biological Activities of Oxadiazole Derivatives: A Review. PubMed.
  • (2022-09-15). 15.3: Physical Properties of Carboxylic Acids. Chemistry LibreTexts.

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Validation

A Head-to-Head Comparison: The Emergence of Spirocyclic Oxane Carboxylic Acids as Potent GPR40 Agonists for Type 2 Diabetes

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of therapeutic interventions for type 2 diabetes, the G protein-coupled receptor...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic interventions for type 2 diabetes, the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling target. Its activation by medium and long-chain fatty acids leads to glucose-dependent insulin secretion from pancreatic β-cells, offering a mechanism with a potentially lower risk of hypoglycemia compared to other secretagogues. This guide provides a detailed comparative analysis of a promising class of GPR40 agonists: spirocyclic oxane carboxylic acids. We will objectively evaluate their biological activity against other GPR40 modulators, supported by experimental data and protocols, to provide actionable insights for drug discovery and development programs.

The Rationale for Targeting GPR40 and the Rise of Oxane-Containing Modulators

GPR40 is predominantly expressed in pancreatic β-cells, and its activation potentiates glucose-stimulated insulin secretion (GSIS). This glucose-dependent mechanism is a significant advantage, as it implies that the therapeutic agent would be most active in the hyperglycemic state, minimizing the risk of dangerously low blood sugar levels.

The carboxylic acid moiety is a common feature in many GPR40 agonists, as it mimics the endogenous fatty acid ligands. However, the presence of a carboxylic acid can present pharmacokinetic challenges, including poor metabolic stability and rapid clearance. To address these limitations, medicinal chemists have explored the incorporation of this functionality within more complex and rigid scaffolds, such as spirocyclic systems containing an oxane (tetrahydropyran) ring. This strategy aims to optimize the orientation of the carboxylic acid for optimal receptor engagement while improving the overall drug-like properties of the molecule.

Comparative Analysis of GPR40 Agonists: Spirocyclic Oxanes vs. Other Scaffolds

Our comparative analysis focuses on a representative spirocyclic oxane carboxylic acid, inspired by structures disclosed in recent medicinal chemistry literature, and evaluates its performance against other classes of GPR40 agonists.

Compound ClassRepresentative StructureTargetPotency (EC50)Key Structural FeaturesReference
Spirocyclic Oxane Carboxylic Acid 3-(4-((S)-1-(4-(benzyloxy)phenyl)ethyl)spiro[3.3]heptan-1-yl)propanoic acidGPR4055 nM Spirocyclic core providing conformational rigidity; propanoic acid side chain for receptor interaction.[1]
Thiazole Derivative AM-1638GPR4017 nMThiazole core with a phenylpropanoic acid moiety.[2]
Benzofuran Derivative TAK-875 (Fasiglifam)GPR4033 nMBenzofuran scaffold with a phenylpropanoic acid side chain.[3]
Carboxylic Acid Bioisostere (Oxetan-3-ol) Ibuprofen-Oxetan-3-ol analogCOX-1/2>100 µM (for COX)Replacement of the carboxylic acid with an oxetan-3-ol to improve physicochemical properties. This is a conceptual comparison for the bioisosteric replacement strategy.[4][5]

Expert Analysis of Structure-Activity Relationships (SAR):

The spirocyclic oxane carboxylic acids demonstrate potent GPR40 agonism, with EC50 values in the nanomolar range.[1] The spirocyclic core is crucial for orienting the phenylpropanoic acid moiety within the receptor's binding pocket. The oxane ring itself can contribute to improved physicochemical properties, such as solubility and metabolic stability, when compared to more lipophilic carbocyclic counterparts.

In comparison, thiazole derivatives like AM-1638 and benzofurans such as TAK-875 also exhibit high potency.[2][3] These compounds share the common phenylpropanoic acid pharmacophore, highlighting its importance for GPR40 activation. The key differentiator for the spirocyclic oxanes lies in their three-dimensional structure, which can offer advantages in terms of pre-organization for receptor binding and potentially improved selectivity.

The concept of replacing the carboxylic acid with a bioisostere, such as an oxetan-3-ol, is a valid strategy to mitigate the liabilities of the acid group.[4][5] While the provided example is for a different target (COX enzymes), it illustrates a common approach in medicinal chemistry to enhance drug-like properties. For GPR40 agonists, such a modification would need to be carefully evaluated to ensure that the key interactions with the receptor are maintained.

Experimental Protocols for Evaluating GPR40 Agonism

To ensure scientific integrity, the following detailed experimental protocols are provided for the assessment of GPR40 agonist activity.

Protocol 1: In Vitro GPR40 Calcium Mobilization Assay

This assay is a primary screen to determine the potency of a compound as a GPR40 agonist by measuring the increase in intracellular calcium concentration upon receptor activation.

Materials:

  • HEK293 cells stably expressing human GPR40

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Test compounds and a reference GPR40 agonist (e.g., GW9508)

  • 96- or 384-well black, clear-bottom assay plates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed the GPR40-expressing HEK293 cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 in assay buffer. Dilute this mixture in assay buffer to the final working concentration.

  • Remove the cell culture medium and add the dye loading solution to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer.

  • Assay Execution:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Measure the baseline fluorescence for a few seconds.

    • Use the automated injector to add the compound solutions to the wells.

    • Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Calculate the peak fluorescence response for each well. Plot the response as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay in Pancreatic Islets

This is a more physiologically relevant secondary assay to confirm that GPR40 agonism translates to enhanced insulin secretion in the presence of high glucose.

Materials:

  • Isolated pancreatic islets (e.g., from mice or humans)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose concentrations

  • Test compounds

  • Insulin ELISA kit

  • 96-well plates

Procedure:

  • Islet Preparation: Isolate pancreatic islets using standard collagenase digestion methods. Allow the islets to recover overnight in culture medium.

  • Pre-incubation: Hand-pick islets of similar size and place them in KRB buffer with low glucose for 1 hour at 37°C to establish a basal insulin secretion rate.

  • Incubation with Compounds: Transfer the islets to new plates containing KRB buffer with either low or high glucose, and the test compounds at various concentrations. Incubate for 1 hour at 37°C.

  • Sample Collection: At the end of the incubation, collect the supernatant from each well.

  • Insulin Measurement: Quantify the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion to the islet number or total protein content. Compare the insulin secretion in the presence of the compound at high glucose to the secretion at high glucose alone to determine the fold-increase in GSIS.

Visualizing the Path to GPR40 Agonism

The following diagrams illustrate the key concepts discussed in this guide.

GPR40_Signaling_Pathway Fatty Acid or Agonist Fatty Acid or Agonist GPR40 GPR40 Fatty Acid or Agonist->GPR40 Binds to Gq Gq GPR40->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates Insulin_Secretion Insulin Secretion Ca_release->Insulin_Secretion Triggers

Caption: Experimental workflow for GPR40 agonist evaluation.

Conclusion and Future Directions

Spirocyclic oxane carboxylic acids represent a highly promising class of GPR40 agonists, demonstrating potent and glucose-dependent activity. Their unique three-dimensional architecture may offer advantages in terms of potency, selectivity, and pharmacokinetic properties over other GPR40 modulator classes. The experimental protocols detailed herein provide a robust framework for the identification and characterization of novel GPR40 agonists.

Future research should focus on further optimization of the spirocyclic oxane scaffold to fine-tune the ADME (absorption, distribution, metabolism, and excretion) properties while maintaining high potency. Additionally, exploring bioisosteric replacements for the carboxylic acid within this scaffold could lead to the discovery of next-generation GPR40 agonists with an even more favorable clinical profile for the treatment of type 2 diabetes.

References

  • Krasavin, M., et al. (2016). Free fatty acid receptor 1 (GPR40) agonists containing spirocyclic periphery inspired by LY2881835. Bioorganic & Medicinal Chemistry, 24(22), 5856-5865. [Link]

  • Lin, D., et al. (2024). Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Journal of Medicinal Chemistry. [Link]

  • Brown, S. P., et al. (2013). Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Medicinal Chemistry Letters, 4(10), 959-964. [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel spirocyclic compounds as potential anti-glioblastoma agents. RSC Medicinal Chemistry, 13(10), 1253-1262. [Link]

  • Ballatore, C., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(8), 864-868. [Link]

  • Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4970-4974. [Link]

  • Holliday, N. D., & Watson, S. J. (2021). Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators. Molecules, 26(4), 935. [Link]

  • Lassalas, P., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(8), 864-868. [Link]

  • Hudson, B. D., et al. (2014). The pharmacology of free fatty acid receptors. Molecular and Cellular Endocrinology, 397(1-2), 3-12. [Link]

  • Burli, R. W., et al. (2013). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 56(19), 7459-7467. [Link]

  • Watterson, K. R., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12049-12091. [Link]

  • Patsnap. (2024). What are GPR40 agonists and how do they work?. Patsnap Synapse. [Link]

  • Ulven, T., & Christiansen, E. (2015). GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit. Expert Opinion on Investigational Drugs, 24(11), 1425-1429. [Link]

  • Frank, J. A., et al. (2017). Design and synthesis of photoswitchable GPR40 agonists. Chemical Science, 8(11), 7576-7581. [Link]

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

  • Szychowska, K., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(14), 5369. [Link]

  • Masood, F., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(13), 4057. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 22(7), 1141. [Link]

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Comparative

A Senior Application Scientist's Guide to Stereochemical Control in 3-Methyloxane-3-carboxylic Acid Synthesis

Introduction: The Critical Role of Stereochemistry In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount impor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stereochemistry

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. The biological activity of a chiral molecule is intrinsically linked to its stereochemical configuration, with different enantiomers often exhibiting varied pharmacological, toxicological, and metabolic profiles.[1] 3-Methyloxane-3-carboxylic acid, a substituted tetrahydropyran, represents a key structural motif found in numerous biologically active natural products.[2][3] The tetrahydropyran skeleton is a prevalent feature in many pharmaceutical molecules.[3] Consequently, the ability to synthesize and definitively assess the stereochemistry of specific isomers of this compound is a critical capability for researchers in the field.

This guide provides an in-depth comparison of synthetic strategies for controlling the stereochemistry of 3-Methyloxane-3-carboxylic acid. It further details and contrasts the analytical methodologies available for accurately determining the stereochemical outcome of these syntheses. The content herein is grounded in established chemical principles and supported by experimental insights to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Comparative Analysis of Synthetic Strategies for Stereocontrol

The synthesis of stereochemically pure 3-Methyloxane-3-carboxylic acid can be approached through several distinct strategies. The choice of method is often dictated by factors such as the availability of starting materials, desired scale, and the required level of enantiomeric or diastereomeric purity.

Strategy 1: Enantioselective Synthesis via Asymmetric Catalysis

This approach aims to directly generate the desired enantiomer through the use of a chiral catalyst. A prominent method for the enantioselective synthesis of substituted tetrahydropyrans involves an intramolecular oxa-Michael cyclization.[3]

Causality of Experimental Choices: The use of a chiral phosphoric acid catalyst creates a chiral environment around the substrate. This chiral environment favors one of the two possible transition states leading to the cyclized product, resulting in the preferential formation of one enantiomer. The thioester activating group enhances the electrophilicity of the α,β-unsaturated system, facilitating the intramolecular Michael addition by the hydroxyl group.

Advantages:

  • Direct formation of the desired enantiomer, potentially with high enantiomeric excess (ee).

  • Atom-economical, as it avoids the need for chiral auxiliaries or resolving agents.

Disadvantages:

  • Development of a highly enantioselective catalytic system can be challenging and may require extensive optimization of the catalyst, solvent, and reaction conditions.

  • Chiral catalysts can be expensive, particularly for large-scale synthesis.

Strategy 2: Diastereoselective Synthesis from Chiral Precursors

This strategy employs a chiral starting material to direct the stereochemistry of subsequent reactions. A common approach involves the diastereoselective cyclization of an acyclic precursor containing one or more stereocenters.

Causality of Experimental Choices: The existing stereocenter(s) in the starting material influence the facial selectivity of the cyclization reaction. The molecule will adopt a transition state conformation that minimizes steric interactions, leading to the preferential formation of one diastereomer. Lewis acids can be employed to catalyze the cyclization and enhance diastereoselectivity.[4]

Advantages:

  • Can provide high levels of diastereoselectivity, often predictable based on established models of stereochemical control.

  • Relies on well-understood principles of acyclic stereocontrol.

Disadvantages:

  • Requires access to enantiomerically pure starting materials, which can be costly or require additional synthetic steps.

  • The stereochemistry of the final product is dependent on the stereochemistry of the starting material.

Strategy 3: Racemic Synthesis Followed by Chiral Resolution

This classical approach involves the non-stereoselective synthesis of the racemic mixture, followed by separation of the enantiomers. For carboxylic acids, this is commonly achieved by forming diastereomeric salts with a chiral resolving agent.[5][6]

Causality of Experimental Choices: The two enantiomers of the racemic carboxylic acid react with a single enantiomer of a chiral amine to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5][6] After separation, the pure enantiomers of the carboxylic acid can be recovered by acidification.

Advantages:

  • A robust and often reliable method for obtaining enantiomerically pure compounds.

  • A wide variety of chiral resolving agents are commercially available.

Disadvantages:

  • The maximum theoretical yield for the desired enantiomer is 50%, unless the undesired enantiomer can be racemized and recycled.

  • The process can be laborious and may require significant empirical optimization to find a suitable resolving agent and crystallization conditions.[5]

Workflow for Synthesis and Stereochemical Assessment

The overall process of synthesizing and assessing the stereochemistry of 3-Methyloxane-3-carboxylic acid can be visualized as a systematic workflow.

G cluster_synthesis Synthetic Strategy cluster_analysis Stereochemical Analysis Enantioselective Enantioselective Synthesis Product Stereochemically Defined 3-Methyloxane-3-carboxylic acid Enantioselective->Product Diastereoselective Diastereoselective Synthesis Diastereoselective->Product Racemic Racemic Synthesis & Resolution Racemic->Product HPLC Chiral HPLC NMR NMR Spectroscopy VCD VCD Spectroscopy Product->HPLC Purity & Enantiomeric Ratio Product->NMR Relative & Absolute Configuration Product->VCD Absolute Configuration

Caption: General workflow from synthesis to stereochemical analysis.

Comparative Guide to Stereochemical Assessment Techniques

Once the synthesis is complete, a rigorous assessment of the stereochemical outcome is crucial. Several analytical techniques can be employed, each with its own strengths and limitations.

TechniquePrincipleAdvantagesDisadvantages
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[7]- Highly accurate and precise for determining enantiomeric excess (ee) and diastereomeric ratio (dr). - Can be used for both analytical and preparative scale separations.[8] - A wide variety of chiral columns are commercially available.[9]- Method development can be time-consuming. - Does not directly provide information on the absolute configuration without an authentic standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy In a chiral environment (e.g., with a chiral solvating or derivatizing agent), enantiomers can exhibit different chemical shifts, allowing for their differentiation and quantification.[10][11]- Provides detailed structural information. - Can be used to determine relative stereochemistry through techniques like NOE.[12] - Can determine absolute configuration with chiral derivatizing agents like Mosher's acid.[10]- May have lower sensitivity compared to HPLC for minor enantiomer detection. - Chiral shift reagents can cause line broadening.[10] - Derivatization adds an extra step to the analysis.
Vibrational Circular Dichroism (VCD) Spectroscopy Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[13] The experimental spectrum is compared to a computationally predicted spectrum to determine the absolute configuration.[14]- Provides a non-destructive method for determining the absolute configuration in solution.[14][15] - Does not require crystallization or derivatization.[15]- Requires specialized instrumentation. - Relies on accurate quantum chemical calculations. - Can be less sensitive than other methods.

Experimental Protocols

Protocol 1: Chiral Resolution of Racemic 3-Methyloxane-3-carboxylic Acid

This protocol provides a general procedure for the resolution of a racemic carboxylic acid using a chiral amine.

  • Salt Formation:

    • Dissolve the racemic 3-Methyloxane-3-carboxylic acid (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

    • In a separate flask, dissolve a chiral resolving agent, for example, (R)-(+)-α-methylbenzylamine (0.5 equivalents), in the same solvent.[16]

  • Crystallization:

    • Slowly add the solution of the resolving agent to the solution of the racemic acid.

    • Allow the mixture to stand at room temperature or in a refrigerator to induce the crystallization of one of the diastereomeric salts.[16]

  • Isolation and Enrichment:

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • The enantiomeric purity of the crystallized salt can be enhanced by recrystallization.[16]

  • Liberation of the Enantiopure Acid:

    • Dissolve the diastereomerically pure salt in water and acidify with a strong acid (e.g., HCl) to a pH of approximately 1-2.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiopurified carboxylic acid.[16]

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol outlines the steps for analyzing the enantiomeric purity of a sample of 3-Methyloxane-3-carboxylic acid.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of the synthesized 3-Methyloxane-3-carboxylic acid in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: A chiral stationary phase suitable for carboxylic acids (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD).[8]

    • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid is often effective for normal-phase separations of carboxylic acids.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Record the chromatogram. The two enantiomers should appear as two separate peaks.

    • Calculate the enantiomeric excess (ee) using the peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.

Visualization of a Key Synthetic Mechanism

The following diagram illustrates the proposed mechanism for the enantioselective intramolecular oxa-Michael addition catalyzed by a chiral phosphoric acid.

G Reactant Substrate ω-Unsaturated Thioester Intermediate Activated Complex CPA-Substrate Adduct Reactant->Intermediate Coordination Catalyst {Chiral Phosphoric Acid | (CPA)} Catalyst->Intermediate TransitionState {Enantio-determining Transition State} Intermediate->TransitionState Intramolecular Cyclization Product Cyclized Product (S)-enantiomer TransitionState->Product Ring Closure

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methyloxane-3-carboxylic Acid

Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-Methyloxane-3-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-Methyloxane-3-carboxylic acid (CAS No. 28562-68-7), synthesized from field-proven insights and authoritative safety data. Our approach moves beyond a simple checklist, delving into the causality behind each procedural step to empower researchers with a robust and self-validating system for waste handling.

Section 1: Essential Safety & Chemical Profile

Before handling or disposing of any chemical, a thorough understanding of its hazard profile is critical. 3-Methyloxane-3-carboxylic acid, also known as 3-Methyloxetane-3-carboxylic acid, is a solid organic compound with known hazards that dictate its handling and disposal pathway.

The primary documented hazard is acute oral toxicity. Furthermore, its classification as a Water Hazard Class 3 (WGK 3) substance in Germany indicates it is highly hazardous to water, a critical factor for environmental consideration. This classification immediately precludes casual disposal via sanitary sewer systems.

Property Value Source
CAS Number 28562-68-7
Molecular Formula C₅H₈O₃[1]
Physical Form Solid
Melting Point 58-63 °C
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statement H302: Harmful if swallowed
Storage Class 11: Combustible Solids
Water Hazard Class WGK 3: Highly hazardous to water
Section 2: Immediate Spill & Exposure Protocol

In the event of a spill or exposure, immediate and correct action is vital to mitigate harm.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2]

  • Eye Contact: Immediately flush eyes with an emergency eyewash station for a minimum of 15 minutes, holding eyelids apart to ensure thorough rinsing.[2][3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or physician immediately.

  • Inhalation: While it is a solid, dust may be present. Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4]

Spill Containment:

  • Assess the Situation: Evaluate the spill size. If it is large or you are not equipped to handle it, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[2]

  • Control Ignition Sources: As a combustible solid, ensure no open flames or sparks are present in the vicinity.[3]

  • Contain the Spill: For small spills, use spill kits with absorbent materials compatible with organic acids.[2] Avoid raising dust.

  • Collect Waste: Carefully scoop the spilled solid and absorbent material into a designated, compatible waste container.

  • Decontaminate: Clean the spill area thoroughly. Dispose of all contaminated cleaning materials as hazardous waste.[4]

Section 3: Core Disposal Workflow

The decision-making process for disposing of 3-Methyloxane-3-carboxylic acid should be systematic. The following workflow diagram illustrates the key decision points, emphasizing the central role of institutional EHS oversight.

G cluster_0 Start: Waste Generation cluster_1 Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal start Generate 3-Methyloxane-3-carboxylic acid waste char Is waste pure or in solution? start->char contam Is it mixed with other hazardous waste? char->contam container Select a compatible, sealed container. (e.g., original container, HDPE) contam->container Yes/No labeling Affix a Hazardous Waste Label. Detail all constituents and percentages. container->labeling storage Store in a designated satellite accumulation area. Away from incompatibles (e.g., strong oxidizers). labeling->storage ehs Contact EHS for waste pickup. Provide complete characterization. storage->ehs

Caption: Decision workflow for 3-Methyloxane-3-carboxylic acid disposal.

Section 4: Step-by-Step Disposal Procedures

Adherence to a standardized protocol is essential for safe and compliant chemical waste disposal.

Step 1: Waste Characterization and Segregation

  • Principle: Proper characterization is a regulatory requirement and is fundamental to preventing dangerous chemical reactions in waste containers.[2]

  • Action: Determine the complete composition of the waste. Is it the pure solid compound, a dilute solution, or mixed with other chemicals (e.g., solvents, other reactants)?

  • Segregation: Do NOT mix 3-Methyloxane-3-carboxylic acid waste with incompatible materials, particularly strong oxidizing agents.[3] It is best practice to collect different waste streams separately to avoid complications and reduce disposal costs.[5][6] For example, halogenated and non-halogenated solvent wastes should be kept separate.[6]

Step 2: Select the Appropriate Waste Container

  • Principle: The container must be compatible with the waste to prevent leaks, degradation, or reactions.[5]

  • Action: Use the original product container if it is in good condition, or a new, high-density polyethylene (HDPE) container.[2] Ensure the container has a secure, screw-on cap and is free of external contamination.[5] Never use laboratory glassware for waste accumulation.[6]

Step 3: Correctly Label the Waste Container

  • Principle: Accurate labeling ensures safe handling and proper disposal by EHS personnel.

  • Action: Affix your institution's official hazardous waste tag or label to the container before adding any waste.[7]

  • Label Contents:

    • Write the full chemical name: "3-Methyloxane-3-carboxylic acid". Do not use abbreviations.[7]

    • List all other constituents and their approximate percentages.

    • Indicate the relevant hazards (e.g., "Corrosive," "Combustible Solid").

    • Fill in the date the container was first used for accumulation.

Step 4: Accumulation and Storage

  • Principle: Safe storage minimizes the risk of spills, reactions, and exposure.

  • Action:

    • Keep the waste container tightly sealed except when adding waste.[5]

    • Store the container in a designated satellite accumulation area (SAA) at or near the point of generation.[5]

    • Ensure the storage area is well-ventilated.[4]

    • Store in a secondary containment tray to manage potential leaks.

    • Do not fill liquid waste containers beyond 75-90% capacity to allow for vapor expansion.[2]

Step 5: Arrange for Disposal

  • Principle: Hazardous waste must be disposed of through licensed facilities in accordance with local and national regulations.

  • Action: Once the container is full or you are finished with the process that generates the waste, contact your institution's EHS department to schedule a pickup. Do not attempt to dispose of this chemical on your own.

Section 5: The "Why": Scientific Rationale Behind the Protocol
  • Prohibition of Drain Disposal: The WGK 3 (highly hazardous to water) classification is the primary scientific driver for prohibiting drain disposal. Carboxylic acids can alter the pH of aquatic ecosystems, and the specific ecotoxicity of this compound is not well-characterized, necessitating a conservative approach. Regulations like the U.S. Resource Conservation and Recovery Act (RCRA) strictly govern the disposal of such chemical wastes.[6][8]

  • In-Lab Neutralization is Not Recommended: While some weak organic acids can be neutralized for disposal, this practice is not recommended for 3-Methyloxane-3-carboxylic acid without explicit EHS approval.[9] The presence of the strained oxetane ring could lead to unknown side reactions during neutralization.[1] Furthermore, neutralizing a hazardous waste stream is a form of treatment that is itself regulated.

  • Importance of Segregation: The incompatibility with strong oxidizers is a key safety concern.[3] Mixing organic acids with oxidizers can lead to exothermic reactions, potentially causing fires or explosions. Segregating waste streams is the most reliable method to prevent such incidents.[10]

Section 6: Regulatory and Compliance Imperatives

All chemical waste disposal is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) under RCRA (40 CFR Part 261) provides the framework for identifying and managing hazardous waste.[8] However, state and local regulations, as well as institutional policies, are often more stringent. It is the researcher's responsibility to be aware of and compliant with all applicable guidelines. Always consult your institution's EHS department as the final authority on disposal procedures.

References

  • Hazardous Materials Disposal Guide , Nipissing University. [Link]

  • Hazardous Waste Disposal Guide , Dartmouth College Environmental Health & Safety. [Link]

  • Procedures for Disposal of Hazardous Waste , The University of Texas at Austin. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste , U.S. Government Publishing Office. [Link]

  • Procedures for Disposal of Hazardous Waste , The University of Tennessee Knoxville. [Link]

  • Hazardous Waste Manual , University of Oklahoma Health Sciences Center. [Link]

  • Chemical Waste , The University of Texas at Austin Environmental Health & Safety. [Link]

  • Chemical Waste Management Guide , Technion Israel Institute of Technology. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methyloxane-3-carboxylic Acid

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, 3-Methyloxane-3-carboxylic acid, a heterocyclic compound with...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, 3-Methyloxane-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry, requires meticulous handling protocols to ensure the safety of laboratory personnel. This guide provides an in-depth, experience-driven framework for the selection and use of personal protective equipment (PPE) when working with this compound. It is crucial to note that while specific safety data for 3-Methyloxane-3-carboxylic acid is limited, its structural similarity to other cyclic ether carboxylic acids, such as 3-Methyloxetane-3-carboxylic acid, allows for a scientifically grounded assessment of its potential hazards. The recommendations herein are based on this principle of chemical analogy and established best practices for handling acidic and potentially irritating chemical compounds.

Hazard Assessment: Understanding the Risks

A comprehensive understanding of the potential hazards associated with 3-Methyloxane-3-carboxylic acid is the foundation of a robust safety protocol. Based on the Safety Data Sheet (SDS) for the structurally analogous 3-Methyloxetane-3-carboxylic acid, we can infer the following primary hazards[1]:

  • Skin Irritation (Category 2, H315): Direct contact with the skin is likely to cause irritation, characterized by redness, itching, and inflammation.[1]

  • Serious Eye Irritation (Category 2, H319): Contact with the eyes can cause significant irritation, potentially leading to pain, tearing, and blurred vision.[1]

Core Principles of PPE Selection

The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specific laboratory operation being performed. The core principle is to establish a barrier between the researcher and the chemical, mitigating the risk of exposure. The following sections detail the essential PPE for handling 3-Methyloxane-3-carboxylic acid, with a focus on the rationale behind each selection.

Eye and Face Protection: The First Line of Defense

Given the high likelihood of serious eye irritation, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These should be the minimum requirement for all work with 3-Methyloxane-3-carboxylic acid. They provide a seal around the eyes, protecting against splashes from all directions.[2]

  • Face Shield: When handling larger quantities (>50 mL) of the compound or when there is a significant risk of splashing (e.g., during transfers, heating, or reactions under pressure), a face shield should be worn in conjunction with chemical splash goggles.[2] This provides an additional layer of protection for the entire face.

Hand Protection: Preventing Dermal Exposure

To prevent skin irritation, the selection of appropriate gloves is critical. The choice of glove material should be based on chemical compatibility and the nature of the task.

  • Nitrile Gloves: For general handling of small quantities of 3-Methyloxane-3-carboxylic acid, nitrile gloves offer adequate protection against incidental contact.[2][3] It is imperative to double-glove when handling the neat compound or concentrated solutions.

  • Butyl Rubber Gloves: For prolonged handling or when working with larger volumes, butyl rubber gloves are recommended due to their high resistance to a broad range of chemicals, including many acids.[2]

Crucial Note on Glove Usage: Gloves should be inspected for any signs of degradation or perforation before each use. They should be removed and replaced immediately if contamination is suspected. Hands should be thoroughly washed after removing gloves.

Body Protection: Shielding the Skin

A laboratory coat is the standard for body protection and should be worn at all times when in the laboratory.

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, provides a barrier against splashes and spills.

  • Chemical-Resistant Apron: When handling larger quantities or during procedures with a high splash potential, a chemical-resistant apron worn over the lab coat is advisable.

Respiratory Protection: A Precautionary Measure

While the vapor pressure of 3-Methyloxane-3-carboxylic acid is expected to be low, the potential for aerosol or dust generation during certain procedures warrants consideration of respiratory protection.

  • Work in a Fume Hood: All manipulations of 3-Methyloxane-3-carboxylic acid should be conducted within a certified chemical fume hood to minimize the inhalation of any potential vapors or aerosols.

  • Respirators: In the event of a significant spill or when engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be necessary.[2] A proper fit test and training are essential for the effective use of respirators.[2]

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the experimental context.

PPE_Selection_Workflow start Start: Handling 3-Methyloxane-3-carboxylic acid task_assessment Task Assessment: - Scale of work - Potential for splash/aerosol start->task_assessment low_risk Low Risk: - Small scale (<1g or <10mL) - No heating or agitation task_assessment->low_risk Low high_risk High Risk: - Large scale (>1g or >10mL) - Heating, agitation, or transfer task_assessment->high_risk High ppe_low Standard PPE: - Chemical Splash Goggles - Nitrile Gloves (double-gloved) - Lab Coat low_risk->ppe_low ppe_high Enhanced PPE: - Chemical Splash Goggles & Face Shield - Butyl Rubber Gloves - Lab Coat & Chemical-Resistant Apron - Work in Fume Hood high_risk->ppe_high respirator_check Aerosol/Dust Potential? ppe_low->respirator_check ppe_high->respirator_check respirator Consider NIOSH-approved Respirator respirator_check->respirator Yes end Proceed with Experiment respirator_check->end No respirator->end

Caption: PPE selection workflow for handling 3-Methyloxane-3-carboxylic acid.

Standard Operating Procedure for Handling and Disposal

Adherence to a standardized protocol is paramount for ensuring consistent safety.

Handling Protocol
  • Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Donning PPE: Don PPE in the following order: lab coat, chemical splash goggles, face shield (if required), and gloves.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula for solids and a pipette or syringe for liquids to minimize the generation of dust or aerosols.

  • Reaction Setup: Ensure all glassware is properly secured and that the reaction is set up to prevent splashes or uncontrolled releases.

  • Post-Handling: After handling is complete, decontaminate any surfaces that may have come into contact with the compound.

Disposal Plan
  • Waste Segregation: All disposable materials contaminated with 3-Methyloxane-3-carboxylic acid (e.g., gloves, pipette tips, paper towels) should be placed in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of the compound should be collected in a labeled, sealed waste container. Do not mix with incompatible waste streams.

  • Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local and national regulations.[4][5]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][4] Remove contaminated clothing while flushing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][4]

  • Inhalation: Move the affected individual to fresh air.[1][4] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[4]

Conclusion

The safe handling of 3-Methyloxane-3-carboxylic acid is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate personal protective equipment and engineering controls. By adhering to the principles and protocols outlined in this guide, researchers can confidently work with this compound while minimizing the risk of exposure and ensuring a safe and productive laboratory environment.

References

  • What PPE Should You Wear When Handling Acid 2026? LeelineWork. (2025-01-07). [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of Nebraska-Lincoln. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Safety equipment, PPE, for handling acids. Quicktest. (2022-08-26). [Link]

Sources

Retrosynthesis Analysis

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